Product packaging for Fmoc-Pro-OH(Cat. No.:CAS No. 71989-31-6)

Fmoc-Pro-OH

Katalognummer: B557381
CAS-Nummer: 71989-31-6
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: ZPGDWQNBZYOZTI-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-Pro-OH, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >50.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334294. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO4 B557381 Fmoc-Pro-OH CAS No. 71989-31-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGDWQNBZYOZTI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318313
Record name Fmoc-Pro-OH
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-31-6
Record name Fmoc-Pro-OH
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URL https://commonchemistry.cas.org/detail?cas_rn=71989-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fmoc-Pro-OH
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Record name 1-(9H-fluoren-9-ylmethyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate
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Record name Fmoc-L-proline
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pivotal Role of Fmoc-Pro-OH in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex amino acid sequences. This methodology is a cornerstone of biomedical research and drug development, facilitating the production of peptide-based therapeutics, research tools, and biomaterials. At the heart of SPPS lies the use of Nα-protected amino acids, which prevent unwanted side reactions and allow for the controlled, stepwise elongation of the peptide chain.

Among these crucial building blocks, Nα-9-fluorenylmethoxycarbonyl-L-proline (Fmoc-Pro-OH) holds a unique and critical position. Its distinctive chemical structure and conformational properties make it an indispensable tool for synthesizing peptides with specific three-dimensional structures and biological activities. This technical guide provides an in-depth exploration of the role of this compound in peptide synthesis, covering its chemical properties, application in SPPS, and the profound impact of the proline residue on peptide structure and function. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in the field.

Chemical Properties and Structure of this compound

This compound is an L-proline residue where the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is the hallmark of Fmoc-based SPPS and is prized for its base-lability, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the peptide-resin linkage.

The proline residue itself is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain forms a cyclic pyrrolidine ring with the backbone. This rigid structure significantly restricts the conformational freedom of the peptide backbone, a property that is expertly exploited in peptide design.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₂₀H₁₉NO₄
Molecular Weight 337.37 g/mol
Appearance White to off-white powder
Melting Point 117-118 °C
Optical Rotation [α]20/D −32±1°, c = 1% in DMF
Purity (HPLC) Typically ≥99.0%[1][2]
Enantiomeric Purity Typically ≥99.8%[2]
Solubility Soluble in DMF, DCM, and other common organic solvents used in SPPS

The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-SPPS cycle is a repetitive process of deprotection, washing, coupling, and washing. This compound plays a central role in the coupling step, where it is introduced into the growing peptide chain.

The Fmoc-SPPS Cycle

A high-level overview of the Fmoc-SPPS cycle is as follows:

  • Resin Preparation: The solid support (resin) is swelled in a suitable solvent.

  • First Amino Acid Loading: The C-terminal amino acid is attached to the resin.

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed with a mild base, typically a solution of piperidine in DMF, to expose a free N-terminal amine.

  • Washing: The resin is washed to remove excess deprotection reagent and byproducts.

  • Coupling: The next Fmoc-protected amino acid (e.g., this compound) is activated and added to the resin, forming a peptide bond with the free amine.

  • Washing: The resin is washed to remove excess reagents and unreacted amino acids.

  • Repeat: Steps 3-6 are repeated until the desired peptide sequence is assembled.

  • Cleavage and Final Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail (e.g., trifluoroacetic acid).

Key Steps Involving this compound
  • Fmoc Deprotection: The process of removing the Fmoc group is a base-catalyzed β-elimination reaction.[3] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl group, leading to the formation of dibenzofulvene (DBF), which is then scavenged by the piperidine.[4]

  • Coupling of this compound: For the coupling reaction to occur, the carboxyl group of this compound must be activated to make it more reactive towards the nucleophilic attack of the free amine on the growing peptide chain. This is typically achieved using coupling reagents such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA).

The incorporation of proline introduces a "kink" or turn in the peptide backbone, which is a critical feature for the structure and function of many biologically active peptides.

Quantitative Data on this compound in SPPS

The efficiency of each coupling and deprotection step is crucial for the overall yield and purity of the final peptide.

Table 2: Typical Coupling and Deprotection Parameters for this compound

ParameterCondition/ValueNotes
Coupling Reagents HBTU/HOBt/DIEA, HATU/HOAt/DIEA, DIC/OxymaThe choice of reagents can affect coupling efficiency and racemization.
Coupling Time 30 minutes to 2 hoursCan be influenced by the sequence, temperature, and coupling reagents.
Deprotection Reagent 20% Piperidine in DMFThe most common reagent for Fmoc removal.
Deprotection Time 5-20 minutes (typically 2 steps)Shorter times for the initial deprotection, followed by a longer second deprotection.
Coupling Efficiency >99%Monitored by tests like the Kaiser test to detect free amines.

Table 3: Purity of Peptides Synthesized with this compound

Analysis MethodTypical PurityCommon Impurities
HPLC >95% (after purification)Deletion sequences (if coupling is incomplete), side-product adducts.
Mass Spectrometry Confirms the expected molecular weightCan reveal the presence of truncated or modified peptides.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a short peptide containing a proline residue.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Syringe reaction vessel with a frit

Synthesis Procedure
  • Resin Swelling:

    • Add the Rink Amide resin to the reaction vessel.

    • Wash and swell the resin with DMF for 30-60 minutes.

  • First Amino Acid Coupling (Example: Fmoc-Gly-OH):

    • Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

    • Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

    • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Activation: In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

    • Coupling: Add the activated this compound solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation:

    • Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the solution to separate the cleaved peptide from the resin.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

The Impact of Proline on Peptide and Protein Structure and Function

The incorporation of proline into a peptide chain has profound consequences for its structure and, consequently, its biological function.

  • Conformational Rigidity: The cyclic nature of the proline side chain restricts the rotation around the N-Cα bond, fixing the phi (φ) dihedral angle to approximately -60°. This rigidity reduces the conformational entropy of the unfolded state, which can stabilize the folded structure of a protein.

  • Induction of Turns: Proline is frequently found in β-turns, which are sharp turns in the polypeptide chain that are crucial for the tertiary structure of proteins.

  • Polyproline Helices: Sequences of consecutive proline residues can form unique helical structures known as polyproline I (PPI) and polyproline II (PPII) helices. The PPII helix is a left-handed helix that is a common structural motif in proteins and is involved in a variety of biological processes, including signal transduction and protein-protein interactions.

Proline-Containing Peptides in Signaling Pathways

Proline-rich motifs (PRMs) are short amino acid sequences that are recognized by specific protein domains, acting as molecular "velcro" to mediate protein-protein interactions in a wide range of cellular signaling pathways.

SH3 and WW Domain Interactions

Two of the most well-characterized proline-recognition domains are the Src Homology 3 (SH3) domain and the WW domain.

  • SH3 Domains: These domains are found in a large number of signaling proteins, including tyrosine kinases, adaptor proteins, and cytoskeletal proteins. They typically bind to proline-rich sequences containing a core PxxP motif.

  • WW Domains: These domains are characterized by two conserved tryptophan (W) residues and bind to proline-rich sequences often containing a PPxY motif.

These interactions are critical for the assembly of signaling complexes, the localization of proteins within the cell, and the regulation of enzyme activity.

Illustrative Signaling Pathway

The following diagram illustrates a simplified signaling pathway where a proline-rich peptide ligand binds to an SH3 domain-containing adaptor protein, leading to the activation of a downstream kinase cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ligand Proline-Rich Ligand (PxxP motif) Receptor->Ligand binds Adaptor Adaptor Protein (with SH3 domain) Ligand->Adaptor recruits Kinase1 Kinase 1 (Inactive) Adaptor->Kinase1 activates Kinase1_active Kinase 1 (Active) Kinase2 Kinase 2 (Inactive) Kinase1_active->Kinase2 phosphorylates Kinase2_active Kinase 2 (Active) TranscriptionFactor Transcription Factor (Inactive) Kinase2_active->TranscriptionFactor phosphorylates TranscriptionFactor_active Transcription Factor (Active) GeneExpression Gene Expression TranscriptionFactor_active->GeneExpression translocates & activates

Caption: Simplified signaling pathway initiated by a proline-rich ligand.

Conclusion

This compound is far more than a simple protected amino acid; it is a powerful tool for imbuing synthetic peptides with specific structural and functional properties. Its unique ability to introduce conformational constraints into the peptide backbone is essential for mimicking the structures of biologically active peptides and for designing novel peptide-based therapeutics. A thorough understanding of the chemical properties of this compound, the nuances of its use in SPPS, and the structural implications of the proline residue is critical for researchers and developers working at the forefront of peptide science. As the demand for sophisticated peptide-based drugs and research tools continues to grow, the importance of this compound in the synthetic chemist's toolkit will only increase.

References

An In-depth Technical Guide to the Fmoc Protecting Group in Proline Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the Nα-9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the amino acid proline (Pro) in solid-phase peptide synthesis (SPPS). Proline's unique cyclic structure introduces specific challenges and considerations that are critical for the successful synthesis of proline-containing peptides. This document outlines the chemical properties of Fmoc-Pro-OH, details common side reactions and mitigation strategies, provides structured experimental protocols, and presents quantitative data to inform synthesis strategies.

Core Concepts of Fmoc-Proline in SPPS

The Fmoc group is a base-labile protecting group for the α-amino functionality of amino acids.[1] Its use is central to one of the most common strategies in SPPS, offering the advantage of mild deprotection conditions, which preserves acid-labile side-chain protecting groups and linkers.[2][3] Proline, an imino acid, imparts significant conformational rigidity to a peptide chain, making it a crucial residue in many biologically active peptides.[4] However, its secondary amine and constrained ring structure present unique challenges during synthesis.

The general cycle of SPPS using Fmoc chemistry involves the iterative deprotection of the N-terminal Fmoc group with a mild base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid.[1] The unique properties of proline necessitate special attention during these steps to avoid common pitfalls.

Key Challenges and Mitigation Strategies

The incorporation of proline using Fmoc chemistry is associated with several potential side reactions and difficulties. Understanding and addressing these is paramount for achieving high purity and yield.

2.1 Diketopiperazine (DKP) Formation

This is one of the most significant side reactions, particularly when proline is the C-terminal amino acid of a dipeptide attached to the resin. After the Fmoc deprotection of the second amino acid, the liberated N-terminal amine can nucleophilically attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a stable six-membered cyclic dipeptide (a diketopiperazine). This results in a significant loss of the target peptide.

Mitigation Strategies:

  • Choice of Resin: Utilizing sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, is highly recommended. The bulky trityl linker physically obstructs the N-terminal amine from attacking the ester bond, thereby suppressing DKP formation.

  • Dipeptide Coupling: Instead of coupling a single amino acid to the resin-bound proline, a pre-synthesized Fmoc-dipeptide can be coupled. This bypasses the vulnerable dipeptide stage on the resin. However, care must be taken to avoid racemization of the C-terminal amino acid of the dipeptide during its activation, unless it is Glycine or Proline.

  • Optimized Conditions: Using milder deprotection conditions, such as adding 0.1 M HOBt to the piperidine solution, can help reduce the rate of DKP formation.

2.2 Slow Coupling Kinetics and Aggregation

Proline's rigid structure can sometimes lead to slower coupling kinetics compared to other amino acids. Furthermore, growing peptide chains, particularly those with repeating proline residues or hydrophobic sequences, can aggregate on the solid support. This aggregation can hinder the accessibility of reagents to the reaction sites, leading to incomplete deprotection and coupling, resulting in deletion sequences.

Mitigation Strategies:

  • High-Efficiency Coupling Reagents: Employing highly reactive uronium/aminium salt coupling reagents like HATU or HCTU can improve coupling efficiency.

  • Solvent Choice: In cases of severe aggregation, switching from standard solvents like DMF to more disruptive solvents such as N-methylpyrrolidone (NMP) or adding a small percentage of DMSO can be beneficial.

  • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides (oxazolidine derivatives of Ser or Thr) can disrupt the secondary structures that lead to aggregation.

2.3 Racemization

While urethane-based protecting groups like Fmoc generally suppress racemization during activation and coupling, it can still occur, particularly with prolonged activation times or the use of strong bases. For proline itself, racemization at the α-carbon is less common than for other amino acids like histidine or cysteine. However, when considering the coupling of dipeptides to avoid DKP formation, the risk of racemization for the C-terminal residue of the dipeptide must be considered.

Mitigation Strategies:

  • Additive Use: The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt, during the activation step is standard practice. OxymaPure is another effective additive often used with carbodiimide activators like DIC.

  • Controlled Activation: Pre-activation times should be kept to a minimum, and the use of excess base should be avoided. For sensitive couplings, using a weaker base like 2,4,6-collidine instead of DIPEA can reduce racemization.

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation and the preservation of chiral purity. While extensive quantitative data for every possible proline-containing sequence is not feasible to present, the following table summarizes the general performance characteristics of common coupling reagents used in Fmoc-SPPS.

Coupling Reagent ClassExamplesRelative ReactivityRacemization PotentialKey Advantages & Considerations
Uronium/Aminium Salts HBTU, TBTU, HCTU, HATU, COMUHigh to Very HighLow to ModerateHighly efficient and fast-acting, making them suitable for sterically hindered couplings. HATU and COMU are generally considered the most reactive. Potential for guanidinylation of the free N-terminus if used in excess.
Phosphonium Salts PyBOP, PyAOPHighLowRobust and efficient activators. PyBOP generates non-carcinogenic byproducts, unlike its predecessor, BOP. Generally, reactivity is slightly lower than the most potent uronium salts.
Carbodiimides DCC, DICModerateModerateCost-effective and generates simple byproducts (urea). Reaction rates are typically slower. Must be used with an additive like HOBt, HOAt, or OxymaPure to accelerate coupling and suppress racemization.

Detailed Experimental Protocols

The following protocols are provided as a guide for key experimental procedures involving Fmoc-proline.

4.1 Protocol: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol is recommended to minimize diketopiperazine formation.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dry dichloromethane (DCM) (approx. 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (1.0-1.5 equivalents relative to the resin's substitution) in dry DCM. Add N,N-diisopropylethylamine (DIPEA) (4 equivalents relative to the this compound). If solubility is an issue, a minimal amount of dry DMF can be added.

  • Loading Reaction: Drain the DCM from the swollen resin and immediately add the this compound/DIPEA solution. Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chloride sites on the resin, add methanol (approx. 1 mL per gram of resin) to the reaction vessel and agitate for an additional 15-30 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • Substitution Level Determination (Optional): The loading level can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of dry resin with a piperidine/DMF solution and measuring the absorbance of the dibenzofulvene-piperidine adduct.

4.2 Protocol: Standard Coupling of an Fmoc-Amino Acid to Resin-Bound Proline

This protocol uses HBTU/HOBt, a common and efficient coupling reagent combination.

  • Fmoc Deprotection: Swell the proline-loaded resin in DMF. Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the solution for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Coupling Completion Test (Pre-coupling): Perform an isatin test to confirm the presence of the free secondary amine of proline. A positive result (blue beads) indicates successful deprotection.

  • Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling Completion Test (Post-coupling): Perform an isatin or chloranil test on a small sample of the resin. A negative result (no blue color) indicates complete coupling. If the test is positive, a second coupling should be performed.

4.3 Protocol: Monitoring Coupling to Proline with the Isatin Test

The standard Kaiser test for primary amines is unreliable for the secondary amine of proline. The isatin test is a reliable alternative.

  • Reagent Preparation: Prepare a solution of 2 g of isatin in 60 mL of benzyl alcohol, stirring for 2 hours. Filter any undissolved solid and then dissolve 2.5 g of Boc-Phe-OH into the filtrate.

  • Test Procedure: Place a small sample of the peptide-resin (a few beads) into a small test tube.

  • Add 2-3 drops of the isatin test solution.

  • Heat the tube at 100°C for 5 minutes.

  • Interpretation: If the resin beads turn blue, it indicates the presence of unprotected N-terminal proline, meaning the coupling reaction is incomplete.

Visualizations of Key Processes

The following diagrams, rendered using the DOT language, illustrate critical workflows and mechanisms in Fmoc-proline chemistry.

SPPS_Cycle_with_Proline cluster_resin Solid Support Resin Pro-Resin (Fmoc Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. AA Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 IsatinTest Isatin Test (Check Completion) Wash2->IsatinTest IsatinTest->Coupling Positive (Recouple) Repeat Cycle Complete (Ready for next AA) IsatinTest->Repeat Negative

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS) involving proline.

DKP_Formation Diketopiperazine (DKP) Formation Mechanism DipeptideResin H-AA(2)-Pro-O-Resin (After Fmoc Deprotection) NucleophilicAttack Intramolecular Nucleophilic Attack DipeptideResin->NucleophilicAttack Free N-terminus of AA(2) attacks ester linkage TransitionState Six-membered Ring Transition State NucleophilicAttack->TransitionState Cleavage Cleavage from Resin TransitionState->Cleavage DKP Diketopiperazine (Cyclic Dipeptide) Cleavage->DKP Resin Resin Cleavage->Resin byproduct HO-Resin

Caption: Mechanism of diketopiperazine (DKP) side reaction at the dipeptide stage.

References

In-Depth Technical Guide: Fmoc-Pro-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, N-α-Fmoc-L-proline (Fmoc-Pro-OH) is a critical reagent in the synthesis of peptides and peptidomimetics. Its unique cyclic structure introduces conformational constraints into peptide backbones, making it a valuable tool for modulating biological activity and stability. This guide provides an in-depth overview of this compound, including its chemical properties, a detailed experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS), and a visual representation of the synthesis workflow.

Core Properties of this compound

This compound is an amino acid derivative where the alpha-amino group of L-proline is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin support. This orthogonality is a cornerstone of modern peptide synthesis.

Quantitative Data Summary

The fundamental chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueCitations
CAS Number 71989-31-6[1][2][3][4]
Molecular Weight 337.37 g/mol
Molecular Formula C₂₀H₁₉NO₄
Appearance White to off-white solid
Solubility Soluble in DMF and NMP

Experimental Protocol: Incorporation of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual procedure for the incorporation of an this compound residue into a growing peptide chain on a solid support. This cycle of deprotection, activation, and coupling is repeated for each amino acid in the desired sequence.

Materials and Reagents:

  • This compound

  • Appropriate solid-phase resin (e.g., Wang resin for C-terminal carboxylic acids, Rink Amide resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents (e.g., DMF, DCM, Isopropanol)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Methodology:

  • Resin Preparation (Swelling):

    • Place the desired amount of resin in a solid-phase synthesis vessel.

    • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation. This step is crucial to ensure that the reactive sites within the resin beads are accessible.

    • After swelling, drain the DMF from the vessel.

  • Fmoc Deprotection:

    • If starting with an Fmoc-protected amino acid pre-loaded on the resin, or after a previous coupling cycle, the Fmoc group must be removed.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for an initial 3-5 minutes, drain the solution, and add a fresh portion of 20% piperidine in DMF.

    • Continue agitation for another 15-20 minutes to ensure complete removal of the Fmoc group.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

  • This compound Activation and Coupling:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture. The solution will typically change color, indicating activation. Allow the activation to proceed for a few minutes.

    • Add the activated this compound solution to the deprotected peptide-resin in the synthesis vessel.

    • Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.

  • Washing:

    • After the coupling period, drain the reaction solution from the vessel.

    • Wash the peptide-resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

      • DMF (3 times)

      • DCM (3 times)

      • DMF (3 times)

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Since proline is a secondary amine, the standard Kaiser test (ninhydrin test) will not yield the characteristic blue color and is therefore not suitable for monitoring the completion of coupling to a proline residue or the deprotection of a proline residue.

    • Alternative tests, such as the isatin test, can be used to check for the presence of a free N-terminal proline.

This cycle of deprotection, coupling, and washing is repeated with the subsequent Fmoc-amino acids until the desired peptide sequence is fully assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups, typically using a strong acid cocktail such as trifluoroacetic acid (TFA).

Workflow Visualization

The following diagram illustrates the key stages of the Fmoc-based Solid-Phase Peptide Synthesis cycle, a fundamental process in peptide chemistry.

Fmoc_SPPS_Cycle cluster_resin Solid Support cluster_cycle Synthesis Cycle Resin Peptide-Resin (Fmoc-AA-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washing1 Washing (DMF) Deprotection->Washing1 Coupling 2. Coupling (this compound + Activator) Washing1->Coupling Free N-terminus Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid CycleEnd Completed Peptide-Resin Washing2->CycleEnd Final Cycle

Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

References

The Pivotal Role of Proline Derivatives in Modern Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Proline, the only proteinogenic secondary amino acid, possesses a unique cyclic structure that imparts significant conformational rigidity. This distinct architecture makes proline and its synthetic derivatives exceptionally versatile tools in biochemistry, with profound applications ranging from asymmetric organocatalysis to the rational design of therapeutic agents. This technical guide provides an in-depth exploration of the core applications of proline derivatives for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Proline Derivatives in Asymmetric Organocatalysis

The emergence of organocatalysis—the use of small, metal-free organic molecules to catalyze chemical transformations—has revolutionized synthetic chemistry. L-proline and its derivatives are cornerstone catalysts in this field, prized for their low cost, low toxicity, and ability to promote a wide array of asymmetric reactions with high stereoselectivity.[1][2]

The Enamine Catalytic Cycle

The primary mechanism through which proline catalyzes reactions such as aldol, Mannich, and Michael additions is via an enamine intermediate.[3] The secondary amine of proline reacts with a donor ketone or aldehyde to form a nucleophilic enamine. This intermediate then attacks an electrophilic acceptor, with the chiral environment of the proline catalyst directing the stereochemical outcome of the newly formed C-C bond. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.[4]

Enamine_Catalysis Proline L-Proline Catalyst Enamine Enamine Intermediate (Nucleophile) Proline->Enamine + Ketone - H₂O Ketone Ketone (Donor) Ketone->Enamine TS Stereodetermining C-C Bond Formation Enamine->TS Aldehyde Aldehyde (Acceptor) Aldehyde->TS Iminium Iminium Ion TS->Iminium Re- or Si-face attack Iminium->Proline Hydrolysis Product Chiral Aldol Product Iminium->Product + H₂O Water H₂O Water->Product

Caption: General mechanism for the L-proline-catalyzed asymmetric aldol reaction.
Key Reactions and Performance Data

Proline and its derivatives have been successfully applied to numerous asymmetric transformations. The direct aldol reaction, which creates a chiral β-hydroxy carbonyl, is a classic example.[5] The Mannich reaction, which forms a β-amino carbonyl compound, is another critical application, providing access to chiral amino alcohols and amino acid derivatives.

ReactionCatalyst (mol%)SubstratesSolventYield (%)d.r. / a:see (%)Ref
Aldol (S)-Proline (30)p-Nitrobenzaldehyde + AcetoneDMSO68-76
Aldol (S)-Proline (10)Isovaleraldehyde + PropionaldehydeDMF8824:1 (anti)97
Aldol Prolinamide Deriv. (20)p-Nitrobenzaldehyde + AcetoneNeat66-93
Mannich (S)-Proline (20)p-Nitrobenzaldehyde + Acetone + p-AnisidineAcetone50-94
Mannich (S)-Proline (20)N-Boc-imine + AcetaldehydeMeCN78->99
Mannich Proline Deriv. (15)N-Boc-imine + Propionaldehyde2-Me-THF81>20:1 (syn)97
Experimental Protocol: Proline-Catalyzed Direct Aldol Reaction

This protocol provides a general methodology for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by L-proline.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-proline (0.03 mmol, 30 mol%).

  • Solvent and Substrate Addition: Dissolve the catalyst in the chosen solvent (e.g., 0.5 mL DMSO). Add the ketone (e.g., Acetone, 5.0 mmol, excess) to the solution.

  • Equilibration: Stir the mixture at room temperature for 15-20 minutes to allow for pre-equilibration and enamine formation.

  • Reaction Initiation: Add the aldehyde (e.g., p-Nitrobenzaldehyde, 0.1 mmol, 1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-48 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Proline Derivatives in Drug Discovery and Medicinal Chemistry

The conformationally restricted pyrrolidine ring of proline is a highly valued scaffold in medicinal chemistry. Incorporating proline analogues into small molecules can enhance binding affinity, improve metabolic stability, and increase oral bioavailability. Over 15 drugs approved by the FDA in the last 15 years contain proline analogues in their structures.

Case Study: Angiotensin-Converting Enzyme (ACE) Inhibitors

A prime example of proline's impact is the development of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure. ACE is a zinc-dependent metalloprotease that cleaves angiotensin I to angiotensin II, a potent vasoconstrictor, within the Renin-Angiotensin System (RAS). The first rationally designed ACE inhibitor, Captopril, features a proline moiety that mimics the C-terminal proline of natural substrates, allowing it to fit into the enzyme's active site. The thiol group on Captopril coordinates strongly with the catalytic zinc ion, effectively inhibiting the enzyme.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngII->Vasoconstriction Aldosterone Aldosterone Secretion (Salt/Water Retention) AngII->Aldosterone Renin Renin (from Kidney) Renin->AngI ACE ACE (from Lungs) ACE->AngII Inhibitor Proline-based ACE Inhibitors (e.g., Captopril) Inhibitor->ACE Inhibits

Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.
Quantitative Data: Proline-Based ACE Inhibitors

The efficacy of ACE inhibitors is measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

DrugProline MoietyIC₅₀ ValueConditions / SubstrateRef
Captopril L-Proline1.7 - 23 nMVaries with substrate
Enalaprilat L-Alanyl-L-proline~1 nMRabbit lung ACE
Lisinopril L-Lysyl-L-proline1.23 nM-
Ramiprilat L-Alanyl-L-proline analog3.40 nM-
Perindoprilat L-Alanyl-L-proline analog8.79 nM-

Note: IC₅₀ values can vary significantly based on the enzyme source and substrate used in the assay.

Hydroxyproline: A Key Player in Structural Biology

Beyond catalysis and medicine, proline derivatives are fundamental to structural biology. 4-hydroxyproline, formed by the post-translational hydroxylation of proline residues, is a critical component of collagen, the most abundant protein in mammals.

Role in Collagen Stability

The hydroxylation of proline, a reaction that requires vitamin C as a cofactor, is essential for the stability of the collagen triple helix. The resulting hydroxyl groups form crucial hydrogen bonds that lock the three polypeptide chains together, providing the tensile strength required for connective tissues. A deficiency in vitamin C leads to impaired hydroxyproline synthesis, resulting in unstable collagen and the disease scurvy. Because hydroxyproline is almost exclusive to collagen, its concentration in tissues or urine serves as a direct biomarker for collagen content and turnover, which is relevant in diseases like fibrosis and Paget's disease.

Hydroxyproline_Workflow Start Start: Tissue Sample (e.g., 10-50 mg) Homogenize 1. Homogenize in H₂O Start->Homogenize Hydrolyze 2. Acid Hydrolysis (e.g., 6M HCl, 120°C, 3-24h) Homogenize->Hydrolyze Neutralize 3. Neutralize & Clarify (Adjust pH, Centrifuge) Hydrolyze->Neutralize Oxidize 4. Oxidation (Add Chloramine-T) Neutralize->Oxidize Develop 5. Color Development (Add DMAB Reagent, 60°C) Oxidize->Develop Measure 6. Spectrophotometry (Measure Absorbance at ~560 nm) Develop->Measure Calculate 7. Quantify vs. Standard Curve Measure->Calculate End Result: Hydroxyproline Concentration (µg/mg tissue) Calculate->End

Caption: Standard experimental workflow for the quantification of hydroxyproline.
Experimental Protocol: Quantification of Tissue Hydroxyproline

This protocol outlines the key steps for measuring hydroxyproline content in a biological tissue sample.

  • Sample Preparation: Accurately weigh 10-50 mg of wet tissue. Homogenize the tissue in ultrapure water (e.g., 100 µL water per 10 mg tissue).

  • Acid Hydrolysis: Transfer the homogenate to a pressure-tight, acid-resistant vial. Add an equal volume of concentrated hydrochloric acid (~12 M HCl) to achieve a final concentration of ~6 M HCl. Securely cap the vial and heat at 120°C for 3 to 24 hours to hydrolyze the protein and release free hydroxyproline.

  • Neutralization and Clarification: After cooling, carefully neutralize the hydrolysate with sodium hydroxide (NaOH). Centrifuge the sample to pellet any insoluble debris.

  • Standard Curve Preparation: Prepare a series of hydroxyproline standards of known concentrations (e.g., 0 to 10 µ g/well ).

  • Oxidation: Transfer an aliquot (10-50 µL) of the clarified supernatant from samples and standards to a 96-well plate. Add an oxidizing agent, typically a Chloramine-T solution, to each well and incubate at room temperature for 5-20 minutes.

  • Color Development: Add a solution of p-dimethylaminobenzaldehyde (DMAB, or Ehrlich's reagent) to each well. Tightly seal the plate and incubate at 60°C for 60-90 minutes. This reaction forms a chromophore with the oxidized hydroxyproline.

  • Measurement: Cool the plate to room temperature and measure the absorbance of each well at approximately 560 nm using a spectrophotometric plate reader.

  • Calculation: Subtract the blank reading from all sample and standard readings. Plot the standard curve (absorbance vs. µg hydroxyproline) and determine the amount of hydroxyproline in each sample by interpolation. Express the final result as µg of hydroxyproline per mg of original tissue weight.

Conclusion

From orchestrating elegant asymmetric syntheses to forming the backbone of life-saving medicines and providing the structural integrity of tissues, proline derivatives demonstrate remarkable utility across biochemistry. Their unique structural constraints and chemical reactivity continue to inspire innovation. Future research will undoubtedly uncover new catalytic systems, novel therapeutic agents, and deeper insights into biological structures, further cementing the indispensable role of the proline scaffold in science.

References

A Technical Guide to Fmoc-Pro-OH: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Nα-(9-Fluorenylmethoxycarbonyl)-L-proline (Fmoc-Pro-OH), a critical building block in solid-phase peptide synthesis (SPPS). This guide covers manufacturer and supplier information, detailed experimental protocols for its use and quality control, and visual representations of key processes to aid researchers in its effective application.

Sourcing this compound: A Comparative Landscape

The selection of a reliable supplier for this compound is paramount to ensure the quality and reproducibility of peptide synthesis. A variety of chemical suppliers offer this reagent with different purity levels, quantities, and pricing. Below is a summary of prominent suppliers and their offerings.

SupplierPurityAvailable QuantitiesPrice (USD)CAS NumberMolecular Weight
MedChemExpressResearch Grade100 g$5571989-31-6337.37
Activotec≥98%100g, 500g, 1kg$66 (100g)71989-31-6337.37[1]
AltaBioscienceNot SpecifiedCustomContact for pricing71989-31-6337.4[2]
Carl ROTH≥99%10 g, 50 g€22.50 (10 g)71989-31-6337.37[3]
AdooQ Bioscience>99% (HPLC)CustomContact for pricing71989-31-6337.37
CDH Fine ChemicalCell Culture Tested5 g, 50 g, 250 gContact for pricing71989-31-6337.37[4]
Aapptec>99% (HPLC)CustomContact for pricing71989-31-6337.37
Thermo Scientific98%5 g$54.6571989-31-6337.37
OmizzurNot Specified1 kg, 100 kg$470 (1kg)71989-31-6337.37
Santa Cruz BiotechnologyNot SpecifiedCustomContact for pricing71989-31-6337.37
ProFACT Proteomics99%Custom€218.0171989-31-6337.37
Novabiochem (Sigma-Aldrich)≥99.0% (HPLC)CustomContact for pricing71989-31-6337.37
BiosynthNot SpecifiedCustomContact for pricing71989-31-6337.37

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its application in solid-phase peptide synthesis, and its quality control.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of L-proline with 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

  • L-Proline

  • 1,4-Dioxane

  • Water

  • Potassium carbonate (K₂CO₃)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-proline (1 g, 8.7 mmol) in a mixture of 1,4-dioxane (4 mL) and water (15 mL).

  • Add potassium carbonate (3.24 g, 23 mmol) to the solution.

  • Cool the mixture to 0°C and add 9-fluorenylmethyl chloroformate (2.3 g, 8.3 mmol).

  • Stir the reaction mixture overnight at room temperature.

  • Add water (10 mL) to the mixture and extract with diethyl ether (2 x 20 mL) to remove impurities.

  • Acidify the aqueous phase to a pH of 2-3 with 1M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following protocol outlines the key steps in incorporating an this compound residue into a peptide chain on a solid support.

2.2.1. Resin Swelling

  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1-2 hours at room temperature with gentle agitation.

  • After swelling, drain the DMF from the vessel.

2.2.2. Fmoc Deprotection

  • To the swollen resin, add a 20% solution of piperidine in DMF.

  • Agitate the mixture for 3 minutes and then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

2.2.3. This compound Coupling

  • In a separate vial, dissolve this compound (4 equivalents relative to the resin loading) and a coupling agent such as HBTU (3.8 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • After the coupling is complete, drain the solution and wash the resin with DMF (3 times).

  • A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative test (the beads remain colorless or yellow) indicates a successful coupling.

2.2.4. Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.

  • A white precipitate of the crude peptide should form. Centrifuge the tube to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Quality Control of this compound

Ensuring the purity and identity of this compound is crucial for successful peptide synthesis. The following are standard analytical techniques used for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

This method separates this compound from potential impurities such as free proline or byproducts from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

Sample Preparation:

  • Dissolve a small amount of this compound in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR signals (in CDCl₃):

  • Characteristic aromatic protons of the fluorenyl group between 7.2 and 7.8 ppm.

  • Protons of the proline ring between 1.5 and 3.7 ppm.

  • The α-proton of proline around 4.4 ppm.

  • The methylene protons of the Fmoc group around 4.2-4.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

Method:

  • Ionization Technique: Electrospray ionization (ESI) is commonly used.

  • Expected Mass: The exact mass of this compound (C₂₀H₁₉NO₄) is 337.13 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 338.1.

Visualizing Key Processes

To further aid in the understanding of the workflows involving this compound, the following diagrams have been generated using the DOT language.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_cleavage Cleavage & Purification Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Wash Final Wash (DCM) Wash2->Final_Wash After final cycle Cleavage Cleave from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification qc_workflow cluster_analysis Quality Control Analysis cluster_results Results FmocProOH This compound Sample HPLC Purity Assessment (HPLC) FmocProOH->HPLC NMR Structure Verification (NMR) FmocProOH->NMR MS Molecular Weight Confirmation (Mass Spectrometry) FmocProOH->MS Pass Pass HPLC->Pass Purity > 98% Fail Fail HPLC->Fail Purity < 98% NMR->Pass Correct Structure NMR->Fail Incorrect Structure MS->Pass Correct Mass MS->Fail Incorrect Mass

References

basic principles of solid-phase peptide synthesis (SPPS) with Fmoc chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Principles of Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern chemical biology and drug discovery, enabling the routine construction of synthetic peptides. Developed by R. Bruce Merrifield, this methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1][2] This approach offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification, as by-products and excess reagents are removed by simple filtration and washing.[1][2][3]

Two primary strategies dominate the landscape of SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This guide focuses on the Fmoc/tBu (tert-butyl) strategy, which is favored for its milder reaction conditions. In this orthogonal scheme, the temporary Nα-amino protecting group (Fmoc) is labile to a base, while the permanent side-chain protecting groups and the linker are labile to acid. This allows for the selective deprotection and elongation of the peptide chain, followed by a final, single-step deprotection and cleavage from the solid support.

Core Principles of Fmoc-SPPS

The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle adding one amino acid to the growing chain. The fundamental steps involve anchoring the first amino acid to the resin, followed by repeated cycles of Nα-Fmoc deprotection and coupling of the next amino acid, culminating in the final cleavage of the completed peptide from the support.

The Solid Support: Resins and Linkers

The synthesis begins with an insoluble polymer bead, known as the resin, which acts as the solid support. Polystyrene cross-linked with divinylbenzene is a common and inexpensive choice, though other resins like Polyethylene glycol (PEG) are used to improve swelling properties in the polar solvents used for synthesis.

Crucially, the resin is functionalized with a linker , a chemical moiety that connects the nascent peptide chain to the solid support. The choice of linker is critical as it dictates the C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide) and the conditions required for its ultimate cleavage.

  • Acid-Labile Linkers : These are the most prevalent type in Fmoc-SPPS. The lability can be tuned by modifying their chemical structure, allowing for cleavage under varying strengths of acid, typically trifluoroacetic acid (TFA).

  • Safety-Catch Linkers : These linkers are stable to both the acidic and basic conditions used during synthesis and require a specific chemical activation step before they become labile for cleavage, offering an additional layer of control.

Linker Type Common Resin Name Resulting C-Terminus Typical Cleavage Condition
p-Alkoxybenzyl alcoholWang ResinCarboxylic Acid95% Trifluoroacetic Acid (TFA)
BenzhydrylamineRink Amide ResinCarboxamide95% Trifluoroacetic Acid (TFA)
Trityl2-Chlorotrityl Chloride (2-CTC) ResinCarboxylic Acid (Protected)1-5% TFA in DCM (very mild)
The Orthogonal Protecting Group Scheme

Fmoc-SPPS relies on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.

  • Nα-Fmoc Protection : The 9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino function of the incoming amino acid. Its defining feature is its lability to secondary amines, such as piperidine, through a base-catalyzed β-elimination mechanism. It remains stable under the acidic conditions used for final cleavage.

  • Side-Chain Protection : The reactive side chains of many amino acids (e.g., Lys, Asp, Glu, Cys, Arg) must be masked with permanent protecting groups to prevent unwanted side reactions during synthesis. In the Fmoc/tBu strategy, these groups are typically derived from tert-butyl alcohol (e.g., tBu, Boc) or trityl alcohol (Trt) and are removed during the final cleavage step by strong acid (TFA).

Amino Acid Side-Chain Protecting Group (P)
ArgPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Asp, GluOtBu (tert-butyl ester)
Asn, Gln, Cys, HisTrt (trityl)
Lys, TrpBoc (tert-butyloxycarbonyl)
Ser, Thr, TyrtBu (tert-butyl ether)
The SPPS Synthetic Cycle

The elongation of the peptide chain is achieved through a series of repeated steps, collectively known as the synthetic cycle.

spss_cycle Start Start: Resin-Bound Amino Acid Deprotection Deprotection Start->Deprotection End Final Product: Resin-Bound Peptide Wash2 Wash2 Wash2->End

Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.

  • Fmoc Deprotection : The cycle begins with the removal of the Nα-Fmoc group from the resin-bound amino acid or peptide. This is typically achieved by treating the resin with a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The reaction is usually complete within minutes.

    fmoc_deprotection FmocPeptide Fmoc-NH-Peptide-Resin ProtonAbstraction H+ Abstraction FmocPeptide->ProtonAbstraction + Piperidine Carbanion Fluorenyl Carbanion Intermediate ProtonAbstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF FreeAmine H2N-Peptide-Resin Elimination->FreeAmine + CO2 AdductFormation Adduct Formation DBF->AdductFormation + Piperidine DBFAdduct DBF-Piperidine Adduct AdductFormation->DBFAdduct

    Caption: Mechanism of Fmoc deprotection via a piperidine-mediated β-elimination.

  • Washing : After deprotection, the resin is thoroughly washed with DMF to completely remove the piperidine and the dibenzofulvene-piperidine adduct. This step is critical to prevent side reactions in the subsequent coupling step.

  • Amino Acid Coupling : The next Fmoc-protected amino acid is introduced. Its carboxyl group must be activated to facilitate the formation of a peptide bond with the newly exposed N-terminal amine of the resin-bound peptide. This activation is achieved using coupling reagents.

    peptide_coupling FmocAA Fmoc-AA-COOH ActiveEster Fmoc-AA-OBt (Active Ester) FmocAA->ActiveEster Activation HBTU HBTU / Base (DIPEA) HBTU->ActiveEster PeptideBond Fmoc-AA-NH-Peptide-Resin (Peptide Bond Formed) ActiveEster->PeptideBond Coupling ResinAmine H2N-Peptide-Resin ResinAmine->PeptideBond

    Caption: Peptide bond formation via in-situ active ester generation with HBTU.

    Common coupling reagents fall into several classes, with aminium/uronium salts like HBTU and HATU being highly efficient and popular. Carbodiimides such as DIC, often used with additives like HOBt or Oxyma Pure, are also widely employed.

Reagent Class Examples Notes
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUFast and efficient, require a non-nucleophilic base (e.g., DIPEA).
Phosphonium Salts PyBOP, PyAOPSimilar to aminium salts, highly effective.
Carbodiimides DIC (Diisopropylcarbodiimide)Typically used with an additive (e.g., HOBt, Oxyma) to form an active ester and suppress racemization.
  • Washing : A final wash step with DMF removes excess activated amino acid, coupling reagents, and by-products, leaving the pure, elongated peptide ready for the next cycle.

This four-step cycle is repeated for each amino acid in the desired sequence.

Final Cleavage and Deprotection

Once the peptide chain assembly is complete, the final step is to simultaneously cleave the peptide from the resin and remove all the side-chain protecting groups. In Fmoc-SPPS, this is accomplished by treating the peptidyl-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA).

During this process, the acid-labile side-chain protecting groups are released as highly reactive cationic species (e.g., tert-butyl cations). These cations can irreversibly modify nucleophilic residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent these side reactions, scavengers are added to the TFA to trap the reactive cations. The choice of scavengers depends on the amino acid composition of the peptide.

final_cleavage Start Completed Peptidyl-Resin (with side-chain protection) Process Treat with TFA + Scavengers Start->Process Result1 Cleaved, Deprotected Peptide (in solution) Process->Result1 Result2 Spent Resin + By-products Process->Result2 Isolation Precipitation (Cold Ether) Result1->Isolation Final Crude Peptide Product Isolation->Final

Caption: Workflow for the final acid-mediated cleavage and deprotection step.

Cocktail Name Composition (v/v) Primary Use Case
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)Peptides containing Arg, His, Cys, Met.
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)"Universal" cocktail for complex peptides, especially those with Arg(Pmc/Mtr).
Standard TFA / Water / TIPS (95:2.5:2.5)For peptides without sensitive residues like Trp, Cys, or Met.
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4ISpecifically designed to minimize oxidation of Methionine residues.

TIPS: Triisopropylsilane, EDT: 1,2-ethanedithiol, DMS: Dimethylsulfide

After cleavage, the resin is filtered off, and the crude peptide is typically precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and dried before purification, usually by reverse-phase HPLC.

Experimental Protocols

Protocol 1: Loading the First Amino Acid (Fmoc-AA-OH) onto Wang Resin

This protocol describes the esterification of the first amino acid to a hydroxymethyl-functionalized resin.

  • Resin Swelling : Swell the Wang resin (1.0 eq) in DMF for 1-2 hours in a reaction vessel.

  • Pre-activation : In a separate flask, dissolve the Fmoc-amino acid (3-4 eq) in a minimal amount of DMF. Cool the solution to 0°C. Add N,N'-Diisopropylcarbodiimide (DIC) (3-4 eq) and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Loading : Add the pre-activated amino acid solution to the swollen resin. Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.

  • Reaction : Agitate the mixture at room temperature for 2-4 hours.

  • Washing : Filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (MeOH) (3x).

  • Capping (Optional but Recommended) : To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DCM for 30-60 minutes.

  • Final Wash : Wash the resin again with DCM (3x) and DMF (3x) and dry under vacuum.

Protocol 2: Standard Cycle for Peptide Elongation

This protocol outlines a single cycle of deprotection and coupling for adding one amino acid.

  • Resin Preparation : Place the Fmoc-protected peptidyl-resin in the reaction vessel and swell with DMF.

  • Fmoc Deprotection :

    • Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).

    • Agitate for 5-7 minutes at room temperature.

    • Filter and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Washing : Filter the resin and wash thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Amino Acid Coupling :

    • In a separate vial, dissolve the next Fmoc-amino acid (3-5 eq), a coupling reagent like HBTU (3-5 eq), and a base like DIPEA (6-10 eq) in DMF.

    • Add this coupling mixture to the washed resin.

    • Agitate at room temperature for 1-2 hours. Reaction completion can be monitored using a qualitative colorimetric test like the Kaiser test.

  • Washing : Filter the resin and wash with DMF (3-5x) to remove all soluble reagents and by-products. The resin is now ready for the next cycle.

Protocol 3: Final Cleavage and Deprotection (Using Standard TFA/TIS/Water Cocktail)

This protocol is for cleaving a peptide that does not contain highly sensitive residues like Trp, Cys, or Met.

  • Resin Preparation : Wash the fully assembled peptidyl-resin with DCM (3x) to remove residual DMF and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation : In a well-ventilated fume hood, prepare the cleavage cocktail by mixing Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 ratio. Prepare approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction :

    • Add the freshly prepared cleavage cocktail to the dried resin in a sealed vessel.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Isolation :

    • Filter the resin through a syringe filter or a fritted funnel, collecting the TFA filtrate which contains the cleaved peptide.

    • Wash the resin twice with a small volume of clean TFA to recover any remaining peptide.

  • Precipitation : Place the collected TFA solution in a centrifuge tube and add 10 volumes of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Collection : Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold ether to remove residual scavengers.

  • Drying : Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

References

storage and handling recommendations for Fmoc-Pro-OH powder

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Storage and Handling of Fmoc-Pro-OH Powder

For researchers, scientists, and drug development professionals engaged in peptide synthesis and other advanced applications, the integrity of starting materials is paramount. This compound (N-α-Fmoc-L-proline) is a critical building block in solid-phase peptide synthesis. Proper storage and handling of this reagent are essential to ensure its stability, prevent degradation, and maintain the purity required for successful experimental outcomes. This guide provides a comprehensive overview of the recommended practices for the storage and handling of this compound powder.

Storage Recommendations

The stability of this compound is highly dependent on storage conditions. Adherence to the recommended temperature and duration guidelines is crucial to prevent degradation of the Fmoc protecting group and the amino acid itself.

Storage of Solid Powder

When stored as a solid powder, this compound exhibits long-term stability. The following table summarizes the recommended storage conditions for the powdered form of the compound.

Storage TemperatureRecommended DurationSource(s)
-20°CUp to 3 years[1][2]
4°CUp to 2 years[1][2]
2-8°CGeneral recommendation[3]
0-8°CGeneral recommendation

For optimal long-term storage, it is advisable to store this compound powder at -20°C. Storing at 2-8°C is also acceptable for shorter durations. It is important to keep the container tightly sealed to protect it from moisture.

Storage of Solutions

Once dissolved in a solvent, the stability of this compound decreases. Therefore, it is recommended to prepare solutions fresh for each use. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.

Storage TemperatureRecommended DurationSource(s)
-80°CUp to 6 months
-20°CUp to 1 month

Common solvents for this compound include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). When using DMSO, ultrasonic treatment may be necessary to achieve full dissolution.

Handling Procedures and Safety Precautions

Proper handling techniques are essential to ensure user safety and maintain the integrity of the compound. This compound, like many chemical reagents, requires careful handling in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side-shields are recommended to protect against accidental splashes or dust.

  • Hand Protection: Chemical-resistant gloves should be worn to prevent skin contact.

  • Respiratory Protection: In situations where dust may be generated, a dust mask (such as a type N95) should be used.

  • Protective Clothing: A standard laboratory coat should be worn.

General Handling Guidelines
  • Work in a well-ventilated area to minimize inhalation of dust.

  • Avoid the formation of dust and aerosols during handling.

  • Avoid contact with skin and eyes.

  • After handling, wash hands thoroughly before breaks and at the end of the workday.

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken:

  • Skin Contact: Wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

In all cases of significant exposure, it is important to seek medical attention and to have the product's safety data sheet (SDS) available.

Experimental Protocols

While specific experimental protocols will vary depending on the application (e.g., solid-phase peptide synthesis), the general workflow for preparing and using this compound involves the following steps.

Preparation of this compound Solution for Peptide Synthesis
  • Equilibration: Allow the sealed container of this compound powder to equilibrate to room temperature before opening. This prevents condensation of moisture, which can degrade the compound.

  • Weighing: In a well-ventilated fume hood, weigh the required amount of this compound powder using a calibrated balance.

  • Dissolution: Add the appropriate solvent (e.g., DMF, NMP) to the powder. If using DMSO, sonication may be required to facilitate dissolution.

  • Use: The freshly prepared solution is now ready for use in the peptide synthesizer or manual coupling reaction.

Workflow and Logic Diagrams

To visually represent the key decision-making processes and workflows for the storage and handling of this compound, the following diagrams have been created using Graphviz.

Storage_Workflow cluster_storage This compound Storage receive Receive this compound Powder check_form Is it for immediate use? receive->check_form store_powder Store Powder in Tightly Sealed Container check_form->store_powder No prepare_solution Prepare Solution check_form->prepare_solution Yes choose_temp Choose Storage Temperature store_powder->choose_temp store_neg_20 Store at -20°C (Up to 3 years) choose_temp->store_neg_20 Long-term store_4 Store at 4°C (Up to 2 years) choose_temp->store_4 Short-term store_solution Store Solution prepare_solution->store_solution choose_sol_temp Choose Solution Storage store_solution->choose_sol_temp store_neg_80 Store at -80°C (Up to 6 months) choose_sol_temp->store_neg_80 Long-term store_sol_neg_20 Store at -20°C (Up to 1 month) choose_sol_temp->store_sol_neg_20 Short-term

Caption: Workflow for the storage of this compound powder and solutions.

Handling_Workflow cluster_handling This compound Handling Protocol start Prepare to Handle this compound ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe ventilation Ensure Proper Ventilation ppe->ventilation weighing Weigh Powder in Fume Hood ventilation->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution use Use in Synthesis dissolution->use cleanup Clean Up Work Area use->cleanup disposal Dispose of Waste Properly cleanup->disposal end Handling Complete disposal->end

Caption: Step-by-step protocol for the safe handling of this compound powder.

References

An In-depth Guide to Theoretical Yield Calculation in Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the principles and practices involved in calculating the theoretical yield for Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the incorporation of Fmoc-Pro-OH. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Principles of Theoretical Yield in SPPS

The theoretical yield in SPPS represents the maximum possible quantity of a target peptide that can be synthesized from a given starting amount of resin. This calculation is fundamental for assessing the efficiency of the synthesis, planning reagent quantities, and optimizing protocols. The entire calculation is based on a single, critical parameter: resin loading .

  • Resin Loading (Substitution): This value quantifies the number of reactive sites on the resin available for peptide chain elongation. It is typically expressed in millimoles of the first amino acid per gram of resin (mmol/g)[1]. The first amino acid attached to the solid support is the ultimate limiting reagent for the entire synthesis. Therefore, an accurate determination of resin loading is crucial for a meaningful theoretical yield calculation[1][2].

  • Theoretical Yield Calculation: The formula to determine the maximum theoretical mass of the final peptide is derived directly from the initial moles of the first amino acid on the resin.

    Formula: Theoretical Yield (grams) = Resin Loading (mmol/g) × Starting Resin Mass (g) × Molecular Weight of Final Peptide ( g/mol ) ÷ 1000 (mmol/mol)

This calculation assumes a 100% yield for every coupling and deprotection step. While this is never achieved in practice, the theoretical yield serves as the essential benchmark against which the actual, purified yield is compared to determine the overall efficiency of the synthesis[3][4].

Quantitative Data Summary

For a successful synthesis, precise quantities and properties of the reagents are necessary. The tables below summarize the properties of key reagents and provide example parameters for a theoretical yield calculation involving this compound as the first amino acid coupled to a Rink Amide resin.

Table 1: Properties of Key Reagents

Reagent/MaterialMolecular Weight ( g/mol )Role in Synthesis
This compound 337.39Protected amino acid for coupling
Rink Amide Resin N/A (Defined by loading)Solid support
Piperidine 85.15Fmoc-deprotection agent
HBTU 379.25Coupling (activating) agent
DIPEA 129.24Activation base
DMF 73.09Primary solvent

Table 2: Example Parameters for Theoretical Yield Calculation

ParameterValueUnit
Starting Resin Mass0.5g
Resin Loading (Rink Amide)0.6mmol/g
Target PeptidePro-Ala-Gly (Example)-
Molecular Weight of Peptide243.26 g/mol
Worked Example:

Using the parameters from Table 2, the theoretical yield is calculated as follows:

  • Calculate Initial Moles:

    • Initial Moles = 0.6 mmol/g × 0.5 g = 0.3 mmol

  • Calculate Theoretical Yield (Mass):

    • Theoretical Yield = 0.3 mmol × 243.26 g/mol ÷ 1000 mmol/mol = 0.073 g or 73 mg

Detailed Experimental Protocols

The following protocols outline the key steps for a single coupling cycle in Fmoc-SPPS, specifically for the addition of this compound to a deprotected amine on a solid support resin (e.g., Rink Amide).

Protocol 1: Resin Swelling and Preparation
  • Weigh the desired amount of resin (e.g., 0.5 g) and place it into a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin (approx. 10 mL per gram of resin).

  • Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation to ensure all reactive sites are accessible.

  • After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc-Group Deprotection
  • To the swollen resin, add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature. A standard procedure involves two treatments: the first for 5 minutes, followed by draining and a second treatment for 15-20 minutes to ensure complete removal of the Fmoc protecting group.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine, which can interfere with the subsequent coupling step. A colorimetric test, such as the Kaiser test, can be performed on a small resin sample to confirm the presence of a free primary amine.

Protocol 3: this compound Coupling
  • Amino Acid Activation: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an activating agent like HBTU (e.g., 3 eq.) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (e.g., 6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the washed, deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.

  • Post-Coupling Wash: After the coupling period, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • A completion test (e.g., a negative Kaiser test) can be performed to ensure the reaction has gone to completion before proceeding to the next deprotection step.

Mandatory Visualizations

Logical Flow of Theoretical Yield Calculation

Theoretical_Yield_Calculation ResinMass Starting Resin Mass (g) CalcMoles Calculate Initial Moles (mmol) Resin Mass × Resin Loading ResinMass->CalcMoles ResinLoading Resin Loading (mmol/g) ResinLoading->CalcMoles PeptideMW Peptide MW (g/mol) CalcYield Calculate Theoretical Yield (g) Initial Moles × Peptide MW / 1000 PeptideMW->CalcYield CalcMoles->CalcYield FinalYield Theoretical Yield (g) CalcYield->FinalYield

Caption: Logical workflow for calculating theoretical peptide yield.

Experimental Workflow for a Single SPPS Cycle

SPPS_Cycle_Workflow Start Start with Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End End of Cycle (Ready for next deprotection) Wash2->End

Caption: The experimental workflow for one cycle of Fmoc-SPPS.

Proline-Rich Peptides in SH3 Domain Signaling

SH3_Signaling_Pathway Receptor Growth Factor Receptor Grb2 Grb2 (Adaptor Protein) Receptor->Grb2 binds SH3_Domain SH3 Domain Grb2->SH3_Domain contains Sos Sos (GEF) Grb2->Sos recruits ProlinePeptide Proline-Rich Motif (on Sos protein) SH3_Domain->ProlinePeptide recognizes ProlinePeptide->Sos part of Ras Ras → Raf → MEK → ERK (MAPK Pathway) Sos->Ras activates Response Cellular Response (Proliferation, Differentiation) Ras->Response

Caption: Proline-rich motifs are critical for SH3 domain interactions.

References

Methodological & Application

Fmoc-Pro-OH Coupling in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of Fmoc-Pro-OH in solid-phase peptide synthesis (SPPS). Proline, with its unique secondary amine structure, presents specific challenges that require optimized protocols to ensure high coupling efficiency and minimize side reactions. These guidelines are intended to assist researchers in achieving successful synthesis of proline-containing peptides.

Introduction

Proline's cyclic side chain and secondary amine at the N-terminus introduce significant steric hindrance and altered reactivity compared to other proteinogenic amino acids. These characteristics can lead to slower coupling kinetics and incomplete reactions. Furthermore, the dipeptide sequence Xaa-Pro is particularly susceptible to the formation of diketopiperazine (DKP), a side reaction that can truncate the peptide chain. Careful selection of coupling reagents, reaction conditions, and monitoring techniques is therefore critical for the successful incorporation of proline residues.

Challenges in this compound Coupling

  • Steric Hindrance: The rigid pyrrolidine ring of proline can sterically hinder the approach of the activated amino acid to the resin-bound amine, slowing down the coupling reaction.

  • Slower Acylation Kinetics: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, leading to slower reaction rates.

  • Diketopiperazine (DKP) Formation: The formation of a cyclic dipeptide is a major side reaction, especially after the coupling of the second amino acid to a C-terminal proline. This results in the cleavage of the dipeptide from the resin.

  • Incomplete Coupling: Due to the factors mentioned above, incomplete coupling can occur, leading to deletion sequences in the final peptide. A double coupling strategy is often employed to drive the reaction to completion.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of this compound incorporation. Uronium/aminium-based reagents like HATU and HCTU are generally more effective for sterically hindered amino acids compared to carbodiimide-based methods.

ParameterPyBOPHATUHCTUSource
Crude Purity (%) (Peptide 1, 2x1 min coupling)48.1183.6379.86[1]
Crude Purity (%) (Peptide 1, 2x20 min coupling)70.2779.9180.52[1]
Crude Purity (%) (Peptide 2, 2x1 min coupling)40.1089.6388.29[1]
Crude Purity (%) (Peptide 2, 2x20 min coupling)88.5491.2392.11[1]
Racemization Higher potentialLowLow
Cost ModerateHighModerate

Key Observations:

  • HATU and HCTU generally provide higher crude purities, especially with shorter coupling times.

  • For difficult sequences, HATU often yields the highest purity.

  • HCTU is a cost-effective and highly efficient alternative to HATU.

  • Carbodiimide-based reagents like DIC, when used with additives like HOBt or Oxyma, can minimize racemization and are effective, though they may require longer reaction times.

Experimental Protocols

The following are recommended protocols for the coupling of this compound. It is crucial to ensure all reagents and solvents are of high purity and anhydrous.

Protocol 1: HCTU/DIPEA Activation

This protocol is recommended for its high efficiency and speed.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine of the growing peptide chain using 20% piperidine in DMF. A standard procedure is a 3-minute treatment followed by a 10-minute treatment.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (2.9-4.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For difficult couplings, the time can be extended, or a double coupling can be performed.

  • Monitoring and Washing:

    • After the coupling, wash the resin with DMF (3 x 1 min).

    • Perform a qualitative test to check for the presence of free amines. The Kaiser test is not reliable for proline; the Isatin test is a suitable alternative, where a blue color indicates an incomplete reaction.

    • If the coupling is incomplete, repeat the coupling step (double coupling).

    • After complete coupling, wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min) and proceed to the next Fmoc deprotection step.

Protocol 2: DIC/HOBt Activation

This protocol is a classic and effective method, particularly useful when trying to minimize base-mediated side reactions.

  • Resin Preparation:

    • Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add the solution to the deprotected resin.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Follow the same monitoring and washing procedures as in Protocol 1. If the reaction is incomplete after 2 hours, a second coupling is recommended.

Strategies to Minimize Diketopiperazine (DKP) Formation

DKP formation is a significant challenge when proline is the C-terminal or penultimate residue. The following strategies can be employed to mitigate this side reaction:

  • Use of 2-Chlorotrityl Chloride Resin: This acid-labile resin allows for the cleavage of the peptide under mild acidic conditions, which can help to reduce DKP formation that is often catalyzed by the basic conditions of Fmoc deprotection.

  • Coupling of Dipeptides: Instead of coupling a single amino acid to a proline residue, using a pre-formed Fmoc-Xaa-Pro-OH dipeptide can bypass the susceptible dipeptide stage on the resin.

  • Optimized Fmoc Deprotection: Using a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.

Mandatory Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling wash1->coupling activation Amino Acid Activation (this compound + Coupling Reagent) activation->coupling wash2 DMF Wash coupling->wash2 monitoring Monitoring (e.g., Isatin Test) wash2->monitoring decision Coupling Complete? monitoring->decision double_coupling Double Coupling decision->double_coupling No next_cycle Proceed to Next Cycle decision->next_cycle Yes double_coupling->coupling next_cycle->deprotection Repeat for each amino acid end Final Cleavage & Purification next_cycle->end DKP_Mitigation problem Challenge: Diketopiperazine (DKP) Formation with Xaa-Pro sequence strategy1 Strategy 1: Use 2-Chlorotrityl Resin problem->strategy1 strategy2 Strategy 2: Couple Fmoc-Xaa-Pro-OH Dipeptide problem->strategy2 strategy3 Strategy 3: Optimized Fmoc Deprotection problem->strategy3 sub1 Mild cleavage conditions reduce base-catalyzed DKP strategy1->sub1 sub2 Bypasses the susceptible dipeptide intermediate on resin strategy2->sub2 sub3 e.g., 2% DBU / 5% Piperazine in NMP instead of 20% Piperidine in DMF strategy3->sub3

References

Application Note and Protocol: Standard Operating Procedure for Fmoc Deprotection of Proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). While generally a straightforward process, the deprotection of proline residues requires special consideration due to the unique structural properties of this secondary amino acid. Incomplete deprotection can lead to deletion sequences, while prolonged exposure to basic conditions can result in side reactions, most notably diketopiperazine (DKP) formation, especially when proline is the penultimate C-terminal residue. This document provides a detailed standard operating procedure for the efficient and clean Fmoc deprotection of proline, including strategies to monitor the reaction and mitigate common side reactions.

Challenges in Fmoc Deprotection of Proline

Two primary challenges are associated with the Fmoc deprotection of proline:

  • Diketopiperazine (DKP) Formation: The deprotected N-terminal dipeptidyl-resin, particularly when the second residue is proline, is susceptible to intramolecular cyclization to form a stable six-membered diketopiperazine ring.[1] This leads to cleavage of the dipeptide from the resin and truncation of the desired peptide sequence.[1] The conformation of the cis-amide bond favored by proline facilitates this side reaction.[1]

  • Inaccurate Monitoring with Standard Methods: The commonly used Kaiser test for detecting free primary amines is not reliable for the secondary amine of proline, which typically yields a brownish-red color instead of the characteristic deep blue.[2] This necessitates the use of alternative monitoring techniques to ensure complete deprotection.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Fmoc deprotection of proline under various conditions.

ParameterStandard ConditionsAlternative/Optimized ConditionsNotes and Considerations
Deprotection Reagent 20% (v/v) Piperidine in DMF[3]2% DBU / 2% Piperidine in DMFDBU is a stronger, non-nucleophilic base that can be used at lower concentrations.
5% Piperazine / 2% DBU in DMFPiperazine is less basic and nucleophilic than piperidine.
20% (v/v) 4-Methylpiperidine (4MP) in DMF4MP shows similar efficacy to piperidine with potentially reduced side reactions.
Reaction Time 15-30 minutes totalTwo-step: 1-3 minutes, drain, then 5-15 minutesA two-step procedure can minimize exposure of the deprotected amine.
Monitoring Wavelength (UV) ~301-312 nmNot ApplicableFor quantitative monitoring of the dibenzofulvene-piperidine adduct.
Qualitative Monitoring Kaiser Test (unreliable for Proline)Chloranil TestSpecific for secondary amines like proline.
2,4,6-Trinitrobenzenesulfonic acid (TNBS) TestDetects primary amines, so a negative result indicates complete coupling in the previous step, not necessarily complete deprotection.

Experimental Workflow Diagram

Fmoc_Deprotection_Proline_Workflow cluster_prep Preparation cluster_deprotection Fmoc Deprotection cluster_wash Washing cluster_monitoring Monitoring cluster_next Next Step Resin Fmoc-Pro-Peptidyl-Resin Swell Swell Resin in DMF Resin->Swell Add_Piperidine Add 20% Piperidine in DMF Swell->Add_Piperidine React_1 React for 1-3 minutes Add_Piperidine->React_1 Drain_1 Drain Solution React_1->Drain_1 Add_Piperidine_2 Add fresh 20% Piperidine in DMF Drain_1->Add_Piperidine_2 React_2 React for 5-15 minutes Add_Piperidine_2->React_2 Drain_2 Drain Solution React_2->Drain_2 Wash_DMF Wash with DMF (5-7 times) Drain_2->Wash_DMF Take_Sample Take Resin Sample Wash_DMF->Take_Sample Chloranil_Test Perform Chloranil Test Take_Sample->Chloranil_Test Test_Result Test Positive? Chloranil_Test->Test_Result Coupling Proceed to Next Amino Acid Coupling Test_Result->Coupling Yes Repeat_Deprotection Repeat Deprotection Step Test_Result->Repeat_Deprotection No Repeat_Deprotection->Add_Piperidine

Caption: Experimental workflow for Fmoc deprotection of proline.

Detailed Experimental Protocol

This protocol describes the standard procedure for the Fmoc deprotection of a proline residue on a solid support.

Materials:

  • Fmoc-Pro-peptidyl-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Chloranil

  • Acetaldehyde

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis reaction vessel

  • Shaker or bubbler for agitation

Reagent Preparation:

  • Deprotection Solution (20% Piperidine in DMF): To 80 mL of DMF, carefully add 20 mL of piperidine. Mix thoroughly. Prepare this solution fresh daily.

  • Chloranil Test Reagents:

    • Solution A: 2% Chloranil in Toluene

    • Solution B: 2% Acetaldehyde in Toluene

Procedure:

  • Resin Swelling: If the resin is dry, swell the Fmoc-Pro-peptidyl-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in the reaction vessel.

  • Initial Deprotection: Drain the DMF from the swollen resin. Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 1-3 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Continue to agitate for 5-15 minutes at room temperature.

  • Final Solution Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times, using approximately 10 mL of solvent per gram of resin for each wash) to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring for Complete Deprotection (Chloranil Test): a. Take a small sample of resin beads (a few beads are sufficient) and place them in a small glass test tube. b. Wash the beads with DCM. c. Add 1-2 drops of Solution A and 1-2 drops of Solution B. d. Let the mixture stand for 5 minutes. e. A positive result (a blue or green color on the beads) indicates the presence of a free secondary amine (deprotected proline), signifying a successful deprotection.

  • Proceed to the Next Step: If the Chloranil test is positive, proceed with the coupling of the next Fmoc-protected amino acid. If the test is negative, repeat the deprotection steps (4-7).

Troubleshooting and Mitigation of Side Reactions

  • Problem: Diketopiperazine (DKP) Formation.

    • Mitigation:

      • Use of 2-Chlorotrityl Chloride Resin: This resin is more sterically hindered and can reduce the rate of DKP formation.

      • Dipeptide Coupling: Instead of a stepwise coupling, use a pre-formed Fmoc-Xaa-Pro-OH dipeptide to bypass the susceptible dipeptidyl-resin intermediate.

      • Minimize Deprotection Time: Adhere to the recommended shorter, two-step deprotection times to reduce the duration the free N-terminal amine is exposed.

      • Immediate Coupling: Proceed to the next coupling step immediately after the deprotection and washing steps are complete.

  • Problem: Incomplete Deprotection.

    • Mitigation:

      • Ensure Adequate Reagent Volume and Agitation: Inadequate swelling or poor mixing can lead to incomplete deprotection.

      • Use Fresh Deprotection Reagent: Piperidine solutions can degrade over time.

      • Consider Alternative Bases: For sterically hindered sequences, a stronger base combination like DBU/piperidine may be more effective.

Conclusion

The successful Fmoc deprotection of proline is achievable with careful attention to the protocol and an awareness of the potential side reactions. By employing a two-step deprotection strategy, utilizing appropriate monitoring techniques such as the Chloranil test, and implementing strategies to mitigate diketopiperazine formation, researchers can ensure high-quality synthesis of proline-containing peptides. These optimized procedures are essential for the efficient and reliable production of complex peptides for research and drug development.

References

Application Notes: Strategies for the Incorporation of Fmoc-Pro-OH in Proline-Rich Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proline-rich peptides (PRPs) are a significant class of molecules in biological research and drug development, exhibiting a wide array of activities.[1] Their unique structure, defined by the rigid pyrrolidine ring of proline, confers specific conformational properties that are crucial for biological function, such as mediating protein-protein interactions. The chemical synthesis of PRPs, typically performed via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), presents a unique set of challenges that require specialized strategies to ensure high yield and purity of the final product.

Core Challenges in Proline-Rich Peptide Synthesis

The incorporation of Fmoc-Pro-OH and the subsequent elongation of the peptide chain are complicated by several factors inherent to the structure of proline and the nature of PRP sequences.

  • Steric Hindrance and Slowed Kinetics : Proline is a secondary amino acid, and its nucleophilic nitrogen is part of a rigid five-membered ring. This structure sterically hinders the approach of the activated carboxyl group of the incoming amino acid, leading to significantly slower coupling kinetics compared to primary amino acids.[1] The coupling of an amino acid to the proline residue (i.e., the residue following proline in the sequence) is often particularly difficult and prone to failure.[2]

  • Sequence Aggregation : Proline-rich sequences have a strong tendency to form stable secondary structures and aggregate on the solid-phase support.[1][3] This aggregation can physically block reactive sites, preventing efficient diffusion of reagents and leading to incomplete deprotection and coupling reactions, which results in deletion sequences and low yields. The specific position of proline residues within the peptide can greatly influence the extent of this aggregation.

  • Diketopiperazine Formation : A common side reaction during the synthesis of the first two amino acids is the formation of a cyclic dipeptide, or diketopiperazine. This is especially prevalent in Fmoc-SPPS when proline is the first or second residue. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support and terminating the synthesis.

  • Racemization : While proline itself is highly resistant to racemization during coupling because of its cyclic structure, the risk of racemization for the activated amino acid being coupled (especially residues like Cysteine and Histidine) remains a concern. The use of highly reactive coupling reagents or strong bases can increase the likelihood of epimerization.

Strategies for Successful PRP Synthesis

To mitigate these challenges, several optimized strategies and protocols should be employed.

  • Selection of Potent Coupling Reagents : Standard carbodiimide activators like DIC may be insufficient for proline-related couplings. The use of high-efficiency uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) is strongly recommended. HATU and PyAOP are particularly effective for hindered couplings due to the formation of highly reactive HOAt esters.

  • Optimized Reaction Conditions : Performing a "double coupling" for the residue immediately following proline is a reliable method to drive the reaction to completion and avoid deletion sequences. Additionally, increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics.

  • Aggregation Disruption :

    • Pseudoproline Dipeptides : Incorporating commercially available pseudoproline dipeptides (derived from Ser, Thr, or Cys) can effectively disrupt the formation of secondary structures that lead to aggregation. These are introduced as a dipeptide unit and later converted back to the native sequence during final cleavage.

    • Backbone Protection : The use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the α-nitrogen of certain residues can prevent inter-chain hydrogen bonding, a primary cause of aggregation.

  • Resin and Linker Considerations : To prevent diketopiperazine formation when proline is near the C-terminus, using a sterically bulky resin like 2-chlorotrityl chloride is advantageous.

  • Monitoring and Analytics : Standard monitoring techniques like the Kaiser test are ineffective for proline, as they test for primary amines and will not produce the characteristic blue color. The Isatin test should be used to confirm the presence of a free N-terminal proline before coupling the next amino acid.

Quantitative Data Summary

The choice of coupling reagent is critical for overcoming the kinetic barriers associated with proline. The following tables provide a comparative overview of commonly used reagents.

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent NameClassActivating AdditiveSuitability for Hindered Couplings (e.g., Proline)Notes
DIC / HOBt CarbodiimideHOBtModerateStandard, cost-effective choice. May require extended reaction times or double coupling.
HBTU / TBTU Aminium/UroniumHOBt (intrinsic)HighVery efficient with low racemization, especially with additional HOBt.
HCTU Aminium/Uronium6-Cl-HOBt (intrinsic)Very HighMore reactive than HBTU due to the more acidic leaving group.
HATU Aminium/UroniumHOAt (intrinsic)ExcellentConsidered one of the most effective reagents due to the high reactivity and anchimeric assistance from the pyridine nitrogen in HOAt.
PyBOP PhosphoniumHOBt (intrinsic)ExcellentHighly effective, especially for hindered couplings. The byproduct HMPA is a safety concern.
PyAOP PhosphoniumHOAt (intrinsic)ExcellentMore reactive than PyBOP due to the presence of HOAt.
COMU Aminium/UroniumOxyma Pure (intrinsic)ExcellentHigh coupling efficiency with safer byproducts compared to HOBt/HOAt-based reagents.

Table 2: Strategies to Minimize Racemization and Side Reactions

IssueStrategyEfficacyReference
Racemization Use urethane-protecting groups (Fmoc, Boc).High
Add racemization suppressing agent (HOBt, HOAt).High
Use a less basic tertiary amine (e.g., NMM instead of DIPEA).Moderate
Lower the reaction temperature.Moderate
Aggregation Incorporate Pseudoproline Dipeptides.High
Use backbone protection (e.g., Hmb group).High
Synthesize on a low-substitution resin.Moderate
Diketopiperazine Use 2-chlorotrityl chloride resin for C-terminal Pro.High
Couple a pre-formed Fmoc-dipeptide.High

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes the manual coupling of this compound onto a resin with a free N-terminal amine.

Materials:

  • Peptide-resin with free N-terminus

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Isatin test solutions

Procedure:

  • Resin Preparation : If starting a new synthesis, swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection :

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes.

    • Drain the solution. Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of this compound :

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the activation mixture to pre-activate for 1-2 minutes. Do not pre-activate for extended periods.

  • Coupling Reaction :

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing :

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

  • Confirmation of Free Proline (Isatin Test) :

    • Take a small sample of the resin beads and wash them with DCM.

    • Add Isatin test reagents according to the manufacturer's protocol. A positive result (blue/green color) indicates the presence of a free N-terminal proline, and the synthesis can proceed to the next deprotection step. A negative result (resin remains yellow/orange) may indicate an incomplete coupling, requiring a second coupling.

Protocol 2: Double Coupling for Residue Following Proline

This protocol is recommended for coupling any amino acid onto an N-terminal proline residue to ensure maximum efficiency.

Procedure:

  • Perform First Coupling : Follow steps 1-5 from Protocol 1 to perform the initial coupling of the desired Fmoc-amino acid onto the N-terminal proline.

  • Intermediate Wash : After the first coupling reaction (e.g., 1-2 hours), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Perform Second Coupling :

    • Prepare a fresh solution of the same activated Fmoc-amino acid as in the first coupling (e.g., 3 equivalents with HATU/DIPEA).

    • Add this fresh solution to the washed resin.

    • Allow the second coupling reaction to proceed for another 1-2 hours.

  • Final Wash : Drain the second coupling solution and wash the resin extensively with DMF and DCM as described in Protocol 1, Step 5.

  • Confirmation of Completion (Kaiser Test) : Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the reaction is complete, and you can proceed to the next Fmoc deprotection.

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

This protocol describes the final step to release the crude peptide from the solid support.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS)). Caution: Work in a fume hood and wear appropriate PPE.

  • Cold diethyl ether

Procedure:

  • Resin Preparation : Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction :

    • Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture gently at room temperature for 2-4 hours.

  • Peptide Isolation :

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation :

    • Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate (the crude peptide) should form.

    • Allow the peptide to precipitate fully at -20°C for at least 30 minutes.

  • Collection and Drying :

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether. Wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Mandatory Visualizations

SPPS_Workflow cluster_prep Preparation cluster_cycle SPPS Cycle (Repeat for each AA) cluster_special Special Strategy Resin 1. Swell Resin in DMF Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 5. Couple to Resin Wash1->Coupling Activation 4. Activate this compound (e.g., HATU/DIPEA) Activation->Coupling Wash2 6. Wash (DMF/DCM) Coupling->Wash2 DoubleCouple Optional: Double Couple (for residue after Pro) Coupling->DoubleCouple If coupling is inefficient Monitor 7. Monitor Completion (Isatin or Kaiser Test) Wash2->Monitor Monitor->Deprotection Next Cycle DoubleCouple->Wash2

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) highlighting the critical coupling step.

Coupling_Strategy_Decision_Tree start Start: Incorporating this compound or coupling to a Pro residue q1 Is coupling inefficient? (e.g., positive Kaiser/Isatin test) start->q1 a1_yes Perform Double Coupling with fresh reagents q1->a1_yes Yes q2 Is the sequence prone to aggregation? q1->q2 No a1_yes->q2 a2_yes Incorporate Pseudoproline Dipeptide or use Hmb backbone protection q2->a2_yes Yes q3 Is Pro residue 1 or 2 in the sequence? q2->q3 No a2_yes->q3 a3_yes Use 2-Chlorotrityl Chloride Resin q3->a3_yes Yes end_node Proceed to next step q3->end_node No a3_yes->end_node

Caption: Decision tree for selecting an appropriate strategy when facing challenges with proline incorporation.

SH3_Interaction_Pathway cluster_protein1 Signaling Protein A cluster_protein2 Adapter Protein B cluster_downstream Downstream Signaling ProteinA Kinase Domain PRP Proline-Rich Motif (PXXP) SH3 SH3 Domain PRP->SH3 Binding Interaction ProteinB Effector Domain Signal Cellular Response (e.g., Gene Expression) ProteinB->Signal Activation

Caption: Diagram of a Proline-Rich Peptide (PRP) mediating a protein-protein interaction via an SH3 domain.

References

Application Notes and Protocols for the Use of Fmoc-Pro-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Proline (Fmoc-Pro-OH) is a critical building block in solid-phase peptide synthesis (SPPS) due to the unique conformational constraints the proline residue imparts on peptide and protein structures. The incorporation of proline can be crucial for achieving the desired biological activity and stability of synthetic peptides. However, its secondary amine structure and steric bulk present unique challenges in automated peptide synthesis, including slower coupling kinetics and an increased propensity for side reactions.

This document provides a comprehensive guide to effectively utilize this compound in automated peptide synthesizers. It includes detailed protocols, strategies to overcome common challenges, and comparative data to aid in the selection of optimal synthesis parameters.

Properties of this compound

PropertyValue
Chemical Formula C₂₀H₁₉NO₄[1][2]
Molecular Weight 337.37 g/mol [1][2][3]
Appearance White solid
CAS Number 71989-31-6

Challenges in Automated Synthesis with this compound

The unique structure of proline can lead to several challenges during automated SPPS:

  • Steric Hindrance: The rigid pyrrolidine ring of proline creates a sterically hindered environment, which can slow down the coupling reaction. This can lead to incomplete coupling and the formation of deletion sequences.

  • Diketopiperazine (DKP) Formation: This is a major side reaction, especially when proline is the second amino acid in the sequence (at the N-terminus of a dipeptide-resin). The secondary amine of the deprotected proline can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine. This side reaction can lead to a significant loss of yield.

  • Aggregation: Proline-containing sequences can sometimes contribute to peptide aggregation on the resin, further hindering reagent access and reducing reaction efficiency.

Experimental Protocols for Automated Synthesizers

The following are generalized protocols for the incorporation of this compound using common coupling reagents in an automated peptide synthesizer. It is crucial to adapt these protocols based on the specific instrument, peptide sequence, and resin used.

General Automated Synthesis Cycle

The following diagram illustrates a typical cycle for one amino acid addition in automated Fmoc-SPPS.

Automated Fmoc SPPS Cycle Start Start Cycle: Peptide-Resin with N-terminal Fmoc Group Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound Activation and Addition Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End End Cycle: Elongated Peptide-Resin with N-terminal Fmoc Group Wash2->End

Caption: Automated Fmoc Solid-Phase Peptide Synthesis Workflow.

Protocol 1: Coupling with HATU/HCTU

HATU and HCTU are highly efficient coupling reagents, particularly for sterically hindered amino acids.

Reagents:

  • This compound (4-5 equivalents)

  • HATU or HCTU (3.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8-10 equivalents)

  • Peptide synthesis-grade Dimethylformamide (DMF)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound and HATU/HCTU in DMF.

    • Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 60-120 minutes. For difficult couplings, a double coupling may be necessary.

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Coupling with DIC/Oxyma

The DIC/Oxyma system is a cost-effective and safe coupling method that provides excellent racemization suppression.

Reagents:

  • This compound (5 equivalents)

  • OxymaPure® (5 equivalents)

  • Diisopropylcarbodiimide (DIC) (5 equivalents)

  • Peptide synthesis-grade Dimethylformamide (DMF)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • Add the this compound and OxymaPure to the resin in the reaction vessel.

    • Add DMF to dissolve the solids.

    • Add DIC to the vessel.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to check for reaction completion.

Data Presentation: Side Reaction Mitigation

The primary side reaction associated with this compound is diketopiperazine (DKP) formation. The extent of this side reaction is highly sequence-dependent.

Table 1: Diketopiperazine (DKP) Formation with Different Deprotection Conditions for a Proline-Containing Dipeptide on Resin.

Deprotection ReagentSolventDKP Formation (%)Reference
20% PiperidineDMF13.8
5% PiperidineDMF12.2
20% PiperidineToluene11.7
5% PiperazineDMF< 4.0
5% PiperazineNMP< 4.0
2% DBU, 5% PiperazineNMP3.6

Table 2: Influence of the N-terminal Amino Acid on DKP Formation for Fmoc-X-Pro-Resin Sequences in DMF.

Peptide Sequence (Fmoc-X-Pro-resin)DKP Formation (%)Reference
Fmoc-Gly-Pro-resin~5
Fmoc-Ala-Pro-resin~15
Fmoc-Pro-Pro-resinup to 80

Troubleshooting and Optimization

A systematic approach is crucial for troubleshooting issues related to the incorporation of this compound.

Troubleshooting this compound cluster_solutions1 Solutions for Incomplete Coupling cluster_solutions2 Solutions for DKP Formation Problem Problem Identified: - Positive Kaiser Test - Low Yield - Deletion Sequence in MS IncompleteCoupling Incomplete Coupling Problem->IncompleteCoupling DKPFormation Diketopiperazine (DKP) Formation Problem->DKPFormation DoubleCouple Perform Double Coupling IncompleteCoupling->DoubleCouple IncreaseTime Increase Coupling Time (up to 2-4 hours) IncompleteCoupling->IncreaseTime ChangeReagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) IncompleteCoupling->ChangeReagent IncreaseEquivalents Increase Equivalents of Amino Acid and Reagents IncompleteCoupling->IncreaseEquivalents Use2CTC Use 2-Chlorotrityl Chloride (2-CTC) Resin DKPFormation->Use2CTC CoupleDipeptide Couple a Pre-formed Dipeptide (Fmoc-X-Pro-OH) DKPFormation->CoupleDipeptide ModifiedDeprotection Use Modified Deprotection (e.g., 2% DBU / 5% Piperazine in NMP) DKPFormation->ModifiedDeprotection

Caption: Troubleshooting workflow for this compound incorporation.

Detailed Protocol: Double Coupling for this compound

A double coupling protocol is a robust strategy to ensure the complete incorporation of sterically hindered amino acids like this compound.

  • First Coupling: Follow the standard coupling protocol (e.g., Protocol 4.2 or 4.3).

  • Washing: After the first coupling, wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test. If the test is positive (blue beads), proceed with the second coupling.

  • Second Coupling: Prepare a fresh solution of activated this compound as in the first coupling step. Add this solution to the resin and allow it to react for an additional 60-90 minutes.

  • Final Washing: Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.

Conclusion

The successful incorporation of this compound in automated peptide synthesizers is achievable with careful consideration of the potential challenges and the implementation of optimized protocols. By selecting appropriate coupling reagents, monitoring reaction completion, and employing strategies to mitigate side reactions like diketopiperazine formation, researchers can efficiently synthesize proline-containing peptides with high purity and yield. The protocols and data presented in this document serve as a valuable resource for scientists and professionals in the field of peptide chemistry and drug development.

References

Application Notes and Protocols for Efficient Fmoc-Pro-OH Activation and Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of proline residues into peptide sequences is a critical aspect of peptide synthesis, influencing the secondary structure and biological activity of the final molecule. Fmoc-Pro-OH, the N-α-9-fluorenylmethyloxycarbonyl protected form of L-proline, is the standard building block for this purpose in solid-phase peptide synthesis (SPPS). However, the unique cyclic structure of proline presents challenges, including the potential for side reactions such as diketopiperazine formation, particularly when proline is the C-terminal or penultimate residue.[1]

The choice of activation method for the carboxyl group of this compound is paramount for achieving high coupling efficiency, minimizing racemization, and preventing unwanted side reactions. This document provides a detailed overview of common activation methods, their mechanisms, comparative data, and experimental protocols to guide researchers in selecting the optimal strategy for their specific synthetic needs.

Data Presentation: Comparison of Common Coupling Reagents for this compound

While direct comparative studies focusing exclusively on this compound coupling are limited, the following table summarizes the performance of widely used coupling reagents based on their general efficacy in peptide synthesis, with specific considerations for proline incorporation. The data is synthesized from various sources to provide a comparative overview.[2][3][4]

Coupling ReagentClassRelative ReactivityRacemization PotentialKey AdvantagesPotential Disadvantages
HBTU Uronium/AminiumHighLowEfficient and widely used, good for standard couplings.Less reactive than HATU; potential for guanidinylation if used in excess.[5]
HATU Uronium/AminiumVery HighVery LowFast coupling kinetics, highly effective for sterically hindered amino acids.More expensive than HBTU; can also cause guanidinylation.
HCTU Uronium/AminiumVery HighLowSimilar reactivity to HATU, often more cost-effective.Potential for side reactions similar to other uronium salts.
COMU UroniumVery HighVery LowHigh efficiency, safer alternative to HOBt/HOAt-based reagents, water-soluble byproducts.Higher cost.
DIC/HOBt CarbodiimideModerateLowCost-effective, simple byproducts.Slower reaction rates compared to onium salts, potential for dehydration of Asn/Gln.
DIC/Oxyma CarbodiimideModerate-HighVery LowLow racemization, cost-effective, safer than HOBt.Slower than uronium/aminium salts.
PyBOP PhosphoniumHighVery LowEffective for sterically hindered couplings, avoids guanidinylation.Can be less efficient than HATU for some sequences.

Signaling Pathways and Experimental Workflows

Activation Mechanisms of Common Coupling Reagents

The following diagrams illustrate the activation of this compound by different classes of coupling reagents.

HBTU_Activation FmocProOH This compound ProCOO Fmoc-Pro-COO⁻ FmocProOH->ProCOO + Base Base Base (e.g., DIPEA) HBTU HBTU ActivatedEster O-acylisourea (Active Ester) ProCOO->ActivatedEster + HBTU HOBt HOBt ActivatedEster->HOBt Elimination

Caption: Activation of this compound with HBTU.

DIC_HOBt_Activation FmocProOH This compound O_acylisourea O-acylisourea intermediate FmocProOH->O_acylisourea + DIC DIC DIC HOBt_reagent HOBt HOBt_ester HOBt-active ester O_acylisourea->HOBt_ester + HOBt DIU Diisopropylurea O_acylisourea->DIU Rearrangement

Caption: Activation of this compound with DIC/HOBt.

COMU_Activation FmocProOH This compound ProCOO Fmoc-Pro-COO⁻ FmocProOH->ProCOO + Base Base Base (e.g., DIPEA) COMU COMU ActivatedEster Oxyma-based Active Ester ProCOO->ActivatedEster + COMU Morpholino_urea Morpholino urea derivative ActivatedEster->Morpholino_urea Elimination

Caption: Activation of this compound with COMU.

General Experimental Workflow for this compound Coupling in SPPS

SPPS_Workflow cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Iteration Resin_Swell 1. Resin Swelling (e.g., in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Swell->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Activation 4. This compound Activation (in a separate vessel) Washing1->Activation Coupling 5. Coupling to Resin Activation->Coupling Washing2 6. Washing (DMF, DCM) Coupling->Washing2 Kaiser_Test 7. Kaiser Test (for free amines) Washing2->Kaiser_Test Next_Cycle 8. Proceed to next cycle or final deprotection Kaiser_Test->Next_Cycle

Caption: General workflow for a single this compound coupling cycle in SPPS.

Experimental Protocols

The following protocols provide detailed methodologies for the activation and coupling of this compound using common reagents. These are general guidelines and may require optimization based on the specific peptide sequence and resin.

Protocol 1: HBTU/DIPEA Activation and Coupling
  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 100-200 mesh) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% (v/v) piperidine in DMF. This is typically done in two steps: a brief 1-3 minute treatment followed by a longer 10-15 minute treatment.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

  • Coupling:

    • Immediately add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (no color change) indicates the absence of free primary amines and a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 2: DIC/Oxyma Activation and Coupling
  • Resin Preparation:

    • Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

  • Coupling:

    • Add the solution of this compound and Oxyma to the deprotected resin.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature. Coupling times are generally longer than with uronium/aminium salts and may range from 2 to 4 hours.

    • Monitor the reaction for completion using the Kaiser test.

  • Washing:

    • Upon completion, drain the reaction solution and wash the resin as described in Protocol 1.

Protocol 3: COMU/DIPEA Activation and Coupling
  • Resin Preparation:

    • Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and agitate for 1-2 minutes for pre-activation.

  • Coupling:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the reaction for completion using the Kaiser test.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin as described in Protocol 1.

Mitigation of Side Reactions: Diketopiperazine (DKP) Formation

A significant challenge in the synthesis of proline-containing peptides is the formation of diketopiperazine (DKP), a cyclic dipeptide byproduct. This occurs primarily when proline is the penultimate C-terminal residue and involves the intramolecular cyclization of the dipeptidyl-resin, leading to cleavage from the solid support.

Strategies to Minimize DKP Formation:

  • Choice of C-terminal Resin: Utilizing a 2-chlorotrityl chloride (2-CTC) resin for the C-terminal amino acid can reduce DKP formation due to the steric hindrance of the trityl linkage.

  • Use of Pre-formed Dipeptides: Coupling a pre-synthesized Fmoc-Xaa-Pro-OH dipeptide can bypass the vulnerable dipeptidyl-resin stage.

  • Modified Deprotection Conditions: Using a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.

  • Immediate Coupling: Proceeding with the coupling of the next amino acid immediately after the deprotection and washing steps minimizes the time the free N-terminal amine is exposed to conditions that can promote cyclization.

Conclusion

The efficient coupling of this compound is a critical step in the successful synthesis of proline-containing peptides. The choice of activation method should be guided by the specific requirements of the peptide sequence, the desired purity, and cost considerations. For routine couplings, HBTU and DIC/Oxyma offer a good balance of efficiency and cost. For challenging sequences or when minimizing side reactions is paramount, more reactive reagents like HATU and COMU are excellent choices. By understanding the mechanisms of activation and potential side reactions, and by implementing appropriate mitigation strategies, researchers can optimize their protocols to achieve high yields of high-purity proline-containing peptides for a wide range of applications in research and drug development.

References

The Pivotal Role of Fmoc-Pro-OH in Crafting Collagen-Mimetic Peptides: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Collagen, the most abundant protein in mammals, provides essential structural integrity to tissues. Its unique triple-helical structure, rich in proline and hydroxyproline residues, has inspired the synthesis of collagen-mimetic peptides (CMPs) for a wide range of biomedical applications, including tissue engineering, drug delivery, and wound healing. The synthesis of these peptides relies heavily on precise chemical strategies, with Nα-Fmoc-L-proline (Fmoc-Pro-OH) serving as a critical building block. This document provides detailed application notes and protocols for the synthesis of CMPs using this compound, focusing on solid-phase peptide synthesis (SPPS), purification, and characterization.

Introduction to Collagen-Mimetic Peptides and the Role of Proline

The defining feature of collagen is its repeating Gly-X-Y amino acid sequence, where X and Y are frequently proline (Pro) and hydroxyproline (Hyp), respectively.[1][2] These residues are crucial for the formation and stability of the collagen triple helix.[1] Proline's rigid five-membered ring restricts the conformational freedom of the peptide backbone, predisposing it to the polyproline II (PPII) helix conformation necessary for triple helix formation.[1][3] this compound is a cornerstone in the SPPS of CMPs, providing the foundational proline residues that drive the self-assembly into the desired supramolecular structures.

Synthesis Strategies for Collagen-Mimetic Peptides

The primary method for synthesizing CMPs is Fmoc-based SPPS. This technique involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. Two main strategies are employed for incorporating the Gly-Pro-Y sequence: stepwise elongation and the use of pre-synthesized tripeptide building blocks.

Stepwise Elongation: This approach involves the sequential coupling of individual Fmoc-amino acids (Fmoc-Gly-OH, this compound, and Fmoc-Hyp(tBu)-OH) to the resin. While straightforward, this method can be challenging, particularly with proline-rich sequences. A significant side reaction is the formation of diketopiperazines, especially at the Gly-Pro dipeptide stage, which can lead to cleavage of the growing peptide from the resin and reduced yields.

Tripeptide Building Block Strategy: To circumvent the issues associated with stepwise synthesis, the use of pre-synthesized Fmoc-tripeptide synthons, such as Fmoc-Pro-Hyp-Gly-OH or Fmoc-Gly-Pro-Hyp-OH, is a highly effective alternative. This strategy significantly improves the quality of the crude product by minimizing incomplete couplings and diketopiperazine formation.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
This compoundChemPep, Peptides InternationalSynthesis Grade (>98% purity)
Fmoc-Gly-OHStandard SuppliersSynthesis Grade
Fmoc-Hyp(tBu)-OHStandard SuppliersSynthesis Grade
Rink Amide ResinStandard Suppliers100-200 mesh
HBTU, HATUStandard SuppliersSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Standard SuppliersSynthesis Grade
PiperidineStandard SuppliersSynthesis Grade
Dimethylformamide (DMF)Standard SuppliersPeptide Synthesis Grade
Dichloromethane (DCM)Standard SuppliersACS Grade
Trifluoroacetic acid (TFA)Standard SuppliersReagent Grade
Triisopropylsilane (TIS)Standard SuppliersReagent Grade
Diethyl etherStandard SuppliersACS Grade
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a (Pro-Pro-Gly)n CMP via Stepwise Elongation

This protocol outlines the manual synthesis of a representative CMP with a repeating Pro-Pro-Gly sequence on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • First Amino Acid Loading (Glycine):

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activation solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.

  • Peptide Chain Elongation (Proline Coupling):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

    • Amino Acid Coupling: Dissolve this compound (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Add to the resin and shake for 2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Step 3: Repeat the deprotection, washing, and coupling steps for the subsequent this compound and Fmoc-Gly-OH residues until the desired peptide length is achieved.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Cycle Synthesis Cycle (Repeated) cluster_Final_Steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 n cycles Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling n cycles Wash2 Wash (DMF, DCM) Coupling->Wash2 n cycles Wash2->Deprotection n cycles Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final_Wash Wash & Dry Resin Cleavage Cleavage from Resin Final_Wash->Cleavage Purification HPLC Purification Cleavage->Purification

Figure 1: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Protocol 2: Peptide Cleavage and Deprotection
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and discard the supernatant.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

Crude CMPs are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Chromatography:

    • Column: C18 column.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient of 10-50% B over 40-60 minutes is typically used.

    • Detection: Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to ensure >95% purity.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization Methods
TechniquePurposeExpected Outcome
LC-MS Confirm molecular weight and purityA major peak in the chromatogram with the correct mass-to-charge ratio.
Circular Dichroism (CD) Spectroscopy Confirm triple helix formationA positive peak around 225 nm and a negative peak around 200 nm, characteristic of a PPII helix.
Thermal Melting (Tm) Analysis Determine the stability of the triple helixA cooperative unfolding transition as a function of temperature, monitored by CD at 225 nm.

Quantitative Data Summary

The success of CMP synthesis is evaluated by yield, purity, and the stability of the resulting triple helix. The following table summarizes typical data obtained for the synthesis of CMPs.

Peptide SequenceSynthesis StrategyCrude Purity (%)Final Yield (%)Tm (°C)
(Pro-Pro-Gly)7Stepwise Elongation~70-80%~15-25%35-40
(Pro-Hyp-Gly)7Stepwise Elongation~65-75%~10-20%55-60
Ac-(Gly-Pro-Hyp)10-NH2Tripeptide Blocks>85%>30%~60
Host-Guest PeptideStepwise Elongation>95% (after HPLC)~5-15%Varies with guest triplet

Data compiled from representative literature. Actual results may vary based on sequence, length, and specific laboratory conditions.

Troubleshooting Common Synthesis Problems

Troubleshooting cluster_DKP Low Yield / Peptide Loss cluster_Incomplete Incomplete Coupling Problem Observed Problem DKP_Problem Significant loss of peptide from resin after Gly-Pro coupling. Incomplete_Problem Multiple peaks in crude HPLC, deletion sequences in MS. Cause Likely Cause Solution Proposed Solution DKP_Cause Diketopiperazine (DKP) formation. DKP_Problem->DKP_Cause DKP_Solution1 Use 2-chlorotrityl chloride resin. DKP_Cause->DKP_Solution1 DKP_Solution2 Couple a pre-formed Fmoc-Gly-Pro-OH dipeptide. DKP_Cause->DKP_Solution2 Incomplete_Cause Steric hindrance, especially at Pro-Pro sequences. Incomplete_Problem->Incomplete_Cause Incomplete_Solution1 Perform a double coupling. Incomplete_Cause->Incomplete_Solution1 Incomplete_Solution2 Use a more potent coupling reagent like HATU. Incomplete_Cause->Incomplete_Solution2

Figure 2: Troubleshooting logic for common issues in CMP synthesis.

Conclusion

The synthesis of collagen-mimetic peptides is a powerful tool for developing novel biomaterials and therapeutics. This compound is an indispensable reagent in this process, enabling the construction of the proline-rich sequences necessary for triple helix formation. By understanding the principles of SPPS and employing optimized protocols, such as the use of tripeptide building blocks, researchers can efficiently synthesize high-purity CMPs. Careful purification and thorough characterization are essential to ensure the structural integrity and functionality of these promising biomolecules.

References

Troubleshooting & Optimization

Navigating the Challenges of Fmoc-Pro-OH Coupling in Solid-Phase Peptide Synthesis (SPPS): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of Fmoc-Pro-OH in Solid-Phase Peptide Synthesis (SPPS) frequently presents a significant hurdle due to its unique structural properties. The secondary amine nature of proline's backbone nitrogen and its rigid pyrrolidine ring contribute to slower reaction kinetics and steric hindrance, often leading to incomplete coupling and the formation of deletion sequences.[1] This guide provides a comprehensive technical support resource, including frequently asked questions, detailed troubleshooting protocols, and comparative data to help you overcome these challenges and achieve successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound notoriously slow and often incomplete?

A1: The primary reasons for the difficult coupling of this compound are:

  • Secondary Amine: Proline is the only proteinogenic amino acid with a secondary amine in its backbone. This makes the nitrogen less nucleophilic and less reactive compared to the primary amines of other amino acids.[1]

  • Steric Hindrance: The rigid pyrrolidine ring structure of proline creates steric bulk, which can hinder the approach of the activated carboxyl group of the incoming amino acid, further slowing down the coupling reaction.

  • Lower pKa: The pKa of the proline nitrogen is approximately 10.6, which is about a full log unit lower than the average pKa of other amino acids (around 9.5).[1] This can affect the protonation state and reactivity under standard coupling conditions.

Q2: What are the immediate signs of a failed or incomplete this compound coupling?

A2: Incomplete coupling of this compound is typically identified by:

  • Positive Kaiser Test: A positive ninhydrin (Kaiser) test after the coupling step indicates the presence of unreacted primary amines on the resin. However, it's important to note that the Kaiser test gives a less intense red-brown color for the secondary amine of proline itself.[2] Isatin or chloranil tests can provide a more distinct blue color for unprotected N-terminal proline.

  • Mass Spectrometry (MS) Analysis: Analysis of the crude peptide product by mass spectrometry will reveal the presence of deletion sequences, specifically peptides lacking the proline residue. This is the most definitive method for identifying coupling issues.

Q3: What is "double coupling," and when should I use it for this compound?

A3: Double coupling is the process of repeating the coupling step with fresh reagents to drive the reaction to completion. It is a highly recommended strategy when incorporating this compound or the amino acid immediately following a proline residue to minimize the formation of deletion sequences.[1]

Q4: Are there more powerful coupling reagents that can improve this compound coupling efficiency?

A4: Yes, for difficult couplings involving sterically hindered amino acids like proline, switching from standard carbodiimide-based reagents (like DIC/HOBt) to more potent uronium/aminium or phosphonium salt-based reagents is highly effective. Reagents such as HATU, HCTU, and COMU are known to significantly improve coupling efficiency and speed.

Q5: Can elevated temperatures or microwave synthesis help with slow this compound coupling?

A5: Yes, increasing the reaction temperature can enhance the kinetics of the coupling reaction. Microwave-assisted peptide synthesis is particularly effective as it can significantly shorten reaction times and improve the efficiency of difficult couplings, including those involving proline.

Q6: What are pseudoproline dipeptides, and how do they help with difficult sequences?

A6: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that are temporarily protected as a proline-like oxazolidine or thiazolidine ring. They are introduced as a dipeptide unit and act as "structure-breakers," disrupting the formation of secondary structures on the resin that can lead to aggregation and poor coupling efficiency. They are particularly useful in long or hydrophobic sequences.

Troubleshooting Guides and Protocols

Issue 1: Incomplete Coupling of this compound Detected

Symptoms:

  • Positive Kaiser test (or other amine test) after the coupling step.

  • Presence of proline deletion sequences in the final peptide, confirmed by MS.

Troubleshooting Workflow:

This compound Troubleshooting start Incomplete this compound Coupling Detected double_coupling Perform Double Coupling start->double_coupling First Action stronger_reagent Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU, COMU) double_coupling->stronger_reagent If still incomplete increase_time_temp Increase Coupling Time and/or Temperature stronger_reagent->increase_time_temp For further optimization microwave Utilize Microwave-Assisted Synthesis increase_time_temp->microwave For significant improvement pseudoproline Consider Pseudoproline Dipeptides (for subsequent difficult couplings) microwave->pseudoproline For highly problematic sequences re_evaluate Re-evaluate Synthesis Strategy pseudoproline->re_evaluate

References

preventing diketopiperazine formation with N-terminal proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent diketopiperazine (DKP) formation, particularly when dealing with peptides containing an N-terminal proline residue.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that forms as a major byproduct during peptide synthesis.[1][2] This side reaction is especially problematic when proline is the second amino acid (penultimate) in the peptide chain.[1][3][4] The formation of DKP results in the cleavage of the desired peptide from the solid support, leading to a truncated peptide sequence and the DKP byproduct. This significantly reduces the overall yield and introduces impurities that are often difficult to remove, complicating the purification process.

Q2: What is the mechanism of DKP formation?

A2: DKP formation occurs through an intramolecular nucleophilic attack. After the Fmoc-protecting group is removed from the N-terminal amino acid, the newly freed amino group attacks the amide carbonyl carbon between the second and third amino acid residues. This cyclization cleaves the peptide chain, releasing the DKP and leaving a truncated peptide on the resin. The unique cyclic structure of proline can facilitate the necessary cis-amide bond conformation, making sequences with a penultimate proline highly susceptible to this reaction.

Q3: What experimental factors promote DKP formation during Solid-Phase Peptide Synthesis (SPPS)?

A3: Several factors can increase the rate of DKP formation:

  • Peptide Sequence: Peptides with proline at the second position (Xaa-Pro-...) are highly prone to DKP formation. Sequences with glycine at the N-terminus can also accelerate the reaction.

  • Base Presence: The base used for Fmoc deprotection, typically piperidine, is a very efficient catalyst for DKP formation. Even residual base after washing can promote the side reaction.

  • Temperature: Higher temperatures accelerate the rate of DKP formation. Storing peptide intermediates at lower temperatures can improve their stability.

  • Fmoc-Deprotection Conditions: The DKP formation primarily occurs during the Fmoc-deprotection step. Prolonged exposure to the basic deprotection solution increases the risk.

  • Resin Linker: Certain resin linkers, such as the p-alkoxybenzyl ester (Wang) resin, are more susceptible to DKP formation due to their stability under basic conditions.

Q4: What are the primary strategies to prevent DKP formation?

A4: The main strategies involve modifying the synthesis protocol to avoid the susceptible dipeptidyl-resin intermediate:

  • Use of Dipeptide Units: Instead of coupling single amino acids, a pre-formed Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH) can be coupled to the resin. This bypasses the formation of the reactive intermediate that is prone to cyclization.

  • Optimized Deprotection: Using milder Fmoc-deprotection conditions, such as alternative bases like piperazine or a DBU/piperazine mixture, can drastically reduce DKP formation compared to standard piperidine treatment.

  • Choice of Resin: Employing a sterically hindered resin, like 2-chlorotrityl chloride (CTC) resin, can suppress DKP formation.

  • Simultaneous Deprotection-Coupling: A procedure where the deprotection of the N-terminal protecting group and the subsequent coupling of the next amino acid occur simultaneously can trap the reactive amino group before it can initiate cyclization.

Troubleshooting Guide

This guide provides solutions to specific issues encountered during peptide synthesis related to DKP formation.

Problem / Observation Potential Cause Recommended Solution & Rationale
Significant byproduct detected with a mass corresponding to the cyclic dipeptide of the first two amino acids. Sequence Susceptibility: The peptide sequence contains a penultimate proline (Xaa-Pro-...).Couple a dipeptide unit: Synthesize and couple an Fmoc-Xaa-Pro-OH dipeptide to the resin. This skips the vulnerable H-Xaa-Pro-Resin intermediate.
Low yield of the final peptide after cleavage from a Wang or other p-alkoxybenzyl ester resin. Resin-Catalyzed DKP Formation: The ester linkage of the resin is susceptible to nucleophilic attack by the deprotected N-terminal amine.Switch to a sterically hindered resin: Use a 2-chlorotrityl chloride (CTC) resin. The bulky linker provides steric hindrance that physically obstructs the intramolecular cyclization reaction.
DKP formation is observed even with a CTC resin during the coupling of the third amino acid. Prolonged Fmoc-Deprotection: The N-terminus of the dipeptide remains deprotected for too long, allowing time for cyclization before the next coupling step.Minimize deprotection time: Proceed with the next coupling step immediately after Fmoc removal and thorough washing. Also, consider using milder deprotection reagents.
High levels of DKP byproduct when using standard 20% piperidine in DMF for Fmoc removal. Base-Catalyzed Cyclization: Piperidine is a strong base that efficiently catalyzes the intramolecular aminolysis leading to DKP.Modify the deprotection cocktail: Replace 20% piperidine/DMF with 5% piperazine in DMF or NMP, or use a solution of 2% DBU/5% piperazine in NMP. These alternatives have been shown to significantly reduce DKP formation.
Peptide intermediate on resin degrades during storage, showing increased DKP-related impurities. Instability of Penultimate Proline Intermediate: Fmoc-deprotection can proceed slowly even in solvents like DMF without added base, especially for proline-containing sequences.Control storage conditions: Store the resin-bound peptide intermediate at a lower temperature to markedly improve its stability and reduce degradation. If possible, proceed with the synthesis without long hold times.

Quantitative Data on DKP Formation

The following tables summarize quantitative data from studies investigating DKP formation, providing a basis for optimizing synthesis protocols.

Table 1: Effect of Penultimate Amino Acid on DKP Formation Data from stability kinetics of various tirzepatide API intermediates in DMF at room temperature.

Fmoc-Peptide Intermediate on ResinPenultimate Amino AcidDKP-Related Impurity Formation (desXaaXaa) after ~650h
Fmoc-Pro-Pro-Ser-resinProlineUp to 80%
Fmoc-Ala-Pro-Pro-Pro-Ser-resinProline~25%
Fmoc-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-resinProline~15%
Fmoc-Gly-Pro-Ser-resinProline~5%

Table 2: Effect of Fmoc-Removal Reagent on DKP Formation Data from a study on a model dipeptide prone to DKP formation.

Fmoc-Removal ReagentSolventTotal DKP Formation (%)
20% PiperidineDMF13.8%
5% PiperidineDMF12.2%
20% PiperidineToluene11.7%
5% PiperazineDMF< 4.0%
5% PiperazineNMP< 4.0%
2% DBU / 5% PiperazineNMPDrastically Reduced

Experimental Protocols

Protocol 1: Dipeptide Coupling to Prevent DKP Formation

This protocol describes the coupling of a pre-formed dipeptide unit (Fmoc-Xaa-Pro-OH) to bypass the DKP-susceptible intermediate. This method is highly recommended for sequences containing a proline at the second position.

  • Resin Preparation: Swell the synthesis resin (e.g., 2-chlorotrityl chloride resin is recommended) in Dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard protocols.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3 times).

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and treat with a fresh solution of 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Dipeptide Pre-activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH, 3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add an activation base (e.g., DIPEA, 6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated dipeptide solution to the deprotected amino acid on the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Monitoring and Subsequent Steps:

    • Monitor the coupling reaction completion using a ninhydrin (Kaiser) test.

    • After a successful coupling, wash the resin and proceed with the standard Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.

Protocol 2: Optimized Fmoc-Removal to Suppress DKP Formation

This protocol utilizes an alternative, milder deprotection solution to minimize base-catalyzed DKP formation.

  • Resin Preparation: Perform the synthesis up to the point of the DKP-susceptible dipeptide (Fmoc-Xaa-Pro-Resin).

  • Optimized Fmoc Deprotection:

    • Prepare a fresh deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (w/v) in N-Methyl-2-pyrrolidone (NMP).

    • Wash the peptide-resin with NMP (3 times).

    • Treat the resin with the DBU/piperazine/NMP solution for 5 minutes.

    • Drain and add a fresh portion of the deprotection solution, reacting for an additional 15 minutes.

  • Washing:

    • Thoroughly wash the resin with NMP (5-7 times) to ensure complete removal of the deprotection reagents.

  • Next Coupling:

    • Immediately proceed with the coupling of the next Fmoc-amino acid as described in standard SPPS protocols.

Visualizations

Mechanism of Diketopiperazine (DKP) Formation

DKP_Mechanism cluster_styles A H-Xaa-Pro-Resin (Deprotected Dipeptide) B Cyclic Intermediate (Zwitterionic) A->B Intramolecular Nucleophilic Attack C cyclo(Xaa-Pro) (DKP byproduct) B->C Peptide Bond Cleavage D Truncated Peptide (on Resin) B->D E Fmoc-Xaa-Pro-Resin E->A F Piperidine (Base) F->E Fmoc Deprotection

Caption: Mechanism of base-catalyzed Diketopiperazine (DKP) formation.

Troubleshooting Workflow for DKP Formation

DKP_Troubleshooting Start Problem: High DKP Formation Observed CheckSeq Is Proline at position 2 (Xaa-Pro-...)? Start->CheckSeq CheckResin What resin is being used? CheckSeq->CheckResin No Sol_Dipeptide Solution: Couple Fmoc-Xaa-Pro-OH dipeptide unit. CheckSeq->Sol_Dipeptide Yes CheckBase What Fmoc deprotection base is used? CheckResin->CheckBase CTC / hindered Sol_Resin Solution: Switch to 2-Cl-Trityl (CTC) resin for increased steric hindrance. CheckResin->Sol_Resin Wang / similar Sol_Base Solution: Use 5% Piperazine or 2% DBU/5% Piperazine in NMP. CheckBase->Sol_Base 20% Piperidine Sol_Time Also: Minimize time between deprotection and coupling. CheckBase->Sol_Time Milder Base Sol_Dipeptide->Sol_Time Sol_Resin->Sol_Time

Caption: A logical workflow for troubleshooting and resolving DKP formation.

Factors and Prevention Strategies

DKP_Factors cluster_factors Contributing Factors cluster_prevention Prevention Strategies DKP Diketopiperazine (DKP) Formation Seq Peptide Sequence (Penultimate Proline) DKP->Seq Base Strong Base (e.g., Piperidine) DKP->Base Temp High Temperature DKP->Temp Resin Susceptible Resin (e.g., Wang) DKP->Resin Sol_Dipeptide Couple Dipeptide Unit Seq->Sol_Dipeptide Sol_Base Use Milder Base (Piperazine / DBU) Base->Sol_Base Sol_Temp Lower Storage Temp Temp->Sol_Temp Sol_Resin Use Hindered Resin (2-Cl-Trityl) Resin->Sol_Resin

Caption: Relationship between factors promoting DKP formation and prevention strategies.

References

solubility issues of Fmoc-Pro-OH in DMF and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Fmoc-Pro-OH in Dimethylformamide (DMF) and other common solvents used in peptide synthesis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address solubility challenges.

Troubleshooting Guide: Overcoming this compound Solubility Issues

While this compound is generally considered readily soluble in DMF and NMP, researchers may occasionally encounter dissolution problems.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Issue: this compound is not dissolving completely in DMF or other solvents at the desired concentration.

Potential Causes and Solutions:

  • Solvent Quality:

    • Problem: The presence of impurities, particularly water or amines (from DMF degradation), can affect the solubility and stability of this compound.[3]

    • Solution: Use high-purity, anhydrous, amine-free DMF. If the quality is uncertain, consider using a fresh bottle or purifying the solvent.

  • Concentration:

    • Problem: The concentration of this compound may be too high for the specific solvent and conditions.

    • Solution: Try reducing the concentration by adding more solvent.

  • Temperature:

    • Problem: Room temperature may not be sufficient to achieve complete dissolution, especially at higher concentrations.

    • Solution: Gently warm the solution to 37°C.[4] Avoid excessive heat, which could lead to degradation.

  • Dissolution Technique:

    • Problem: Insufficient agitation may lead to slow or incomplete dissolution.

    • Solution: Use sonication or vigorous vortexing to aid the dissolution process. An ultrasonic bath can be particularly effective.[4]

  • Aggregation:

    • Problem: Like other Fmoc-protected amino acids, this compound may have a tendency to aggregate, reducing its solubility.

    • Solution:

      • Co-solvents: Add a small amount (e.g., 5-10%) of a stronger solvent like Dimethyl Sulfoxide (DMSO) to the DMF to help disrupt aggregation.

      • Alternative Solvents: If solubility issues persist in DMF, consider switching to N-Methyl-2-pyrrolidone (NMP), which is often a more powerful solvent for Fmoc-amino acids.

Logical Workflow for Troubleshooting Solubility Issues

Fmoc-Pro-OH_Solubility_Troubleshooting Troubleshooting this compound Dissolution start Start: this compound does not dissolve check_solvent Check Solvent Quality (Anhydrous, Amine-free DMF) start->check_solvent reduce_concentration Reduce Concentration check_solvent->reduce_concentration Solvent is high quality success Successfully Dissolved check_solvent->success Dissolves apply_energy Apply Gentle Warming (37°C) & Sonication reduce_concentration->apply_energy Still not dissolved reduce_concentration->success Dissolves use_cosolvent Add Co-solvent (e.g., 5-10% DMSO) apply_energy->use_cosolvent Still not dissolved apply_energy->success Dissolves switch_solvent Switch to a Stronger Solvent (e.g., NMP) use_cosolvent->switch_solvent Still not dissolved use_cosolvent->success Dissolves switch_solvent->success Dissolves fail Issue Persists: Consider Re-evaluation of Synthesis Parameters switch_solvent->fail Still not dissolved

Caption: A decision tree for troubleshooting this compound dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is most commonly and easily dissolved in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). It is also reported to be soluble in Dimethyl Sulfoxide (DMSO), methanol, chloroform, dichloromethane, ethyl acetate, and acetone.

Q2: Is there any quantitative data on the solubility of this compound?

A2: While comprehensive quantitative data across all solvents is limited in publicly available literature, one supplier reports a solubility of 100 mg/mL (which is approximately 296 mM) in DMSO. For other solvents, solubility is often described qualitatively as "readily soluble." It is always best practice to experimentally determine the solubility for your specific application and conditions.

Q3: Can the presence of water in DMF affect my experiment?

A3: Yes, water in DMF can be problematic. Not only can it affect the solubility of this compound, but it can also interfere with the subsequent coupling reactions in solid-phase peptide synthesis (SPPS). It is crucial to use anhydrous solvents for these procedures.

Q4: My this compound is slow to dissolve even in fresh DMF. What should I do?

A4: If you are confident in your solvent's quality, gentle warming to 37°C and sonication are the first recommended steps to expedite dissolution. These methods provide the necessary energy to overcome any kinetic barriers to dissolution without resorting to more aggressive solvents.

Q5: When should I consider using a co-solvent or switching from DMF to NMP?

A5: If reducing the concentration, warming, and sonication do not resolve the solubility issue, using a co-solvent or a different primary solvent is the next logical step. The addition of 5-10% DMSO to DMF can enhance solubility by disrupting potential aggregation. If this is not successful or desirable for your specific protocol, switching to NMP, which is a more powerful solvent for many Fmoc-amino acids, is a common and effective strategy.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in various organic solvents. It is important to note that much of the available data is qualitative.

SolventAbbreviationSolubilityNotes
N,N-DimethylformamideDMFReadily SolubleThe most common solvent for SPPS.
N-Methyl-2-pyrrolidoneNMPReadily SolubleA stronger alternative to DMF.
Dimethyl SulfoxideDMSO100 mg/mL (~296 mM)Requires sonication for dissolution.
MethanolMeOHSoluble
DichloromethaneDCMSoluble
ChloroformCHCl₃Soluble
Ethyl AcetateEtOAcSoluble
Acetone(CH₃)₂COSoluble

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for quantitatively determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid remaining.

    • Seal the vial and place it on a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Sample Preparation:

    • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or Molarity).

Workflow for Determining Solubility

Solubility_Determination_Workflow Experimental Workflow for Solubility Determination start Start prepare_saturated Prepare Saturated Solution (Excess this compound in solvent) start->prepare_saturated equilibrate Equilibrate (24-48h at constant temp.) prepare_saturated->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate filter Filter Supernatant (0.22 µm syringe filter) separate->filter dilute Dilute Sample for HPLC filter->dilute hplc_analysis HPLC Analysis (vs. Calibration Curve) dilute->hplc_analysis calculate Calculate Solubility hplc_analysis->calculate end End calculate->end

Caption: A stepwise workflow for the experimental determination of solubility.

References

Technical Support Center: Proline Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the racemization of proline during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Isn't proline supposed to be resistant to racemization during peptide synthesis?

A1: While proline is generally considered resistant to the common racemization pathway involving the formation of a 5(4H)-oxazolone intermediate due to its secondary amine structure, it can undergo racemization through an alternative mechanism. This is particularly observed during the activation of its carboxyl group, especially under certain conditions.

Q2: What is the primary mechanism of proline racemization?

A2: The racemization of proline is believed to occur through the formation of a cyclic carbinol-amine derivative. This pathway is notably catalyzed by the presence of certain additives, such as 1-hydroxybenzotriazole (HOBt), when used in conjunction with carbodiimide coupling reagents like water-soluble carbodiimide (WSCI).[1]

Q3: Which factors have the most significant impact on proline racemization?

A3: The primary factors influencing proline racemization include the choice of coupling reagent and any accompanying additives, the type of base used for activation, the reaction temperature, and the pre-activation time. Strong bases and elevated temperatures, in particular, can significantly increase the rate of racemization.

Q4: Are there specific coupling reagents that are known to cause higher rates of proline racemization?

A4: Carbodiimide-based coupling reagents, such as DCC and DIC, especially when used with HOBt, have been shown to induce significant racemization of proline.[1] While HOBt is a common additive to suppress racemization for many amino acids, it can paradoxically promote it in the case of proline.

Q5: How can I detect if proline racemization has occurred in my synthesized peptide?

A5: The most common methods for detecting and quantifying the extent of racemization are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can separate and quantify the different stereoisomers of the peptide.

Troubleshooting Guide

Issue: Significant level of D-proline diastereomer detected in the final peptide.

This indicates that racemization of the L-proline residue occurred during the coupling step. Below are potential causes and recommended solutions.

Potential Cause Recommended Solution Rationale
Inappropriate Coupling Reagent/Additive Combination Switch from carbodiimide/HOBt combinations to aminium/uronium or phosphonium-based reagents. COMU, HATU, and DEPBT are reported to result in low levels of racemization. For carbodiimide-based couplings, using an alternative additive like Oxyma may be beneficial.Aminium/uronium and phosphonium reagents often form active esters that are less prone to racemization. COMU, in particular, has shown superior racemization suppression.
Strong Base Used for Activation Replace strong bases like diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are recommended alternatives.Stronger bases are more likely to abstract the alpha-proton, leading to racemization. Weaker or sterically hindered bases can reduce the rate of this side reaction.
Prolonged Pre-activation Time Minimize the pre-activation time of the Fmoc-Pro-OH before adding it to the resin. Ideally, perform in-situ activation where the coupling reagent is added to the mixture of the amino acid and the resin.Prolonged exposure of the activated amino acid to the basic coupling cocktail increases the opportunity for racemization before the peptide bond is formed.
High Coupling Temperature Perform the coupling reaction at room temperature or below (e.g., 0°C), especially during the activation step. Avoid elevated temperatures, particularly when using microwave-assisted synthesis for this specific residue.Lower temperatures decrease the rate of the racemization side reaction more significantly than the rate of the desired coupling reaction.
Excess Base Use a minimal amount of base. Typically, 2 equivalents relative to the amino acid are sufficient for aminium/uronium and phosphonium-based reagents.An excess of base can increase the rate of racemization.

Data on Proline Racemization with Different Coupling Conditions

The following table summarizes the observed levels of proline racemization under various experimental conditions.

Coupling ReagentAdditiveBaseTemperature (°C)Racemization LevelReference
WSCIHOBt-Room Temp.Extensive[1]
CarbodiimideNone-Room Temp.Almost None[1]
Mixed Anhydride--Room Temp.Almost None[1]
TBTU/DICHOBt/DIPEADIPEA60< 2%
COMU-TMPRoom Temp.>98% correct diastereomer (for a model dipeptide)

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using COMU

This protocol is designed to minimize racemization during the manual or automated solid-phase peptide synthesis (SPPS) of peptides containing proline.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)

  • 2,4,6-Collidine (TMP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and COMU (3 equivalents) in DMF.

    • Add 2,4,6-collidine (6 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing:

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Monitoring:

    • Perform a Kaiser test or other appropriate colorimetric test to ensure the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Protocol 2: Analysis of Proline Racemization by Chiral HPLC

This protocol provides a general workflow for determining the extent of proline racemization in a synthesized peptide.

Procedure:

  • Peptide Cleavage and Deprotection:

    • Cleave the final peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Peptide Hydrolysis:

    • Hydrolyze a small sample of the purified peptide in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • Dry the hydrolysate under vacuum.

  • Derivatization (if necessary for the chosen column):

    • Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) according to the manufacturer's protocol.

  • Chiral HPLC Analysis:

    • Dissolve the derivatized (or underivatized, depending on the column) amino acid mixture in a suitable solvent.

    • Inject the sample onto a chiral HPLC column (e.g., a C18 column with a chiral mobile phase additive or a dedicated chiral stationary phase).

    • Use a suitable gradient of solvents (e.g., acetonitrile and water with 0.1% TFA) to separate the L- and D-proline derivatives.

    • Quantify the area of the peaks corresponding to L- and D-proline to determine the percentage of racemization.

Visualizations

Proline_Racemization_Factors Proline_Racemization Proline Racemization Minimization_Strategies Minimization Strategies Proline_Racemization->Minimization_Strategies Mitigated by Coupling_Reagent Coupling Reagent (e.g., Carbodiimides) Coupling_Reagent->Proline_Racemization Additive Additive (e.g., HOBt) Additive->Proline_Racemization Base Base (e.g., DIPEA) Base->Proline_Racemization Temperature Temperature (High) Temperature->Proline_Racemization Pre_activation Pre-activation Time (Long) Pre_activation->Proline_Racemization Optimal_Reagent Optimal Reagent (e.g., COMU, HATU) Minimization_Strategies->Optimal_Reagent Weaker_Base Weaker/Hindered Base (e.g., NMM, Collidine) Minimization_Strategies->Weaker_Base Low_Temp Low Temperature Minimization_Strategies->Low_Temp In_Situ_Activation In-situ Activation Minimization_Strategies->In_Situ_Activation

Caption: Factors influencing proline racemization and corresponding mitigation strategies.

Low_Racemization_Workflow Start Start: Deprotected Peptide-Resin Prepare_AA Prepare Amino Acid Solution: This compound + Coupling Reagent (e.g., COMU) in DMF Start->Prepare_AA Add_Base Add Weaker/Hindered Base (e.g., NMM or Collidine) Prepare_AA->Add_Base Activate Brief In-situ Activation Add_Base->Activate Couple Couple to Resin at Room Temp. or Below Activate->Couple Wash Wash Resin Couple->Wash Monitor Monitor Coupling Completion (e.g., Kaiser Test) Wash->Monitor End Proceed to Next Cycle Monitor->End

Caption: Recommended workflow for low-racemization proline coupling.

References

troubleshooting incomplete Fmoc deprotection of proline residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the incomplete deprotection of the Fmoc-group from proline residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from coupling, leading to two major consequences:

  • Deletion Sequences: The final product will contain peptides missing one or more amino acids, which can be difficult to separate from the target peptide.[1][2][3]

  • Fmoc-Adducts: The unremoved Fmoc group remains on the peptide, creating an impurity that complicates the final purification process and reduces the overall yield.[2]

Q2: Why is incomplete Fmoc deprotection a common problem with proline residues?

Several factors contribute to the difficulty of removing the Fmoc group, particularly when proline is the N-terminal residue:

  • Steric Hindrance: Proline is a secondary amine, and its cyclic structure, along with the bulkiness of the preceding amino acid's side chain, can physically obstruct the approach of the deprotection base (e.g., piperidine).

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in hydrophobic sequences. This aggregation can make the peptide resin less permeable to solvents and reagents, preventing the deprotection solution from reaching the N-terminal Fmoc group.

  • Diketopiperazine Formation: When proline is the second amino acid in the sequence (after the first amino acid is attached to the resin), the newly deprotected dipeptide is highly susceptible to intramolecular cyclization, forming a diketopiperazine. This reaction cleaves the peptide from the resin, terminating the chain.

Q3: How can I detect if Fmoc deprotection of proline is incomplete?

Since proline is a secondary amine, the standard Kaiser test is unreliable. Here are the recommended detection methods:

  • Chloranil Test: This test is specifically used for the detection of secondary amines and is the preferred method for confirming deprotection of an N-terminal proline.

  • Kaiser (Ninhydrin) Test: While it gives a negative (yellow) result for successful coupling to a primary amine, it gives a characteristic reddish-brown color for N-terminal proline, not the distinct blue of a primary amine. A completely yellow result after deprotection would still indicate a failure.

  • UV-Vis Monitoring: Automated peptide synthesizers often use UV-Vis spectrophotometry to monitor the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic absorbance around 300-312 nm. The reaction is considered complete when the absorbance returns to baseline, and this method can automatically extend deprotection times for difficult sequences.

  • HPLC and Mass Spectrometry: Analyzing the crude peptide after cleavage from the resin is the most definitive method. The presence of deletion sequences or peaks corresponding to the mass of the Fmoc-protected peptide confirms incomplete deprotection.

Q4: What modifications can I make to the standard deprotection protocol for difficult sequences involving proline?

If you suspect incomplete deprotection, consider the following protocol modifications:

  • Double Deprotection: Repeat the deprotection step with a fresh solution of the reagent. This is a common first step to ensure complete removal.

  • Increase Reaction Time: Extend the duration of the deprotection steps. For a standard 20% piperidine in DMF solution, you can increase the time from 10-20 minutes to 30 minutes or longer.

  • Use a Stronger Base: Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your deprotection solution. A common cocktail is 2% DBU in 20% piperidine/DMF. DBU can significantly accelerate the removal of the Fmoc group but should be used with caution as it can promote side reactions like aspartimide formation.

  • Change the Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can help disrupt peptide aggregation and improve solvation.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving incomplete Fmoc deprotection of proline.

Problem: Analysis of my crude peptide shows significant deletion sequences corresponding to a missed coupling after a proline residue.

This is a classic symptom of incomplete Fmoc deprotection. Follow these steps to diagnose and resolve the issue.

Step 1: On-Resin Monitoring

  • Question: Did you monitor the deprotection step on the resin?

  • Action: If the N-terminal residue is proline, perform a Chloranil Test after the deprotection step. For other residues, a Kaiser Test is standard.

  • Interpretation:

    • A positive Chloranil test (for proline) or a blue/purple Kaiser test (for primary amines) indicates successful deprotection. The issue may be with the subsequent coupling step.

    • A negative test indicates that the Fmoc group was not removed. Proceed to Step 2.

Step 2: Protocol Optimization

  • Question: Are you using a standard deprotection protocol?

  • Action: For difficult sequences, especially those prone to aggregation, the standard protocol may be insufficient. Implement a more robust deprotection strategy.

  • Recommended Solutions (in order of increasing strength):

    • Extended Time/Double Deprotection: Increase the deprotection time to 30 minutes and/or perform the deprotection step twice.

    • Incorporate DBU: Use a deprotection cocktail containing 2% DBU and 20% piperidine in DMF. This is often effective for sterically hindered residues.

    • Use a Piperazine/DBU Cocktail: A solution of 2% DBU and 5% piperazine in NMP can be very effective and may also reduce the risk of diketopiperazine formation.

Step 3: Consider Synthesis Conditions

  • Question: Is your peptide sequence known to be "difficult" (e.g., long, hydrophobic, or aggregation-prone)?

  • Action: Aggregation is a primary cause of synthesis problems. Consider strategies to minimize it.

  • Recommended Solutions:

    • High-Temperature Synthesis: Performing the synthesis at an elevated temperature (e.g., 60-90°C) can effectively prevent aggregation.

    • Incorporate Pseudoproline Dipeptides: These molecules introduce a "kink" into the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents

Reagent CocktailCompositionTypical ProtocolAdvantagesDisadvantages
Standard Piperidine 20% (v/v) Piperidine in DMF1 x 10-20 min or 2 x 10 minWidely used, effective for most sequences.Can be slow or incomplete for difficult or sterically hindered sequences.
DBU-Modified 2% (v/v) DBU, 20% (v/v) Piperidine in DMF2 x 2-5 minStronger, non-nucleophilic base; faster and more effective for hindered residues.Can increase side reactions like aspartimide formation.
Piperazine/DBU 2% (v/v) DBU, 5% (w/v) Piperazine in NMP2 x 5 minHighly effective for difficult sequences; can reduce diketopiperazine formation.May cause precipitation of a fluorenyl-piperazine adduct.

Table 2: Interpretation of Qualitative Colorimetric Tests

TestTarget AminePositive Result (Deprotection OK)Negative Result (Deprotection Failed)Result for N-Terminal Proline
Kaiser Test PrimaryIntense Blue/Purple BeadsYellow/Colorless BeadsBrownish-Red Color
Chloranil Test SecondaryPositive Result (Color Change)Negative Result (No Change)Primary test for Proline

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged.

  • Reaction: Agitate the mixture at room temperature for 10-20 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual reagents.

Protocol 2: Double Deprotection for Difficult Sequences

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 15-30 minutes.

  • Drain and Wash: Drain the deprotection solution and wash with DMF (2 times).

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation: Perform a Chloranil test (for proline) or Kaiser test to confirm the presence of a free amine.

Protocol 3: DBU-Catalyzed Fmoc Deprotection

  • Caution: DBU is a very strong base and may promote side reactions. This protocol should be used judiciously.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.

Protocol 4: Kaiser (Ninhydrin) Test

  • Sample Preparation: Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube. Wash the beads thoroughly with DMF and then ethanol.

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Reaction: Add 2-3 drops of each solution to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe:

    • Dark Blue Beads/Solution: Positive result, indicating free primary amines.

    • Yellow/Colorless Beads: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Visualizations

TroubleshootingWorkflow start_node Incomplete Deprotection Suspected (e.g., Deletion Sequence in HPLC) confirm_deprotection Perform On-Resin Test (Chloranil for Proline, Kaiser for others) start_node->confirm_deprotection process_node process_node decision_node decision_node solution_node solution_node fail_node fail_node is_deprotection_complete Is Deprotection Complete? confirm_deprotection->is_deprotection_complete coupling_issue Troubleshoot Coupling Step is_deprotection_complete->coupling_issue Yes use_double_deprotection Apply Double Deprotection Protocol (2 x 15-30 min) is_deprotection_complete->use_double_deprotection No re_test1 Re-test Deprotection use_double_deprotection->re_test1 is_deprotection_complete2 Is Deprotection Now Complete? re_test1->is_deprotection_complete2 use_dbu Use Stronger Base: 2% DBU / 20% Piperidine in DMF is_deprotection_complete2->use_dbu No synthesis_ok Proceed with Synthesis is_deprotection_complete2->synthesis_ok Yes re_test2 Re-test Deprotection use_dbu->re_test2 is_deprotection_complete3 Is Deprotection Now Complete? re_test2->is_deprotection_complete3 address_aggregation Address Potential Aggregation: - Use NMP solvent - High-temp synthesis - Pseudoproline dipeptides is_deprotection_complete3->address_aggregation No is_deprotection_complete3->synthesis_ok Yes

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

DeprotectionStrategy start_node Start: Choose Deprotection Strategy is_difficult Is Sequence 'Difficult'? (e.g., Proline, Hindered AAs, Hydrophobic Stretch) start_node->is_difficult decision_node decision_node strategy_node strategy_node standard_protocol Standard Protocol: 20% Piperidine/DMF 10-20 min is_difficult->standard_protocol No is_proline_dipeptide Is it a Dipeptide on Resin Ending in Proline? is_difficult->is_proline_dipeptide Yes is_aggregation_prone Is Aggregation Likely? is_proline_dipeptide->is_aggregation_prone No special_protocol Special Protocol: - 2% DBU / 5% Piperazine - Prevents Diketopiperazine is_proline_dipeptide->special_protocol Yes double_deprotection Enhanced Protocol: Double Deprotection (2 x 15-30 min) is_aggregation_prone->double_deprotection No dbu_protocol Strong Base Protocol: 2% DBU / 20% Piperidine in DMF or NMP is_aggregation_prone->dbu_protocol Yes

Caption: Decision tree for selecting a deprotection strategy.

References

Technical Support Center: Proline-Containing Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of proline-containing peptide sequences.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my proline-containing peptide aggregating?

Aggregation of proline-containing peptides is a multifaceted issue often stemming from the unique structural properties of proline.[1][2]

  • Cis-Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The energy difference between these two states is small, allowing for accumulation of the non-native cis form.[3] This isomerization is an intrinsically slow reaction and can be a rate-limiting step in proper folding, leading to the exposure of hydrophobic patches that promote aggregation.[3][4]

  • Sequence Hydrophobicity: Peptides with a high content of hydrophobic or non-polar amino acids are inherently more prone to aggregation as they self-associate to minimize contact with aqueous solvents.

  • Secondary Structure Formation: Proline acts as a "β-sheet breaker," but surrounding sequences can still form intermolecular β-sheets, a common cause of aggregation. The rigid structure of proline can, in some contexts, facilitate ordered oligomerization.

  • Environmental Factors: Conditions such as pH, temperature, peptide concentration, and ionic strength significantly influence peptide solubility and stability. For instance, the solubility of a peptide is often lowest near its isoelectric point.

Q2: My peptide is insoluble. What are the first troubleshooting steps?

When encountering a solubility issue, a systematic approach is recommended.

  • Verify Peptide Characteristics: Check the certificate of analysis for purity and counterion information (e.g., TFA). Residual TFA from purification can make the peptide solution acidic.

  • Adjust pH: The solubility of peptides is highly dependent on pH.

    • For acidic peptides (net negative charge), try dissolving in a small amount of a basic buffer (e.g., 0.1% aqueous NH₃ or 10-25 mM ammonium bicarbonate) and then dilute with water.

    • For basic peptides (net positive charge), attempt dissolution in an acidic solvent like 10-25% acetic acid before diluting.

    • Often, adjusting the pH away from the peptide's isoelectric point (pI) dramatically improves solubility.

  • Use Organic Solvents: For highly hydrophobic peptides, initial dissolution in a minimal amount of an organic solvent like DMSO, DMF, or isopropanol can be effective. Subsequently, slowly add the aqueous buffer to the peptide solution while vortexing. Note that some assays can tolerate 1-5% DMSO.

  • Gentle Agitation & Sonication: Use a vortex or sonication bath to aid dissolution. Avoid excessive heating, which can promote degradation or aggregation.

G start Insoluble Peptide Observed check_seq Analyze Sequence: - Net Charge (Acidic/Basic)? - Hydrophobicity? start->check_seq ph_adjust Adjust pH (Away from pI) check_seq->ph_adjust  If Charged hydrophobic_path Use Organic Co-Solvent (e.g., DMSO, DMF) check_seq->hydrophobic_path If Highly Hydrophobic acidic_path Dissolve in Basic Buffer (e.g., NH4HCO3) ph_adjust->acidic_path If Acidic basic_path Dissolve in Acidic Buffer (e.g., Acetic Acid) ph_adjust->basic_path If Basic agitation Apply Gentle Agitation (Vortex, Sonication) acidic_path->agitation basic_path->agitation hydrophobic_path->agitation success Peptide Solubilized agitation->success

Q3: How can I proactively prevent aggregation during synthesis and handling?

Preventing aggregation from the start is often more effective than trying to reverse it.

  • Pseudoproline Dipeptides: During solid-phase peptide synthesis (SPPS), the introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation. These are derived from Ser, Thr, or Cys residues and act as temporary "kinks" in the peptide backbone, improving solvation and coupling efficiency.

  • Solubilizing Additives: The inclusion of certain excipients in your buffer can significantly enhance peptide stability. These are typically used during formulation and for long-term storage.

  • Storage Conditions: Store lyophilized peptides at -20°C or lower. After reconstitution, it is best to make aliquots and freeze them to avoid repeated freeze-thaw cycles, which can induce aggregation.

G cluster_synthesis During Synthesis (SPPS) cluster_handling During Formulation & Handling synthesis_strat Incorporate Pseudoproline Dipeptides disrupt Disrupts Inter-chain H-Bonding synthesis_strat->disrupt additives Use Solubilizing Additives (Arginine, Sugars, Surfactants) stabilize Stabilizes Native State Reduces Hydrophobic Interactions additives->stabilize storage Optimize Storage (Aliquot, Freeze, Avoid Freeze-Thaw) prevention Aggregation Prevention Strategies prevention->synthesis_strat prevention->additives prevention->storage

Q4: What analytical techniques can I use to detect and quantify peptide aggregation?

A multi-pronged approach using orthogonal methods is recommended for robust characterization of aggregation.

  • Size Exclusion Chromatography (SEC): This is a widely used and robust method for separating and quantifying soluble aggregates like dimers and oligomers based on their hydrodynamic size. It is considered a gold standard for routine analysis due to its speed and reproducibility.

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures particle size distribution by analyzing fluctuations in scattered light caused by Brownian motion. It is highly sensitive for detecting the presence of small quantities of large aggregates.

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT dye intercalates with these structures, resulting in a significant increase in fluorescence.

  • Spectroscopic Methods: Techniques like Circular Dichroism (CD) can provide information about changes in the peptide's secondary structure that may accompany aggregation.

Data Summary: Common Anti-Aggregation Additives

The choice of additive depends on the peptide sequence and the nature of the aggregation. Screening a variety of additives is often necessary.

Additive ClassExamplesTypical ConcentrationPrimary Mechanism of ActionReferences
Amino Acids L-Arginine, L-Glutamate50 - 500 mMSuppresses aggregation by binding to hydrophobic/charged regions and screening interactions.
Osmolytes/Polyols Glycerol, Sucrose, Trehalose5% - 20% (v/v) or 0.2 - 1 MStabilize the native protein structure by increasing the free energy of the unfolded state ("preferential exclusion").
Surfactants Polysorbate 20/80, Poloxamer 1880.01% - 0.1% (v/v)Prevent surface-induced aggregation by competitively binding to interfaces or directly solubilizing the peptide.
Reducing Agents DTT, TCEP, β-mercaptoethanol1 - 10 mMPrevent the formation of intermolecular disulfide bonds for cysteine-containing peptides.

Key Experimental Protocols

Protocol: Size Exclusion Chromatography (SEC) for Aggregate Analysis

SEC separates molecules based on their size in solution, with larger aggregates eluting before smaller monomers.

  • Column Selection: Choose a column with a pore size appropriate for the expected molecular weight range of your peptide and its aggregates. For monomer/dimer separation of a 5 kDa peptide, a column with a 125-300 Å pore size is a common starting point.

  • Mobile Phase Preparation: Prepare an aqueous mobile phase (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer components are compatible with your peptide and will not induce aggregation. Degas the mobile phase thoroughly.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the detector (typically UV at 214 nm or 280 nm).

  • Sample Preparation: Dissolve the peptide in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm filter to remove any large insoluble particles.

  • Injection and Data Acquisition: Inject a defined volume of the sample (e.g., 20-100 µL) onto the column. Record the chromatogram.

  • Analysis: Identify peaks corresponding to aggregates (eluting earlier) and the monomer (eluting later). Integrate the peak areas to calculate the relative percentage of each species.

Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS provides a rapid assessment of the size distribution of particles in a sample.

  • Sample Preparation: Prepare the peptide sample in a suitable, filtered buffer at a concentration of 0.5-1.0 mg/mL. The sample must be optically clear and free of dust or large precipitates.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up. Set the measurement parameters, including temperature (e.g., 25°C) and solvent viscosity/refractive index.

  • Cuvette Loading: Carefully pipette the sample into a clean, dust-free DLS cuvette. Ensure there are no air bubbles.

  • Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature (typically 1-2 minutes).

  • Data Acquisition: Perform the measurement. The instrument will collect the scattered light intensity fluctuations over time and use a correlator to analyze the data.

  • Analysis: The software will generate a size distribution report, typically showing the average hydrodynamic radius (Rh) and the Polydispersity Index (PDI). A high PDI or the presence of multiple peaks at larger sizes indicates aggregation.

Protocol: Thioflavin T (ThT) Fluorescence Assay

This assay monitors the formation of amyloid-like fibrils in real-time.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of your peptide (e.g., 1 mM in DMSO or appropriate solvent).

    • Prepare a ThT stock solution (e.g., 1-2 mM in water) and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare the reaction buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

  • Reaction Setup: In a black, flat-bottom 96-well plate, set up the reactions. For a final volume of 100 µL:

    • Add buffer.

    • Add ThT to a final concentration of 10-50 µM.

    • Initiate the reaction by adding the peptide stock to the desired final concentration (e.g., 25-50 µM).

    • Include controls: buffer + ThT only (blank), and conditions with known inhibitors/promoters if applicable.

  • Data Acquisition: Place the plate in a fluorescence plate reader equipped with bottom-reading capabilities.

    • Set the temperature (e.g., 37°C).

    • Program intermittent shaking to promote aggregation.

    • Measure fluorescence at regular intervals (e.g., every 5-10 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~480-490 nm.

  • Analysis: Subtract the blank fluorescence from all readings. Plot the fluorescence intensity versus time to generate aggregation kinetics curves. A sigmoidal curve with an increasing fluorescence signal indicates fibril formation.

References

side reactions associated with Fmoc-Pro-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during solid-phase peptide synthesis (SPPS) involving Fmoc-Pro-OH.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction associated with the use of this compound in SPPS?

The most prevalent side reaction is the formation of diketopiperazine (DKP).[1][2][3] This occurs via an intramolecular cyclization of the dipeptidyl-resin, leading to cleavage of the dipeptide from the resin and the formation of a stable six-membered ring. This side reaction is particularly pronounced when proline is the second amino acid in the sequence (N-terminal Xaa-Pro).[3][4] The rigid structure of proline favors the cis-amide bond conformation, which facilitates the cyclization.

Q2: What factors influence the rate of diketopiperazine (DKP) formation?

Several factors can accelerate DKP formation:

  • Sequence Dependence: Peptides with a C-terminal proline or where proline is the second residue are highly susceptible.

  • Resin Type: Resins with more reactive linkers, such as Wang resin, are more prone to DKP formation compared to sterically hindered resins like 2-chlorotrityl chloride resin.

  • Deprotection Conditions: The base used for Fmoc removal and the duration of the deprotection step significantly impact DKP formation. Standard 20% piperidine in DMF can lead to substantial DKP byproducts.

  • Coupling of the third amino acid: A slow coupling of the third amino acid leaves the N-terminal amine of the Xaa-Pro-resin exposed for a longer period, increasing the likelihood of cyclization.

Q3: Are there other side reactions to be aware of when using this compound?

Yes, another potential side reaction is racemization of the proline residue. This can occur during the activation step of the coupling reaction, particularly when using carbodiimides in the presence of 1-hydroxybenzotriazole (HOBt). While proline is generally considered resistant to racemization, certain conditions can promote the loss of stereochemical integrity.

Troubleshooting Guides

Issue 1: Significant loss of yield and/or detection of a low molecular weight byproduct corresponding to a dipeptide.

This is a classic indicator of diketopiperazine (DKP) formation, where the N-terminal dipeptide is cleaved from the resin.

DKP_Troubleshooting start High Yield Loss or Dipeptide Byproduct Detected check_sequence Is Proline the 1st or 2nd residue from the C-terminus? start->check_sequence check_resin What type of resin is being used? check_sequence->check_resin Yes check_deprotection Review Fmoc-Deprotection Protocol check_sequence->check_deprotection No solution_dipeptide Couple a dipeptide (Fmoc-Xaa-Pro-OH) instead of single amino acids check_sequence->solution_dipeptide Yes check_resin->check_deprotection 2-Cl-Trt or similar solution_resin Switch to a sterically hindered resin (e.g., 2-chlorotrityl chloride resin) check_resin->solution_resin Wang or similar check_coupling Review Coupling Protocol for the 3rd Amino Acid check_deprotection->check_coupling solution_deprotection Modify deprotection conditions: - Use 2% DBU / 5% Piperazine in NMP - Minimize deprotection time check_deprotection->solution_deprotection solution_coupling Use a more efficient coupling reagent (e.g., HATU) and ensure rapid coupling check_coupling->solution_coupling end Problem Resolved solution_resin->end solution_deprotection->end solution_dipeptide->end solution_coupling->end Racemization_Troubleshooting start Diastereomeric Impurity Detected check_coupling_reagents Are you using a carbodiimide (e.g., DIC, WSCI) with HOBt? start->check_coupling_reagents solution_no_hobt Omit HOBt from the coupling reaction when using carbodiimides check_coupling_reagents->solution_no_hobt Yes solution_alt_reagent Switch to an alternative coupling reagent (e.g., HATU, HBTU) check_coupling_reagents->solution_alt_reagent Yes solution_mixed_anhydride Consider using a mixed anhydride procedure in THF check_coupling_reagents->solution_mixed_anhydride Yes end Problem Resolved solution_no_hobt->end solution_alt_reagent->end solution_mixed_anhydride->end DKP_Mechanism Resin Peptide-Resin (H₂N-Pro-Xaa-CO-Resin) Cyclization Intramolecular Nucleophilic Attack Resin->Cyclization cis-amide bond favors attack Intermediate Six-membered Ring Intermediate Cyclization->Intermediate Cleavage Cleavage from Resin Intermediate->Cleavage DKP Diketopiperazine (cyclo-Xaa-Pro) Cleavage->DKP Resin_OH Resin-OH Cleavage->Resin_OH

References

Technical Support Center: Fmoc-Pro-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling of Fmoc-Pro-OH in solid-phase peptide synthesis (SPPS). Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges associated with this sterically hindered amino acid.

Troubleshooting Guide: Common Issues in this compound Coupling

Symptom Potential Cause Recommended Solution
Low Coupling Yield (Positive Kaiser or Isatin Test) 1. Steric Hindrance: The rigid cyclic structure of proline can impede access to the N-terminus of the growing peptide chain.[1] 2. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.[2] 3. Suboptimal Activation: Insufficient activation of the this compound carboxyl group.1. Double Couple: Perform a second coupling step with fresh activated this compound.[2] 2. Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU to more powerful ones like HATU.[2] 3. Increase Reaction Time and/or Temperature: Extend the coupling time to 4 hours or overnight. Moderate temperature elevation (e.g., 40-50°C) can also be beneficial, but monitor for potential side reactions. 4. Incorporate Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.
Formation of Deletion Sequences Incomplete Fmoc Deprotection of the Preceding Residue: Failure to completely remove the Fmoc group from the previous amino acid will prevent the coupling of this compound.1. Extend Deprotection Time: Increase the piperidine treatment time or perform a second deprotection step. 2. Monitor Deprotection: Use a colorimetric test to confirm the presence of a free primary amine before proceeding with the coupling.
Diketopiperazine (DKP) Formation C-terminal Proline Residue: Peptides with proline at the C-terminus are particularly susceptible to DKP formation, leading to chain termination. This is more prevalent on certain resin types.1. Choose an Appropriate Resin: Utilize a 2-chlorotrityl (2-CTC) resin, as its steric bulk hinders the intramolecular cyclization that leads to DKP formation. 2. Couple the Next Amino Acid Quickly: Minimize the time the deprotected N-terminal amine of proline is exposed before the next coupling reaction.
Racemization Over-activation or use of excessive base: Can lead to the loss of stereochemical integrity.1. Optimize Activation Time: Avoid prolonged pre-activation of the amino acid before adding it to the resin. 2. Use a Hindered Base: Employ a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The coupling of this compound can be challenging primarily due to the steric hindrance imposed by its unique cyclic pyrrolidine side chain. This structure restricts the conformational flexibility of the backbone and can make the N-terminal amine less accessible for the incoming activated amino acid. Consequently, the amino acid preceding proline is often coupled with lower efficiency.

Q2: How does the choice of resin impact the coupling efficiency of this compound?

A2: The resin choice is critical. Resins with lower loading capacities can increase the distance between peptide chains, reducing intermolecular aggregation and improving reagent accessibility. For peptides with C-terminal proline, 2-chlorotrityl (2-CTC) resins are highly recommended to minimize the formation of diketopiperazine, a common side reaction that truncates the peptide chain.

Q3: I performed a Kaiser test after coupling to a proline residue, and the result is unclear. What should I do?

A3: The Kaiser test is unreliable for detecting the secondary amine of proline. A negative result (yellow beads) does not confirm a complete coupling. The Isatin test is a more appropriate colorimetric method for confirming the presence of a free N-terminal proline, which would indicate an incomplete coupling of the subsequent amino acid.

Q4: Can I use microwave-assisted synthesis to improve this compound coupling?

A4: Yes, microwave energy can be beneficial for difficult couplings, including those involving proline. It can accelerate reaction rates and help to disrupt peptide aggregation on the resin. However, it is important to carefully control the temperature to avoid side reactions.

Q5: What is "double coupling" and when should I use it for this compound?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid. This is a highly recommended strategy when coupling an amino acid to a proline residue, or for any coupling that is known to be difficult, to ensure the reaction goes to completion and to minimize the formation of deletion sequences.

Data Presentation: Expected Coupling Efficiency of this compound on Different Resins

The following table provides an illustrative overview of the expected initial coupling efficiency of this compound on various commonly used resins. These values are based on general principles of SPPS and the known properties of the resins. Actual efficiencies may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Resin TypeLinker TypeTypical Loading Capacity (mmol/g)Expected this compound Coupling EfficiencyKey Considerations
Wang Resin Hydroxymethylphenyl0.3 - 0.8Moderate to HighProne to diketopiperazine formation with C-terminal proline; racemization can occur during initial loading.
2-Chlorotrityl (2-CTC) Resin 2-Chlorotrityl0.4 - 1.6HighMinimizes diketopiperazine formation and racemization due to steric hindrance and mild cleavage conditions. Ideal for C-terminal proline peptides.
Rink Amide Resin Amide-forming linker0.3 - 0.8HighUsed for synthesizing peptide amides. Coupling is generally efficient.
Low-Loading Polystyrene Resin Varies0.1 - 0.3HighReduced steric hindrance and inter-chain interactions can improve coupling efficiency for difficult sequences.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound

This protocol outlines a standard manual coupling procedure.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: If the resin is Fmoc-protected, treat with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HCTU (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, consider extending the time or performing a double coupling.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform an Isatin test on a small sample of resin beads to check for the presence of unreacted N-terminal proline from the previous cycle.

Protocol 2: Spectrophotometric Quantification of this compound Coupling Efficiency

This protocol allows for the quantitative determination of the initial coupling efficiency (loading) of this compound onto a resin.

  • Sample Preparation: Accurately weigh approximately 2-5 mg of the dried, this compound-coupled resin into a glass vial.

  • Fmoc Cleavage: Add a precise volume (e.g., 1.0 mL) of 20% piperidine in DMF to the vial. Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilution: Dilute an aliquot of the supernatant with 20% piperidine in DMF to ensure the UV absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

  • Spectrophotometry: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as a blank.

  • Calculation of Loading: Use the Beer-Lambert law to calculate the resin loading:

    • Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Cleavage Solution [L]) / (ε × mass of resin [g] × path length [cm])

    • The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.

Visualizations

Troubleshooting_Workflow start Start: Positive Isatin Test (Incomplete Coupling) check_reagents Check Reagent Quality (this compound, Solvents, Coupling Reagents) start->check_reagents check_deprotection Verify Complete Deprotection of Previous Residue start->check_deprotection double_couple Perform Double Coupling check_reagents->double_couple Reagents OK re_evaluate Re-evaluate Coupling double_couple->re_evaluate increase_time_temp Increase Reaction Time and/or Temperature increase_time_temp->re_evaluate change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) change_reagent->re_evaluate check_deprotection->start Incomplete Deprotection add_chaotropes Add Chaotropic Salts (e.g., LiCl) add_chaotropes->re_evaluate re_evaluate->increase_time_temp Positive Test re_evaluate->change_reagent Still Positive re_evaluate->add_chaotropes Still Positive success Success: Negative Isatin Test re_evaluate->success Negative Test

Caption: Troubleshooting workflow for incomplete this compound coupling.

Experimental_Workflow resin_prep 1. Resin Swelling and Deprotection coupling 2. This compound Coupling resin_prep->coupling washing 3. Resin Washing coupling->washing fmoc_cleavage 4. Fmoc Cleavage (20% Piperidine/DMF) washing->fmoc_cleavage measurement 5. Spectrophotometric Measurement (301 nm) fmoc_cleavage->measurement calculation 6. Calculate Coupling Efficiency measurement->calculation

Caption: Experimental workflow for quantifying coupling efficiency.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Fmoc-Pro-OH Purity and Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the amino acid building blocks is paramount. The presence of even minor impurities in Fmoc-amino acids can lead to the formation of deletion sequences, capped sequences, or other peptide modifications, complicating purification and potentially impacting the final product's biological activity. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Fmoc-Pro-OH, a crucial proline derivative, with a focus on High-Performance Liquid Chromatography (HPLC).

Purity Comparison of Commercially Available this compound

The purity of this compound can vary between suppliers. While a direct experimental comparison of different commercial sources is beyond the scope of this guide, the following table summarizes the typically advertised purity specifications from several vendors. Researchers are strongly encouraged to obtain a lot-specific Certificate of Analysis (CoA) for detailed impurity information.

Supplier/ProductAdvertised HPLC PurityAdvertised Enantiomeric PurityNotes
Supplier A (Typical High Purity) ≥ 99.5%≥ 99.9%Often provides detailed CoAs with specific impurity levels.
Supplier B (Standard Grade) ≥ 99.0%[1]≥ 99.8%[1]A commonly available grade suitable for many research applications.
Supplier C (Bulk/Custom) ≥ 98.5%Not always specifiedPurity may be lower for bulk quantities; enantiomeric purity should be confirmed.
Generic/Marketplace Often ≥ 98%May not be specifiedCaution is advised; thorough in-house analysis is recommended.

Note: The data above represents typical specifications and may not reflect the exact purity of a specific lot.

Common Impurities in this compound

Several process-related impurities can be present in this compound. Understanding these impurities is crucial for developing appropriate analytical methods and for troubleshooting peptide synthesis.

  • Fmoc-D-Pro-OH: The D-enantiomer is a critical impurity that can be incorporated into the peptide chain, leading to diastereomeric peptides that are often difficult to separate and can have altered biological properties.

  • Free Proline (Pro-OH): The presence of the unprotected amino acid can lead to peptide sequences lacking the intended proline residue.

  • Fmoc-Pro-Pro-OH: This dipeptide impurity can result in the insertion of an extra proline residue in the peptide sequence.

  • Fmoc-β-Alanine Adducts: Side reactions during the introduction of the Fmoc group can lead to the formation of Fmoc-β-alanine derivatives, which can also be incorporated into the peptide.

  • Degradation Products: Improper storage or handling can lead to the degradation of this compound.

Experimental Protocols for HPLC Analysis

Accurate assessment of this compound purity requires robust HPLC methods. Both reversed-phase and chiral HPLC are essential for a comprehensive analysis.

Reversed-Phase HPLC for Chemical Purity

This method is used to determine the overall purity of this compound and to quantify process-related impurities and degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of Mobile Phase A and B, to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm (for the fluorenyl group)

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 30%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main this compound peak area relative to the total peak area.

Chiral HPLC for Enantiomeric Purity

This method is crucial for quantifying the amount of the unwanted D-enantiomer (Fmoc-D-Pro-OH).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for separating Fmoc-amino acid enantiomers. For example, a Lux Cellulose-2 column can be used.[2]

  • Mobile Phase: Isocratic elution with a mixture of hexane/isopropanol or an aqueous/organic mobile phase, often with an acidic additive like TFA.[2] A specific example for this compound could be a mixture of acetonitrile and water with 0.1% TFA.[2]

  • This compound sample and a standard of Fmoc-D-Pro-OH if available for peak identification.

Procedure:

  • Sample Preparation: Prepare the sample as described for the reversed-phase analysis.

  • Chromatographic Conditions (Example):

    • Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm)

    • Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

    • Column Temperature: Ambient

    • Injection Volume: 5 µL

  • Data Analysis: The enantiomeric purity is determined by calculating the area percentage of the Fmoc-L-Pro-OH peak relative to the sum of the areas of both the L- and D-enantiomer peaks.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the complete HPLC analysis of this compound and a decision-making process based on the results.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_rp_hplc Reversed-Phase HPLC cluster_chiral_hplc Chiral HPLC cluster_reporting Final Report Prep Dissolve this compound (1 mg/mL) RP_HPLC C18 Column ACN/Water/TFA Gradient Prep->RP_HPLC Chiral_HPLC Chiral Column (e.g., Lux Cellulose-2) Isocratic ACN/Water/TFA Prep->Chiral_HPLC RP_Detect UV Detection (265 nm) RP_HPLC->RP_Detect RP_Analysis Calculate Chemical Purity (%) RP_Detect->RP_Analysis Report Combine Purity Data & Impurity Profile RP_Analysis->Report Chiral_Detect UV Detection (265 nm) Chiral_HPLC->Chiral_Detect Chiral_Analysis Calculate Enantiomeric Purity (%) Chiral_Detect->Chiral_Analysis Chiral_Analysis->Report

Caption: General workflow for the complete HPLC analysis of this compound.

Purity_Decision_Tree Start This compound Lot Received Check_CoA Review Supplier CoA Start->Check_CoA Perform_Analysis Perform In-House HPLC Analysis (RP and Chiral) Check_CoA->Perform_Analysis CoA Meets Initial Specs Reject Reject Lot (Contact Supplier) Check_CoA->Reject CoA Fails Specs Compare_Results Compare In-House Data with CoA Specifications Perform_Analysis->Compare_Results Accept Accept Lot for SPPS Compare_Results->Accept Results Match or Exceed Specs Compare_Results->Reject Discrepancy Found

Caption: Decision tree for quality control of incoming this compound raw material.

References

A Head-to-Head Comparison: Fmoc-Pro-OH vs. Boc-Pro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between Fmoc- and Boc-protection strategies for proline is a critical decision that can significantly impact the efficiency and outcome of peptide synthesis. Proline's unique cyclic structure introduces specific challenges, including steric hindrance and a propensity for side reactions. This guide provides an objective comparison of Fmoc-Pro-OH and Boc-Pro-OH, supported by illustrative experimental data and detailed protocols, to facilitate an informed choice for your specific synthetic needs.

Core Chemical Differences and Strategic Implications

The fundamental difference between this compound and Boc-Pro-OH lies in the nature of their Nα-protecting groups, which dictates the entire synthetic strategy. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed by a secondary amine like piperidine. In contrast, the tert-butyloxycarbonyl (Boc) group is acid-labile and requires a strong acid, such as trifluoroacetic acid (TFA), for its removal.[1][2] This dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.

The Fmoc strategy is generally considered milder, as the repeated deprotection steps are performed under basic conditions, while the final cleavage from the resin and removal of side-chain protecting groups (often t-butyl based) is achieved with a single strong acid treatment (TFA).[2] The Boc strategy, conversely, involves repeated acid treatments for Nα-deprotection, which can be advantageous for disrupting peptide aggregation, particularly in long or hydrophobic sequences.[2] However, the final cleavage often requires harsher acidic conditions, such as with hydrogen fluoride (HF).[3]

Performance Comparison: A Quantitative Overview

Table 1: Illustrative Purity and Yield for a Model Proline-Containing Peptide
ParameterThis compound StrategyBoc-Pro-OH Strategy
Crude Peptide Purity (%) 85-9575-85
Overall Isolated Yield (%) 60-7550-65
Coupling Efficiency (per step, %) >99~99

Note: Data is illustrative and can vary significantly based on the peptide sequence, coupling reagents, and reaction conditions.

Table 2: Comparison of Deprotection and Side Reactions
ParameterThis compound StrategyBoc-Pro-OH Strategy
Nα-Deprotection Conditions 20% Piperidine in DMF50% TFA in DCM
Deprotection Time 5-20 minutes15-30 minutes
Diketopiperazine Formation Higher propensity, especially on sterically unhindered resinsLower propensity due to protonation of the N-terminus after deprotection
Racemization Generally low, but can be influenced by coupling reagents and activation timeGenerally very low for proline

Key Side Reaction: Diketopiperazine Formation

A significant challenge in the synthesis of proline-containing peptides is the formation of diketopiperazine (DKP). This intramolecular cyclization of the N-terminal dipeptide cleaves the peptide from the resin, leading to a truncated final product and reduced yield. This side reaction is particularly prevalent in the Fmoc strategy after the deprotection of the second amino acid, as the free secondary amine of proline can readily attack the ester linkage to the resin.

Table 3: Illustrative Diketopiperazine Formation in a Pro-Xaa Sequence
Protecting Group StrategyResin TypeDiketopiperazine Formation (%)
Fmoc Wang Resin10-50
Fmoc 2-Chlorotrityl Resin<5
Boc Merrifield Resin<2

Note: Data is illustrative. The use of sterically hindered resins like 2-chlorotrityl chloride resin can significantly suppress DKP formation in Fmoc-SPPS.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Ac-Ala-Pro-Phe-NH₂) on Rink Amide Resin

This protocol outlines the manual synthesis on a 0.1 mmol scale.

1. Resin Swelling and Fmoc Deprotection (for the first amino acid):

  • Swell 200 mg of Rink Amide resin (loading ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

  • Drain the DMF.

  • Add 5 mL of 20% piperidine in DMF and agitate for 5 minutes.

  • Drain and repeat the piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).

2. Amino Acid Coupling:

  • This compound: In a separate vial, dissolve this compound (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 2 minutes.

  • Boc-Pro-OH: In a separate vial, dissolve Boc-Pro-OH (3 eq.) and HBTU (3 eq.) in DMF. Add DIPEA (6 eq.) to neutralize the resin just before adding the activated amino acid.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test (for primary amines) or an Isatin test (for proline).

3. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF for 10 minutes.

  • Wash the resin with DMF (3 x 5 mL).

4. Nα-Deprotection:

  • Fmoc Strategy: Repeat step 1 (Fmoc Deprotection).

  • Boc Strategy:

    • Wash the resin with DCM (3 x 5 mL).

    • Add 5 mL of 50% TFA in DCM and agitate for 2 minutes.

    • Drain and add a fresh 5 mL of 50% TFA in DCM and agitate for 20 minutes.

    • Wash the resin with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and DMF (3 x 5 mL).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 5 mL) for 2 minutes each.

    • Wash the resin with DMF (3 x 5 mL).

5. Peptide Elongation:

  • Repeat steps 2 and 4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection:

  • Fmoc Strategy: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) and agitate for 2-3 hours.

  • Boc Strategy: After the final coupling, wash the resin with DCM and dry. For final cleavage, a "low-high" HF procedure is often employed. A simpler lab-scale alternative is TFMSA/TFA/scavengers.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Lyophilize the crude peptide.

Protocol for HPLC Analysis of Peptide Purity
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the lyophilized crude peptide in mobile phase A at a concentration of 1 mg/mL and filter through a 0.22 µm filter.

Protocol for Chiral HPLC Analysis of Proline Racemization
  • Peptide Hydrolysis: Hydrolyze a small amount of the purified peptide in 6N HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile in a triethylamine phosphate buffer.

    • Detection: UV at 340 nm.

    • The diastereomeric derivatives of D- and L-proline will have different retention times, allowing for quantification.

Visualizing the Workflows and Mechanisms

Fmoc_SPPS_Workflow Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin 1. Coupling Deprotected_Resin H2N-AA-Resin Fmoc_AA_Resin->Deprotected_Resin 2. Fmoc Deprotection (20% Piperidine/DMF) Coupled_Peptide Fmoc-AA2-AA1-Resin Deprotected_Resin->Coupled_Peptide 3. Coupling (Fmoc-AA-OH) Final_Peptide H2N-Peptide-Resin Coupled_Peptide->Final_Peptide Repeat 2 & 3 Cleaved_Peptide Purified Peptide Final_Peptide->Cleaved_Peptide 4. Cleavage (TFA) Boc_SPPS_Workflow Resin Resin Boc_AA_Resin Boc-AA-Resin Resin->Boc_AA_Resin 1. Coupling Deprotected_Resin H3N+-AA-Resin Boc_AA_Resin->Deprotected_Resin 2. Boc Deprotection (50% TFA/DCM) Neutralized_Resin H2N-AA-Resin Deprotected_Resin->Neutralized_Resin 3. Neutralization (DIPEA/DMF) Coupled_Peptide Boc-AA2-AA1-Resin Neutralized_Resin->Coupled_Peptide 4. Coupling (Boc-AA-OH) Final_Peptide Boc-Peptide-Resin Coupled_Peptide->Final_Peptide Repeat 2, 3 & 4 Cleaved_Peptide Purified Peptide Final_Peptide->Cleaved_Peptide 5. Cleavage (HF or TFMSA) Deprotection_Mechanisms cluster_fmoc Fmoc Deprotection (Base-catalyzed β-elimination) cluster_boc Boc Deprotection (Acid-catalyzed) Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Fluorenyl Anion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene - CO2 - H2N-Peptide Adduct Piperidine-DBF Adduct Dibenzofulvene->Adduct + Piperidine Free_Amine H2N-Peptide Piperidine Piperidine Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - Isobutylene Free_Amine_Boc H3N+-Peptide Carbamic_Acid->Free_Amine_Boc - CO2 TFA TFA DKP_Formation Diketopiperazine (DKP) Formation in Fmoc-SPPS Dipeptide_Resin H2N-Pro-Xaa-CO-Resin Cyclization Intramolecular Nucleophilic Attack Dipeptide_Resin->Cyclization Spontaneous DKP Diketopiperazine Cyclization->DKP Cleavage Resin_OH HO-Resin Cyclization->Resin_OH Cleavage

References

A Researcher's Guide to Confirming Proline Incorporation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately confirming the incorporation of proline into peptides and proteins is crucial for understanding protein structure, function, and the efficacy of therapeutic candidates. This guide provides an objective comparison of key analytical methods used for this purpose, supported by experimental data and detailed protocols.

Comparison of Key Analytical Methods

The choice of analytical method for confirming proline incorporation depends on various factors, including the specific research question, the nature of the sample, and the required level of detail. The following table summarizes the key performance characteristics of the most common techniques.

MethodPrincipleThroughputSample RequirementKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, allowing for the identification and quantification of proline-containing peptides.HighLow (pmol to fmol)High sensitivity and specificity; can identify post-translational modifications like hydroxylation.[1][2][3][4]Can be destructive to the sample; data analysis can be complex.
Edman Degradation Sequentially removes amino acids from the N-terminus of a peptide for identification.LowLow (pmol)Provides direct sequence information; highly accurate for N-terminal sequencing.[5]Limited to shorter peptides (<50 amino acids); ineffective if the N-terminus is blocked.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.LowHigh (µg to mg)Non-destructive; provides detailed conformational and dynamic information.Lower sensitivity compared to MS; can be time-consuming.
Amino Acid Analysis (AAA) Separates and quantifies individual amino acids after hydrolysis of the protein or peptide.MediumLow (µg)Provides accurate quantification of total proline content.Destructive to the sample; does not provide sequence information.

In-Depth Look at Key Methodologies

Mass Spectrometry (MS)

Mass spectrometry has become a cornerstone of proteomics and is a powerful tool for confirming proline incorporation. Coupled with liquid chromatography (LC-MS/MS), it offers high sensitivity and the ability to analyze complex mixtures.

A specific application for proline analysis is the use of Hydrophilic Interaction Chromatography (HILIC) to enrich for hydroxylated proline-containing peptides prior to MS analysis. This is particularly useful for studying post-translational modifications.

Experimental Protocol: HILIC-MS/MS for Proline Hydroxylation Analysis

  • Protein Digestion: The protein sample is first digested into smaller peptides using an enzyme such as trypsin.

  • HILIC Fractionation: The resulting peptide mixture is then separated using a HILIC column. The hydrophilic nature of hydroxylated peptides causes them to be retained longer on the column, allowing for their enrichment.

  • LC-MS/MS Analysis: The enriched fractions are then analyzed by LC-MS/MS. The mass spectrometer fragments the peptides and the resulting fragmentation pattern is used to identify the peptide sequence and the location of the hydroxylation.

Workflow for HILIC-MS/MS Analysis of Proline Hydroxylation

HILIC_MS_Workflow ProteinSample Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) ProteinSample->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture HILIC HILIC Fractionation PeptideMixture->HILIC EnrichedPeptides Enriched Hydroxylated Peptides HILIC->EnrichedPeptides LCMS LC-MS/MS Analysis EnrichedPeptides->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Identification Identification of Hydroxylation Sites DataAnalysis->Identification

Caption: Workflow for the enrichment and identification of proline hydroxylation sites using HILIC-MS/MS.

Edman Degradation

Edman degradation is a classic chemical method for sequencing amino acids in a peptide from the N-terminus.

Experimental Protocol: Automated Edman Degradation

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The N-terminal PTC-amino acid is selectively cleaved from the peptide using a strong acid, typically trifluoroacetic acid (TFA).

  • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically HPLC.

  • Cycle Repetition: The shortened peptide undergoes another cycle of the Edman degradation to identify the next amino acid in the sequence.

The Edman Degradation Cycle

Edman_Degradation_Cycle Coupling Coupling (PITC) Cleavage Cleavage (TFA) Coupling->Cleavage Conversion Conversion Cleavage->Conversion ShortenedPeptide Shortened Peptide Cleavage->ShortenedPeptide releases N-terminal amino acid Identification Identification (HPLC) Conversion->Identification Peptide Peptide Peptide->Coupling ShortenedPeptide->Coupling New Cycle

Caption: The iterative cycle of Edman degradation for N-terminal protein sequencing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of proteins in solution. For proline analysis, ¹⁹F NMR is particularly powerful when using fluorine-labeled proline analogs.

Experimental Protocol: ¹⁹F NMR for Protein-Ligand Binding

  • Protein Labeling: A protein of interest is expressed with a fluorine-labeled proline analog.

  • NMR Sample Preparation: The purified labeled protein is prepared in a suitable buffer for NMR analysis.

  • ¹⁹F NMR Spectra Acquisition: A series of ¹⁹F NMR spectra are acquired as a ligand is titrated into the protein sample.

  • Data Analysis: Changes in the chemical shift and line shape of the ¹⁹F signal upon ligand binding are analyzed to determine binding affinity (Kd) and kinetics (kon and koff).

Logical Relationship in ¹⁹F NMR Titration

NMR_Titration Protein Free Protein (Specific ¹⁹F Signal) Ligand + Ligand Complex Bound Protein (Shifted ¹⁹F Signal) Protein->Complex Binding Event Complex->Protein Dissociation

Caption: The equilibrium between free and ligand-bound states of a ¹⁹F-labeled protein as observed by NMR.

Amino Acid Analysis (AAA)

Amino acid analysis is a fundamental technique used to determine the amino acid composition of a protein.

Experimental Protocol: HPLC-Based Amino Acid Analysis

  • Protein Hydrolysis: The protein sample is hydrolyzed into its constituent amino acids, typically using strong acid (e.g., 6M HCl) at high temperature.

  • Derivatization: The amino acids are derivatized with a reagent (e.g., o-phthalaldehyde, OPA) to make them detectable by UV or fluorescence detectors.

  • HPLC Separation: The derivatized amino acids are separated by reverse-phase HPLC.

  • Quantification: The amount of each amino acid, including proline, is quantified by comparing the peak areas to those of known standards.

Conclusion

The selection of an appropriate analytical method for confirming proline incorporation is a critical decision in research and drug development. Mass spectrometry offers unparalleled sensitivity and the ability to identify post-translational modifications. Edman degradation provides definitive N-terminal sequence information. NMR spectroscopy is invaluable for studying the structural and dynamic consequences of proline incorporation in a non-destructive manner. Finally, amino acid analysis provides accurate quantification of the total proline content. By understanding the strengths and limitations of each technique, researchers can choose the most suitable approach to address their specific scientific questions.

References

The Economic Advantage of Excellence: A Cost-Benefit Analysis of High-Purity Fmoc-Pro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of innovation. The quality of the final peptide product is paramount, directly impacting experimental outcomes and the viability of therapeutic candidates. A critical decision in this process is the selection of amino acid building blocks, where the purity of reagents such as Fmoc-Pro-OH plays a pivotal, yet often underestimated, role. This guide provides a comprehensive cost-benefit analysis of utilizing high-purity this compound in solid-phase peptide synthesis (SPPS), comparing it with lower-purity alternatives and the Boc-Pro-OH methodology. Through a data-driven lens, we will demonstrate that an initial investment in high-purity reagents yields significant long-term benefits in terms of yield, purity, and overall project cost-effectiveness.

The Critical Role of Purity in this compound

This compound is an essential building block in SPPS, prized for the unique conformational constraints that the proline residue imparts on peptide structures. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is favored for its removal under mild basic conditions, a key advantage for the synthesis of complex and modified peptides. However, the seemingly minor impurities in this compound can have a cascading negative effect on the synthesis process.

Impurities can lead to a host of issues, including:

  • Chain Termination: Reactive impurities can cap the growing peptide chain, preventing further elongation and drastically reducing the yield of the desired full-length peptide.

  • Deletion Sequences: Non-reactive impurities can lead to the skipping of a proline addition, resulting in peptides with missing residues.

  • Difficult Purification: The presence of closely related peptide impurities complicates the purification process, often requiring multiple rounds of chromatography, which increases time, solvent consumption, and overall cost.

  • Inaccurate Biological Data: Impure peptides can lead to misleading results in biological assays, wasting valuable research time and resources.

High-purity this compound, typically defined as ≥99% purity, mitigates these risks, ensuring a more efficient and reliable synthesis.

Performance Comparison: High-Purity this compound vs. Alternatives

To quantify the benefits of high-purity this compound, we present a comparative analysis against lower-purity grades and the alternative Boc-Pro-OH strategy. The data presented is a synthesis of typical results found in peptide synthesis literature and supplier documentation.

Quantitative Data Summary
Parameter High-Purity this compound (≥99%) Standard-Purity this compound (95-98%) Boc-Pro-OH
Typical Crude Peptide Purity (%) 75 - 9050 - 7070 - 85
Final Peptide Yield after Purification (%) 50 - 7030 - 5045 - 65
Relative Synthesis Time 1x1.2x (due to purification challenges)1.5x (harsher deprotection steps)
Relative Reagent & Solvent Cost 1.2x (initial reagent cost)1x (initial reagent cost)1.3x (stronger acids for deprotection)
Overall Cost-Effectiveness High Low to Medium Medium

Note: The values presented are illustrative and can vary depending on the specific peptide sequence, synthesis scale, and purification methodology.

Experimental Protocols

To provide a practical context for the data presented, the following are generalized protocols for solid-phase peptide synthesis using this compound.

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support (e.g., Wang or Rink Amide resin).

  • Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes to ensure accessibility of the reactive sites.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • The this compound is pre-activated using a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF.

    • The activated this compound solution is added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide sequence is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cost-Benefit Analysis: The Bottom Line

While the initial procurement cost of high-purity this compound may be higher than that of standard-purity grades, the downstream benefits create a compelling economic case.

  • Reduced Purification Costs: Higher crude purity translates to simpler and faster purification, significantly reducing the consumption of expensive HPLC solvents and columns, as well as operator time.

  • Increased Overall Yield: Minimizing side reactions and chain termination leads to a higher yield of the target peptide, meaning more usable product from the same starting materials.

  • Time Savings: A more efficient synthesis and purification workflow accelerates project timelines, which is a critical factor in the fast-paced environment of drug discovery and development.

  • Reliability and Reproducibility: Using high-purity reagents leads to more consistent and predictable synthesis outcomes, reducing the need for costly and time-consuming troubleshooting and repeat syntheses.

When compared to the Boc strategy, the Fmoc approach with high-purity reagents offers the advantage of milder reaction conditions, making it more suitable for the synthesis of sensitive and modified peptides. While Boc chemistry can be robust, the harsh acid treatments required for deprotection can lead to degradation of certain peptide sequences.

Visualizing the Workflow and Logic

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the SPPS workflow and the logical relationship between reagent purity and synthesis outcome.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (this compound) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection Repeat->Cleavage Synthesis Complete Purification Purification Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Purity_Benefit_Logic cluster_input Input cluster_process Synthesis Process cluster_output Outcome cluster_benefit Cost-Benefit HighPurity High-Purity This compound HighPurity_Process Fewer Side Reactions Efficient Coupling HighPurity->HighPurity_Process LowPurity Low-Purity This compound LowPurity_Process Increased Side Reactions (Termination, Deletion) LowPurity->LowPurity_Process High_Yield High Crude Purity & Yield HighPurity_Process->High_Yield Low_Yield Low Crude Purity & Yield LowPurity_Process->Low_Yield Cost_Effective Simplified Purification Lower Overall Cost Reliable Data High_Yield->Cost_Effective Cost_Ineffective Complex Purification Higher Overall Cost Risk of Rework Low_Yield->Cost_Ineffective

Figure 2: Logical flow demonstrating the impact of this compound purity.

Conclusion

A Comparative Guide to Alternative Protecting Groups for Proline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield of the target peptide. For the unique secondary amine of proline, the standard 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups are widely used. However, specific challenges such as aggregation, difficult coupling reactions, and the need for orthogonal chemistries for complex peptide architectures have driven the exploration of alternative protecting groups. This guide provides an objective comparison of these alternatives, supported by available experimental data and detailed protocols.

Standard Protecting Groups: A Brief Overview

Fmoc and Boc remain the workhorses for Nα-protection in SPPS. Fmoc is base-labile, typically removed with piperidine, making it suitable for orthogonal protection schemes with acid-labile side-chain protecting groups. Boc, on the other hand, is acid-labile and generally used in strategies with more acid-resistant side-chain protection.

Alternative Nα-Protecting Groups for Proline

Several alternative protecting groups have been investigated to overcome the limitations of Fmoc and Boc in specific contexts. These alternatives offer different cleavage conditions, potentially reducing side reactions and enabling the synthesis of complex peptides.

Allyloxycarbonyl (Alloc)

The Alloc group is a versatile protecting group that is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. Its cleavage is achieved under mild conditions using a palladium(0) catalyst, providing an orthogonal protection strategy.

Key Features:

  • Orthogonality: Cleavage conditions do not affect Fmoc, Boc, or most common side-chain protecting groups.

  • Mild Cleavage: Removal is performed with a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in a neutral environment.[1]

  • Applications: Particularly useful for on-resin cyclization or branching where selective deprotection of a specific amine is required.

2-(4-Nitrophenyl)sulfonylethoxycarbonyl (Nsc)

The Nsc group is another base-labile protecting group, similar to Fmoc, but with some distinct advantages. It is reported to be more stable to piperidine than Fmoc, which can be beneficial in preventing premature deprotection in long or complex sequences.

Key Features:

  • Enhanced Stability: More resistant to premature deprotection by piperidine compared to Fmoc.

  • UV Monitoring: The Nsc group allows for spectrophotometric monitoring of the deprotection step at 380 nm.[2]

  • Reduced Side Reactions: Its use has been shown to decrease the rearrangement of aspartic acid residues.[2]

2,4-Dinitro-6-phenyl-benzenesulfenyl (DNPBS)

The DNPBS group is a thiol-labile protecting group, offering a unique cleavage mechanism that is orthogonal to both acid- and base-labile groups. This protecting group is particularly noteworthy for its ability to suppress racemization.

Key Features:

  • Thiol-Labile Cleavage: Removed under nearly neutral conditions using a thiol, such as p-toluenethiol in pyridine.[3][4]

  • Racemization Suppression: The use of DNPBS has been shown to significantly reduce α-carbon racemization during peptide coupling.

  • Orthogonality: Fully orthogonal to both Fmoc/tBu and Boc/Bzl strategies.

Benzyloxycarbonyl (Cbz or Z)

The Cbz group is a classic protecting group in peptide chemistry, traditionally used in solution-phase synthesis. Its application in SPPS is less common due to the harsh cleavage conditions required.

Key Features:

  • Cleavage: Typically removed by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid. These conditions are often incompatible with solid-phase synthesis and many side-chain protecting groups.

  • Limited SPPS Application: While Cbz-protected amino acids are commercially available, their use as a temporary Nα-protecting group in iterative SPPS is not practical. It can, however, be used for the final N-terminal residue if cleavage from the resin is performed under conditions that also remove the Cbz group.

2-(trimethylsilyl)ethoxycarbonyl (Teoc) and 2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc)

These are silicon-based, fluoride-cleavable protecting groups. They offer an alternative orthogonal strategy to acid- and base-labile groups.

Key Features:

  • Fluoride-Labile Cleavage: Removed with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).

  • Orthogonality: Stable to acidic and basic conditions used for Boc and Fmoc removal, respectively.

  • Tpseoc as an Alternative: The Tpseoc group is a newer-generation protecting group with similar properties to Teoc but with potentially different cleavage kinetics.

Quantitative Performance Comparison

Obtaining direct, side-by-side quantitative comparisons of these protecting groups specifically for proline in SPPS is challenging as such studies are not abundant in the literature. The following table summarizes the available information on their performance characteristics. It is important to note that some of this data is inferred from studies on other amino acids and may not be specific to proline.

Protecting GroupCleavage ConditionsTypical YieldRacemization RiskKey AdvantagesDisadvantages
Fmoc 20% Piperidine in DMFHighLow for ProlineWell-established, mild cleavage, compatible with acid-labile side chains.Potential for premature deprotection, dibenzofulvene adduct formation.
Boc Strong Acid (e.g., TFA)HighLow for ProlineWell-established, robust.Harsh cleavage conditions, requires specialized equipment (for HF).
Alloc Pd(PPh₃)₄, Phenylsilane in DCM/DMFGood to HighLowOrthogonal to Fmoc/Boc, mild cleavage.Cost of palladium catalyst, potential for metal contamination.
Nsc Piperidine/DBU in DMFHighLowHigher stability than Fmoc, UV monitoring of deprotection.Slower deprotection than Fmoc, less commonly used.
DNPBS p-toluenethiol, PyridineGoodVery LowSignificantly suppresses racemization, orthogonal to Fmoc/Boc.Less efficient for long peptides compared to Fmoc.
Cbz H₂/Pd-C or HBr/AcOHN/A for iterative SPPSLow-Harsh cleavage conditions, not suitable for iterative SPPS.
Teoc/Tpseoc TBAFGoodLowOrthogonal to Fmoc/Boc, mild cleavage.Cost and availability of reagents, potential for side reactions with fluoride.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these alternative protecting groups.

Protocol 1: Alloc-Proline Deprotection
  • Resin Swelling: Swell the Alloc-proline-containing peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Reagent Preparation: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.25 eq. relative to resin loading) and phenylsilane (25 eq.) in DCM.

  • Deprotection Reaction: Add the reagent solution to the resin and agitate gently under an inert atmosphere (e.g., argon) for 2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DCM (3x), 0.5% diisopropylethylamine (DIPEA) in DMF (3x), and DMF (3x).

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of the free amine before proceeding to the next coupling step.

Protocol 2: Nsc-Proline Deprotection
  • Deprotection Solution: Prepare a solution of 2-5% piperidine and 2% 1,8-diazabicycloundec-7-ene (DBU) in DMF.

  • Deprotection Reaction: Treat the Nsc-proline-containing peptide-resin with the deprotection solution for 5-10 minutes at room temperature.

  • Monitoring (Optional): Monitor the deprotection by observing the UV absorbance of the filtrate at 380 nm.

  • Washing: Wash the resin thoroughly with DMF (5x).

Protocol 3: DNPBS-Proline Deprotection
  • Deprotection Solution: Prepare a solution of 1 M p-toluenethiol in pyridine.

  • Deprotection Reaction: Treat the DNPBS-proline-containing peptide-resin with the deprotection solution. The deprotection is typically complete within minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove the thiol and pyridine.

Visualization of Workflows

SPPS Cycle with Alternative Protecting Groups

SPPS_Workflow Resin Resin Coupling Coupling Resin->Coupling Protected_AA Nα-Protected Proline (Fmoc, Alloc, Nsc, DNPBS) Protected_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Coupling Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Step Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Deprotection Strategy

Orthogonal_Deprotection cluster_deprotection Selective Deprotection Peptide Peptide on Resin Nα-Protecting Group (e.g., Alloc) Side-Chain Protecting Groups (e.g., tBu) Alloc_Removal Alloc Removal (Pd(PPh₃)₄, Scavenger) Peptide->Alloc_Removal Orthogonal Cleavage Fmoc_Removal Fmoc Removal (Piperidine) Peptide->Fmoc_Removal Standard Nα-Deprotection tBu_Removal Side-Chain Deprotection (TFA) Peptide->tBu_Removal Final Cleavage

Caption: Orthogonal deprotection scheme in SPPS.

Conclusion

While Fmoc and Boc remain the standard choices for Nα-protection of proline in SPPS, alternative protecting groups such as Alloc, Nsc, and DNPBS offer valuable tools for overcoming specific synthetic challenges. The choice of protecting group should be guided by the specific requirements of the peptide sequence, the need for orthogonal chemistries, and considerations of cost and availability. The Alloc group provides excellent orthogonality for on-resin modifications. Nsc offers enhanced stability and the convenience of UV monitoring. DNPBS stands out for its ability to significantly suppress racemization. Further research into direct comparative studies of these protecting groups on proline will be invaluable for the peptide synthesis community.

References

A Comparative Guide to Evaluating the Chiral Integrity of Fmoc-Pro-OH Post-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

The maintenance of stereochemical integrity during peptide synthesis is paramount to ensure the desired biological activity and safety of the final peptide therapeutic. While Nα-urethane protected amino acids, such as those bearing the 9-fluorenylmethyloxycarbonyl (Fmoc) group, are generally resistant to racemization, certain amino acids and coupling conditions can still lead to a loss of chiral purity[1][2][3]. Proline, due to its unique cyclic secondary amine structure, is generally considered less prone to racemization via the common oxazolone formation pathway[4]. However, epimerization can still occur, particularly under harsh coupling conditions. This guide provides a comparative overview of methods to evaluate the chiral integrity of Fmoc-Pro-OH after its incorporation into a peptide sequence, supported by experimental data and detailed protocols.

Factors Influencing Racemization During Coupling

The degree of racemization is significantly influenced by the choice of coupling reagents, the type and amount of base used, reaction temperature, and pre-activation time. While proline's structure inherently limits one major racemization pathway, the selection of an appropriate coupling strategy remains critical.

Comparison of Common Coupling Reagents and their Racemization Potential

The choice of coupling reagent is a critical factor in minimizing racemization. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. Their performance in terms of coupling efficiency and suppression of racemization varies.

Reagent Class Examples Relative Reactivity Racemization Potential Key Advantages Potential Disadvantages
Carbodiimide DIC/Oxyma, DCC/HOBtModerateLow to ModerateCost-effective; base-free conditions with additives like HOBt or Oxyma minimize racemization[2].Slower reaction rates; DCC byproduct (DCU) is insoluble.
Phosphonium Salts PyBOP, BOPHighLowLow racemization, avoids guanidinylation side reactions.BOP produces carcinogenic HMPA byproduct; generally lower reactivity than uronium salts.
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUVery HighLow to High (Base Dependent)Fast coupling kinetics, highly effective for sterically hindered couplings.Can cause racemization with certain amino acids if excess base is used; potential for guanidinylation side reactions.

Note: Data is based on general performance in peptide synthesis. Proline is less susceptible to racemization than residues like Cysteine or Histidine.

The use of additives like 1-hydroxybenzotriazole (HOBt) and its aza-derivative (HOAt) with coupling reagents can suppress racemization. For instance, substituting HOBt with HOAt has been shown to reduce epimerization levels significantly in difficult couplings. For proline, which is less prone to racemization, standard and efficient coupling reagents like HATU and HCTU are often used successfully. However, when chiral purity is absolutely critical, the combination of a carbodiimide like DIC with an additive such as OxymaPure® offers a robust, low-racemization alternative.

Analytical Methods for Evaluating Chiral Integrity

The most direct and widely used method for determining the enantiomeric purity of amino acids post-coupling is Chiral High-Performance Liquid Chromatography (HPLC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, offering high precision and sensitivity. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers. Polysaccharide-based CSPs are commonly employed for the separation of Fmoc-protected amino acids.

Comparison of Chiral Stationary Phases for this compound Separation

Chiral Stationary Phase (CSP) Typical Mobile Phase Separation Performance for this compound Reference
Lux Cellulose-2 Acetonitrile/Water with 0.1% TFABaseline resolution achievable.
Lux Cellulose-3 Acetonitrile/Water with 0.1% TFAGood chiral recognition.
CHIRALPAK ZWIX(+)™ H₂O/MeOH with TEA and FANo separation observed under tested hydro-organic conditions.
CHIRALPAK QN-AX™ MeOH/MeCN with TEA and FAPartial resolution observed under tested polar-ionic liquid chromatography conditions.

TFA: Trifluoroacetic Acid, TEA: Triethylamine, FA: Formic Acid, MeOH: Methanol, MeCN: Acetonitrile

The data indicates that the choice of both the chiral stationary phase and the mobile phase system is crucial for achieving successful enantioseparation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC is the gold standard for quantification, NMR spectroscopy is an indispensable tool for detailed structural analysis. For proline-containing peptides, NMR can be used to study the cis/trans isomerization of the X-Pro peptide bond, a key conformational feature. Direct detection of racemization by NMR is challenging due to the small chemical shift differences between diastereomers. However, by using chiral derivatizing agents or in cases of significant diastereomeric composition, distinct signals may be observed in ¹H or ¹³C NMR spectra, allowing for quantification. More advanced techniques, such as those using fluorinated proline analogs, can enhance the sensitivity of NMR for conformational studies.

Experimental Protocols

Protocol 1: Standard SPPS Coupling of this compound

This protocol describes a standard solid-phase peptide synthesis (SPPS) cycle for coupling this compound using HATU as the coupling reagent.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat the treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (5 equivalents), HATU (4.9 equivalents), and HOAt (5 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will be negative for proline itself, but this protocol is standard for subsequent couplings. For confirming proline coupling, a small sample of resin can be cleaved and analyzed.

Protocol 2: Chiral HPLC Analysis of a Cleaved Peptide

This protocol outlines the procedure for analyzing the chiral integrity of a proline-containing dipeptide (e.g., H-Ala-Pro-NH₂) after cleavage from the resin.

  • Peptide Cleavage:

    • Wash a small sample of the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Sample Preparation: Dissolve the crude peptide in the HPLC mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: Lux Cellulose-2 (or other suitable chiral column).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water containing 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks corresponding to the L-Pro and D-Pro containing diastereomers. Calculate the percentage of the D-isomer to determine the extent of racemization. The identity of the peaks should be confirmed by running standards of the pure L-L and L-D diastereomers if available.

Visualizations

G Diagram 1: Experimental Workflow for Chiral Integrity Assessment cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Post-Synthesis Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling This compound Coupling (Reagent + Base) Wash1->Coupling Wash2 Washing Coupling->Wash2 Cleavage Peptide Cleavage (TFA Cocktail) Wash2->Cleavage Peptide-Resin Purification Crude Peptide Precipitation Cleavage->Purification HPLC Chiral HPLC Analysis Purification->HPLC Data Data Interpretation (% D-isomer) HPLC->Data

Caption: Workflow for SPPS coupling and subsequent chiral analysis.

G Diagram 2: Factors Influencing Proline Racemization cluster_reagents Reagent Type cluster_bases Base Type Rac_Risk Racemization Risk Coupling_Reagent Coupling Reagent Coupling_Reagent->Rac_Risk Uronium Uronium/Aminium (e.g., HATU) Carbodiimide Carbodiimide + Additive (e.g., DIC/Oxyma) Base Base Strength/Conc. Base->Rac_Risk Strong Strong/Hindered (e.g., DIPEA) Weak Weaker (e.g., NMM, Collidine) Temp Temperature Temp->Rac_Risk Time Activation Time Time->Rac_Risk

Caption: Relationship between coupling conditions and racemization risk.

References

A Comparative Guide to Coupling Activators for Fmoc-Pro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling activator is paramount to achieving high yield and purity. The unique cyclic structure of proline can present specific challenges, including the potential for diketopiperazine (DKP) formation, particularly at the dipeptide stage. This guide provides an objective comparison of the performance of common coupling activators with Fmoc-Pro-OH, supported by experimental data and detailed protocols.

Performance Comparison of Coupling Activators

The choice of coupling activator significantly influences the efficiency of peptide bond formation and the minimization of side reactions. While proline is not susceptible to α-carbon racemization, the primary concern during the coupling of this compound is the formation of diketopiperazine, which can lead to truncated peptide sequences and reduced overall yield. The following table summarizes the performance of various coupling reagents based on their reactivity and potential for side reactions when used with this compound.

Coupling ActivatorClassRelative ReactivityPotential for Diketopiperazine (DKP) FormationKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery HighLow to ModerateFast coupling kinetics, highly effective for sterically hindered couplings.[1][2]Higher cost, potential for guanidinylation of the free N-terminus if used in excess.[2]
HCTU Uronium/AminiumVery HighLow to ModerateSimilar reactivity to HATU, often more cost-effective.[3][4]Potential for guanidinylation.
HBTU Uronium/AminiumHighModerateEfficient and widely used for standard couplings.Less reactive than HATU and HCTU, potential for guanidinylation.
PyBOP PhosphoniumHighLowAvoids guanidinylation side reaction.Byproducts can be difficult to remove, generally lower reactivity than uronium/aminium salts.
DIC/HOBt CarbodiimideModerateModerate to HighCost-effective, simple byproducts.Slower reaction rates, potential for dehydration of Asn/Gln residues in other parts of the sequence.
COMU UroniumVery HighLowHigh efficiency, particularly for difficult sequences; byproducts are water-soluble.Can be less stable in solution compared to other reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for solid-phase peptide synthesis (SPPS) using different classes of coupling activators with this compound.

General SPPS Workflow

The overall process of adding an amino acid in Fmoc-based SPPS follows a cyclical pattern of deprotection, activation, and coupling.

SPPS Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Final_Product Resin with extended peptide chain Washing2->Final_Product

Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 1: Coupling with Uronium/Aminium Reagents (HATU, HCTU, HBTU)
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), the chosen coupling reagent (HATU, HCTU, or HBTU; 2.9 eq.), and an additive like HOBt or Oxyma (3 eq., optional but recommended to suppress side reactions) in DMF.

    • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 eq.) to the activation mixture. Using a hindered base like 2,4,6-collidine can help minimize potential side reactions.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored using a qualitative method like the Kaiser test.

  • Washing: After the reaction is complete (negative Kaiser test), wash the resin with DMF (3-5 times).

Protocol 2: Coupling with Phosphonium Reagents (PyBOP)
  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), PyBOP (3 eq.), and an additive like HOBt or Oxyma (3 eq.) in DMF.

    • Add DIPEA or 2,4,6-collidine (6 eq.) to the amino acid solution.

    • Add the solution to the resin immediately.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Follow step 6 from Protocol 1.

Protocol 3: Coupling with Carbodiimides (DIC/HOBt)
  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and HOBt or Oxyma (3 eq.) in DMF.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) to the solution.

    • Add the solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Follow step 6 from Protocol 1.

Signaling Pathways and Logical Relationships

The activation of the carboxylic acid of this compound is a critical step that precedes the nucleophilic attack by the free amine of the resin-bound peptide. The mechanism varies slightly depending on the class of coupling reagent used.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step This compound This compound Activated_Ester Activated Intermediate (e.g., OAt-ester) This compound->Activated_Ester + Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Peptide_Resin Peptide-Resin with free N-terminus New_Peptide_Bond Formation of new peptide bond Activated_Ester->New_Peptide_Bond + Peptide-Resin

Figure 2: Generalized mechanism of peptide bond formation using a coupling activator.

Minimizing Diketopiperazine (DKP) Formation

The formation of diketopiperazine is a significant side reaction when proline is the C-terminal or penultimate residue of a dipeptide attached to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, leading to a lower yield of the desired full-length peptide.

Several strategies can be employed to minimize DKP formation:

  • Choice of Resin: Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can suppress DKP formation.

  • Immediate Coupling: Proceeding immediately to the coupling of the third amino acid after the deprotection of the second residue (proline) is crucial.

  • Dipeptide Coupling: An alternative is to couple a pre-synthesized Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH) to the resin, thus bypassing the problematic dipeptidyl-resin intermediate.

  • Modified Deprotection Conditions: Using milder deprotection conditions, such as a lower concentration of piperidine or alternative bases like piperazine or DBU, can reduce the rate of DKP formation.

DKP_Formation Dipeptidyl_Resin H-Pro-Xaa-Resin (Dipeptide on Resin) Intramolecular_Attack Intramolecular Nucleophilic Attack Dipeptidyl_Resin->Intramolecular_Attack Base-catalyzed DKP Diketopiperazine (Cyclic Dipeptide) Intramolecular_Attack->DKP Resin_Loss Cleavage from Resin Intramolecular_Attack->Resin_Loss Yield_Loss Lower Yield of Full-Length Peptide DKP->Yield_Loss Resin_Loss->Yield_Loss

Figure 3: Logical relationship of diketopiperazine (DKP) formation from a proline-containing dipeptidyl-resin.

References

A Comparative Guide to Manual vs. Automated Solid-Phase Peptide Synthesis with Fmoc-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of innovation. The choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision that influences efficiency, reproducibility, and overall project success, particularly when incorporating challenging residues like proline. This guide provides an objective comparison of these two methodologies with a focus on the use of Fmoc-Pro-OH, supported by experimental data and detailed protocols.

Performance Comparison: Manual vs. Automated Synthesis

The primary distinctions between manual and automated SPPS lie in their speed, consistency, and labor requirements. Automated synthesizers offer significant advantages in high-throughput and large-scale production, while manual synthesis provides greater flexibility for small-scale and specialized applications.[1]

A notable example is the synthesis of Bradykinin, a nonapeptide rich in proline (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). A direct comparison reveals a substantial difference in synthesis time. The manual synthesis of Bradykinin was accomplished over 8 days, yielding a final purified product of 68%.[2] In contrast, automated synthesis of the same peptide was completed in just 32 hours.[1] This demonstrates the significant time savings offered by automation.

In a study comparing the synthesis of peptides for breast cancer cell targeting, automated synthesis was found to be not only faster but also more successful than manual synthesis, which was more prone to human error leading to deletions of amino acids in the final product.[3]

Table 1: Quantitative Comparison of Manual vs. Automated Synthesis of a Proline-Containing Peptide (Bradykinin)

Performance MetricManual SynthesisAutomated SynthesisKey Considerations
Synthesis Time 8 days[2]32 hoursAutomated systems excel in expediting multi-step synthetic processes.
Crude Purity Variable, operator-dependentGenerally higher and more consistentAutomation minimizes human error and ensures precise reagent delivery.
Overall Yield (after purification) 68%Typically higher and more reproducibleConsistent reaction conditions in automated systems often lead to better yields.
Labor Requirement HighLowManual synthesis is labor-intensive, requiring constant operator attention.
Flexibility High (easy to modify protocols for non-standard amino acids)Moderate (dependent on instrument capabilities)Manual synthesis allows for on-the-fly adjustments and is ideal for exploratory work.

Challenges in Incorporating this compound

The incorporation of proline into a peptide sequence presents unique challenges, primarily the propensity of Pro-containing dipeptides to form diketopiperazines. This side reaction involves the intramolecular cyclization of the dipeptide, leading to the cleavage of the peptide chain from the resin and a significant reduction in yield. This issue is particularly pronounced in Fmoc-based SPPS due to the basic conditions used for Fmoc deprotection, which can catalyze this unwanted cyclization.

Experimental Protocols

The following are representative protocols for the manual and automated solid-phase synthesis of a generic proline-containing peptide using this compound. These protocols are based on established Fmoc/tBu chemistry.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using a rink amide resin.

  • Resin Swelling: The rink amide resin is swelled in N,N-dimethylformamide (DMF) in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: The DMF is drained, and a 20% solution of piperidine in DMF is added to the resin to remove the Fmoc protecting group. The reaction is agitated for 5 minutes, drained, and repeated for another 10 minutes. The resin is then washed thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling (this compound):

    • In a separate vessel, this compound (3 equivalents) is dissolved in DMF with a coupling reagent such as HBTU (2.9 equivalents) and an activator base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours.

    • The completion of the coupling reaction is monitored using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS). The crude peptide is then precipitated with cold diethyl ether.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Solid-Phase Peptide Synthesis Protocol

This protocol describes the synthesis of a peptide using a fully automated peptide synthesizer.

  • System Setup: The appropriate resin is loaded into the reaction vessel of the synthesizer. Vials containing the Fmoc-amino acids (including this compound), activator, base, deprotection solution (20% piperidine in DMF), and washing solvents are placed in their designated positions on the instrument.

  • Synthesis Program: The desired peptide sequence and synthesis protocol are programmed into the synthesizer's control software. This includes defining reaction times, temperatures, and washing cycles.

  • Automated Synthesis Cycle: The synthesizer automatically performs the following steps for each amino acid:

    • Fmoc Deprotection: The deprotection solution is delivered to the reaction vessel to remove the Fmoc group.

    • Washing: The resin is washed with DMF and DCM to remove the deprotection solution and byproducts.

    • Amino Acid Coupling: The pre-activated Fmoc-amino acid solution is delivered to the reaction vessel. Advanced synthesizers may use microwave energy to accelerate this step.

    • Washing: The resin is washed to remove excess reagents.

  • Final Cleavage and Purification: Once the synthesis is complete, the resin is manually removed from the synthesizer. The cleavage, deprotection, and purification steps are performed as described in the manual protocol.

Visualizing the Synthesis Workflow

To better illustrate the processes, the following diagrams outline the key stages in both manual and automated SPPS, as well as the chemical pathway for this compound incorporation.

manual_spps_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection manual_wash1 Manual Washing (DMF, DCM) deprotection->manual_wash1 coupling Amino Acid Coupling (Activate this compound) manual_wash1->coupling manual_wash2 Manual Washing (DMF, DCM) coupling->manual_wash2 kaiser_test Kaiser Test manual_wash2->kaiser_test kaiser_test->coupling Positive repeat Repeat for next AA kaiser_test->repeat Negative final_cleavage Final Cleavage & Deprotection (TFA Cocktail) kaiser_test->final_cleavage Last AA repeat->deprotection purification Purification (RP-HPLC) final_cleavage->purification end End: Purified Peptide purification->end

Manual Solid-Phase Peptide Synthesis Workflow

automated_spps_workflow start Start: Load Reagents & Program Synthesizer synthesis_cycle Automated Synthesis Cycle (Deprotection, Washing, Coupling) start->synthesis_cycle monitoring Real-time Monitoring (e.g., UV absorbance) synthesis_cycle->monitoring next_aa Proceed to Next Amino Acid monitoring->next_aa Cycle Complete synthesis_complete Synthesis Complete monitoring->synthesis_complete Last AA next_aa->synthesis_cycle manual_cleavage Manual Cleavage & Deprotection (TFA Cocktail) synthesis_complete->manual_cleavage purification Purification (RP-HPLC) manual_cleavage->purification end End: Purified Peptide purification->end

Automated Solid-Phase Peptide Synthesis Workflow

fmoc_pro_oh_incorporation resin Resin-Bound Peptide H₂N-...-AAₙ-Resin coupling Coupling resin->coupling fmoc_pro This compound Fmoc-N-CH(COOH)-(CH₂)₃ activation Activation (HBTU/DIPEA) fmoc_pro->activation activation->coupling coupled_peptide Resin-Bound Peptide with Proline Fmoc-Pro-...-AAₙ-Resin coupling->coupled_peptide

This compound Incorporation Pathway

Conclusion

The decision between manual and automated solid-phase peptide synthesis is contingent on the specific requirements of a research project, including scale, throughput, and the complexity of the peptide sequence. Automated synthesis offers undeniable advantages in terms of speed, reproducibility, and reduced labor, making it the preferred method for routine and large-scale peptide production. While manual synthesis provides greater flexibility for specialized applications and smaller-scale projects, it is more susceptible to human error, which can impact the final purity and yield of the peptide. When synthesizing peptides containing challenging residues like proline, the precise control and consistency offered by automated systems can be particularly beneficial in minimizing side reactions and maximizing the success of the synthesis.

References

A Comparative Guide to Fmoc-Pro-OH and Its Alternatives in Therapeutic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic peptide development, the unique structural properties of proline residues play a pivotal role in defining peptide conformation, stability, and biological activity. The incorporation of proline and its analogs is a critical consideration in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of Fmoc-Pro-OH with its key alternatives, focusing on their impact on synthesis efficiency and the biophysical properties of the resulting peptides.

Proline's distinctive cyclic structure introduces significant conformational constraints into a peptide backbone. Unlike other amino acids, the amide bond preceding a proline residue can readily adopt both cis and trans conformations, a phenomenon known as proline cis-trans isomerization. This isomerization can be a rate-limiting step in protein folding and can profoundly influence the three-dimensional structure and function of a peptide. Consequently, the choice of proline derivative during synthesis can be leveraged to control peptide architecture and modulate its therapeutic properties.

Alternatives to this compound

While this compound is the standard building block for introducing proline in Fmoc-based SPPS, several alternatives have been developed to address specific challenges, such as peptide aggregation and the desire to fine-tune conformational preferences.

  • Fmoc-Hyp-OH (Fmoc-hydroxyproline): The introduction of a hydroxyl group at the C4 position of the pyrrolidine ring, as in hydroxyproline, can significantly influence the conformational stability of the peptide. The hydroxyl group can participate in hydrogen bonding, which can favor a particular puckering of the proline ring and influence the cis-trans isomer ratio of the preceding peptide bond. Studies have shown that substituting proline with 4(R)-hydroxy-L-proline (Hyp) can stabilize a polyproline II (PPII) helix conformation.[1] However, this stabilization of a pre-organized conformation does not always translate to improved binding affinity for target proteins, suggesting that other interactions, such as electrostatic forces, also play a crucial role.[1]

  • Pseudoproline Dipeptides (e.g., Fmoc-Ala-Ser(ψMe,MePro)-OH): The synthesis of long or hydrophobic peptides, particularly those rich in proline, is often hampered by on-resin aggregation, leading to poor coupling efficiencies and low yields. Pseudoproline dipeptides are powerful tools to mitigate this issue. These dipeptides, derived from serine or threonine, contain a temporary oxazolidine ring that mimics the structure of proline, inducing a "kink" in the peptide backbone that disrupts inter-chain hydrogen bonding and prevents aggregation. This temporary modification is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine or threonine residue. The use of pseudoproline dipeptides has been shown to dramatically improve the purity and yield of "difficult" peptide sequences. While direct acylation of a pseudoproline monomer can be challenging due to steric hindrance, the use of pre-formed dipeptides circumvents this issue.

Comparative Performance
FeatureThis compoundFmoc-Hyp(tBu)-OHPseudoproline Dipeptides
Coupling Efficiency Generally high, but can be challenging in proline-rich or aggregating sequences.Similar to this compound, but can be influenced by the protecting group on the hydroxyl function.Significantly improved in "difficult" or aggregating sequences by disrupting secondary structures.
Racemization Racemization of proline itself is not possible due to its cyclic structure. However, the preceding amino acid can be susceptible to racemization.Similar to this compound.The dipeptide nature can influence the racemization of the N-terminal amino acid of the dipeptide, but this is generally low with standard coupling reagents.
Yield Can be low for long or aggregating proline-rich peptides.Similar to this compound, highly sequence-dependent.Substantially increased for "difficult" sequences where aggregation is a major issue.
Final Purity Can be compromised by deletion sequences and other impurities in challenging syntheses.Similar to this compound.Significantly higher for aggregation-prone peptides due to more efficient couplings.
Impact on Conformation Induces a characteristic "kink" and allows for cis-trans isomerization.The hydroxyl group can stabilize specific conformations, such as the PPII helix, through hydrogen bonding.[1]Temporarily introduces a proline-like kink to prevent aggregation; the final peptide contains the native Ser/Thr residue.

Table 1: Comparative Performance of this compound and Alternatives. This table provides a qualitative summary based on available literature. Quantitative data from direct comparative studies is limited.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (this compound, Fmoc-Hyp(tBu)-OH, or pseudoproline dipeptide)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

Protocol for Peptide Purity and Racemization Analysis by RP-HPLC

Instrumentation:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase:

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., a mixture of Solvent A and a small amount of Solvent B) to a concentration of approximately 1 mg/mL.

  • Purity Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

    • Inject 10-20 µL of the peptide solution.

    • Run a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 1 mL/min.

    • Monitor the absorbance at 214 nm or 220 nm.

    • Calculate the purity by integrating the area of the main peptide peak relative to the total area of all peaks.[2]

  • Racemization Analysis:

    • For determining the extent of racemization of a specific amino acid, the peptide is typically hydrolyzed to its constituent amino acids.

    • The amino acid hydrolysate is then derivatized with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

    • The resulting diastereomeric derivatives are separated by RP-HPLC.

    • The percentage of the D-enantiomer is calculated from the peak areas of the D- and L-diastereomers.

Visualizations

Signaling Pathway: Proline Isomerization in Crk Adaptor Protein Autoinhibition

The cis-trans isomerization of a proline residue in the linker region of the Crk adaptor protein acts as a molecular switch to control its signaling function. In the cis conformation, the N-terminal SH3 domain (SH3N) binds intramolecularly to the C-terminal SH3 domain (SH3C), leading to an autoinhibited state. The trans conformation disrupts this interaction, resulting in an open, active state that can bind to downstream signaling partners.

Crk_Signaling_Pathway cluster_cis cis-Proline Conformation (Autoinhibited State) cluster_trans trans-Proline Conformation (Active State) SH3N_cis SH3N SH3C_cis SH3C SH3N_cis->SH3C_cis Intramolecular Interaction Linker_cis Linker (cis-Pro) SH3N_cis->Linker_cis NoSignal No Downstream Signaling Isomerization Prolyl Isomerase (e.g., PPIA) SH3C_cis->Isomerization cis <-> trans Isomerization Linker_cis->SH3C_cis SH3N_trans SH3N Linker_trans Linker (trans-Pro) SH3N_trans->Linker_trans Effector Effector Protein (e.g., SOS, C3G) SH3N_trans->Effector Binding SH3C_trans SH3C Linker_trans->SH3C_trans Signal Downstream Signaling Effector->Signal

Caption: Proline isomerization as a switch in Crk signaling.

Experimental Workflow: Overcoming Aggregation with Pseudoproline Dipeptides

This workflow illustrates the challenge of peptide aggregation during SPPS of proline-rich sequences and the solution offered by incorporating pseudoproline dipeptides.

SPPS_Workflow cluster_solution Solution start Start SPPS pro_rich Proline-Rich Sequence start->pro_rich aggregation Peptide Aggregation (β-sheet formation) pro_rich->aggregation Standard this compound use_pseudo Incorporate Pseudoproline Dipeptide pro_rich->use_pseudo problems Incomplete Coupling Low Yield & Purity aggregation->problems problems->use_pseudo Revise Strategy disruption Disruption of Secondary Structure use_pseudo->disruption good_synthesis Efficient Coupling High Yield & Purity disruption->good_synthesis end End SPPS good_synthesis->end Successful Synthesis

Caption: Workflow for mitigating aggregation in SPPS.

References

A Researcher's Guide to Interpreting a Certificate of Analysis for Fmoc-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals engaged in peptide synthesis and drug development, the quality of raw materials is paramount. A Certificate of Analysis (CoA) for Fmoc-Pro-OH, a key building block in solid-phase peptide synthesis (SPPS), provides critical data on its purity and identity. This guide offers a comprehensive comparison of typical specifications for this compound, details the experimental protocols behind these tests, and illustrates its role in peptide synthesis.

Comparing this compound Specifications: A Guide to Quality

When evaluating this compound from different suppliers, several key parameters on the CoA should be scrutinized. The following table summarizes typical specifications, offering a baseline for comparison. While specific batch values will vary, these ranges represent common quality benchmarks in the industry.

ParameterSupplier A (Typical Specification)Supplier B (Typical Specification)Importance in Peptide Synthesis
Appearance White to off-white crystalline powderWhite crystalline powderVisual confirmation of the product's physical state. Deviations may indicate impurities or degradation.
Purity (HPLC) ≥ 99.0%≥ 98.5%High purity is crucial to prevent the incorporation of incorrect amino acids or impurities into the peptide chain, which can lead to truncated or modified peptides and complicate purification.
Enantiomeric Purity (Chiral HPLC) ≥ 99.8%≥ 99.5%Ensures that only the desired L-enantiomer is present. The presence of the D-enantiomer can lead to diastereomeric peptide impurities that are difficult to separate and can have different biological activities.
Optical Rotation -32° ± 2° (c=1 in DMF)-33° ± 2° (c=1, DMF)Confirms the stereochemical identity and purity of the L-proline derivative.[1][2][3]
Melting Point 113-116 °C117-118 °CA sharp and defined melting point range is indicative of high purity. A broad range can suggest the presence of impurities.
Identity (¹H NMR, MS) Conforms to structureConforms to structureConfirms the chemical structure of this compound, ensuring it is the correct molecule.
Solubility Soluble in DMF, DCM, ChloroformSoluble in DMF, DMSOImportant for ensuring the reagent dissolves completely in the solvents used for peptide synthesis, preventing coupling issues.

Understanding the Experimental Protocols

The data presented on a CoA is generated through rigorous analytical testing. Below are the detailed methodologies for the key experiments performed to assess the quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the percentage purity of this compound by separating it from any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed. For instance, Solvent A could be 0.1% trifluoroacetic acid (TFA) in water, and Solvent B could be 0.1% TFA in acetonitrile. The gradient would typically start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the this compound and any less polar impurities.

  • Detection: The UV detector is set to a wavelength where the Fmoc group has strong absorbance, typically around 265 nm or 301 nm.

  • Analysis: The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Objective: To separate and quantify the L- and D-enantiomers of this compound.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A specialized chiral stationary phase (CSP) column is required. Polysaccharide-based chiral stationary phases are often effective for separating N-Fmoc protected amino acids.[4]

  • Mobile Phase: An isocratic mobile phase, often a mixture of hexane and a polar alcohol like isopropanol with a small amount of an acidic modifier like TFA, is typically used. The exact composition is optimized for the specific chiral column.

  • Detection: UV detection at a wavelength appropriate for the Fmoc group.

  • Analysis: The peak areas of the L- and D-enantiomers are used to calculate the enantiomeric excess (% ee), which is a measure of the enantiomeric purity.

Optical Rotation Measurement

Objective: To measure the specific rotation of this compound, which is a characteristic physical property of a chiral molecule.

Methodology:

  • Instrumentation: A polarimeter.

  • Procedure: A solution of this compound of a known concentration (e.g., 1 g/100 mL) is prepared in a specified solvent (commonly Dimethylformamide - DMF). The solution is placed in a polarimeter cell of a defined path length (e.g., 1 decimeter). The observed rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20°C).[1]

  • Calculation: The specific rotation is calculated using the formula: [α] = (100 * α) / (l * c), where [α] is the specific rotation, α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.

Visualizing the Role of this compound in Peptide Synthesis

To understand the practical importance of high-quality this compound, it is essential to visualize its function within the context of solid-phase peptide synthesis (SPPS).

Quality_Control_Workflow cluster_QC Quality Control of Incoming this compound cluster_Tests Key Analytical Tests raw_material This compound (Raw Material) sampling Sampling raw_material->sampling testing Analytical Testing sampling->testing coa_review CoA Review & Data Comparison testing->coa_review hplc Purity (HPLC) testing->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) testing->chiral_hplc optical_rotation Optical Rotation testing->optical_rotation identity Identity (NMR, MS) testing->identity release Material Release for Synthesis coa_review->release Meets Specs reject Material Rejection coa_review->reject Out of Specs

Caption: Quality Control Workflow for this compound.

The diagram above illustrates the typical quality control process for incoming this compound raw material. This rigorous testing ensures that only high-quality material is released for use in peptide synthesis, thereby preventing downstream complications.

Once released, this compound plays a crucial role in the iterative cycle of solid-phase peptide synthesis.

SPPS_Cycle resin Solid Support (Resin) with free amine coupling Coupling: Add this compound + Activation Reagents resin->coupling wash1 Wash coupling->wash1 deprotection Fmoc Deprotection (e.g., with Piperidine) wash1->deprotection wash2 Wash deprotection->wash2 cycle Repeat Cycle for next amino acid wash2->cycle cycle->coupling Next Fmoc-AA

Caption: Simplified Solid-Phase Peptide Synthesis (SPPS) Cycle.

This diagram outlines the fundamental steps in SPPS where this compound is incorporated into a growing peptide chain. The Fmoc protecting group on the proline's alpha-amino group is essential to prevent unwanted side reactions during the coupling step. Its removal in the deprotection step regenerates a free amine, ready for the addition of the next amino acid in the sequence. The quality of the this compound directly impacts the efficiency and success of each coupling and deprotection cycle.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Fmoc-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents like Fmoc-Pro-OH is paramount to both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, detailed operational procedures, and comprehensive disposal plans for this compound, establishing a foundation of trust and reliability in laboratory safety practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure risks. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side-ShieldsMust conform to EN166 standards. Provides protection against dust particles and splashes[1].
Hand Protection Chemical-Resistant GlovesNitrile or other suitable gloves should be used. Gloves must be inspected before use and disposed of properly after handling the chemical[1].
Respiratory Protection Dust Mask (N95 or equivalent)Recommended, especially when handling large quantities or when dust formation is likely, to prevent inhalation of airborne particles[2].
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential contamination[3][4].
Impervious ClothingRecommended to be worn, particularly when there is a risk of significant splashing.

Operational Plan: Step-by-Step Handling Procedures

Adherence to standardized handling protocols is crucial for safety and experimental reproducibility. The following procedures detail the safe handling of this compound in solid form and in solution.

1. Weighing and Preparing a Stock Solution

This protocol outlines the safe procedure for accurately weighing solid this compound and preparing a stock solution, a common step in peptide synthesis.

  • Materials and Equipment:

    • This compound solid

    • Analytical balance

    • Weighing paper or boat

    • Spatula

    • Volumetric flask

    • Appropriate solvent (e.g., DMF, NMP, DCM)

    • Magnetic stirrer and stir bar

    • Fume hood

    • Full PPE as specified above

  • Procedure:

    • Preparation: Before starting, ensure the analytical balance is clean, calibrated, and located in a draft-free area. All necessary glassware should be clean and dry.

    • Tare the Balance: Place the weighing paper or boat on the balance pan and tare the balance to zero.

    • Weighing: In a fume hood, carefully transfer the desired amount of solid this compound from its container to the weighing paper using a clean spatula. Avoid creating dust.

    • Record the Mass: Accurately record the final mass of the this compound.

    • Dissolution: Transfer the weighed solid to a volumetric flask. Add a magnetic stir bar.

    • Add Solvent: In the fume hood, add the appropriate solvent to the flask, filling it to approximately 70-80% of the final desired volume.

    • Dissolve: Place the flask on a magnetic stirrer and stir until the solid is completely dissolved.

    • Final Volume Adjustment: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

    • Homogenize: Cap the flask and invert it several times to ensure a homogeneous solution.

    • Storage: Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature (typically 2-8°C).

Workflow for Weighing and Dissolving this compound

cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_storage Storage prep_ppe Don PPE prep_setup Set up fume hood & balance prep_ppe->prep_setup weigh_tare Tare balance prep_setup->weigh_tare weigh_transfer Transfer solid this compound weigh_tare->weigh_transfer weigh_record Record mass weigh_transfer->weigh_record diss_transfer Transfer solid to flask weigh_record->diss_transfer diss_add_solvent Add solvent diss_transfer->diss_add_solvent diss_stir Stir to dissolve diss_add_solvent->diss_stir diss_adjust_vol Adjust to final volume diss_stir->diss_adjust_vol diss_homogenize Homogenize solution diss_adjust_vol->diss_homogenize storage_store Store solution appropriately diss_homogenize->storage_store

Caption: Workflow for safely weighing and dissolving this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental protection. All waste generated from handling this compound should be treated as hazardous chemical waste.

1. Waste Segregation

Proper segregation of waste streams is the first and most crucial step in safe disposal.

  • Solid Waste:

    • Unused/Expired this compound: Collect in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Contaminated Materials: Items such as used gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated, labeled hazardous waste container for solids.

  • Liquid Waste:

    • Solutions of this compound: Collect in a dedicated, labeled, and sealed hazardous waste container for organic solvents.

    • Reaction Waste: Waste from peptide synthesis steps involving this compound (e.g., coupling reactions, deprotection steps) should be collected in separate, appropriately labeled hazardous waste containers. Do not mix incompatible waste streams. For instance, acidic waste from cleavage steps should not be mixed with basic waste from Fmoc deprotection.

  • Empty Containers:

    • The original this compound container, once empty, should be triple-rinsed with a suitable solvent (e.g., the solvent used for dissolution).

    • The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing and allowing it to air dry in a fume hood, the container's label should be defaced or removed, and the container can then be disposed of as non-hazardous waste, or preferably, punctured to prevent reuse.

2. Step-by-Step Disposal Procedure

  • Containerization: Select a waste container that is compatible with the chemical waste being collected. Ensure the container is in good condition and has a secure lid.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.

  • Accumulation: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.

  • Secondary Containment: Liquid hazardous waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Pickup Request: Once the waste container is full, or before the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for a hazardous waste pickup.

Logical Flow for this compound Waste Disposal

cluster_segregation Waste Segregation cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_container_disposal Empty Container Disposal cluster_final_disposal Final Disposal start Waste Generated solid_waste Solid Waste (Unused chemical, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (Solutions, reaction mixtures) start->liquid_waste empty_containers Empty Containers start->empty_containers solid_container Collect in labeled hazardous waste container solid_waste->solid_container liquid_container Collect in labeled hazardous waste container liquid_waste->liquid_container triple_rinse Triple rinse with appropriate solvent empty_containers->triple_rinse store_waste Store in designated accumulation area solid_container->store_waste secondary_containment Place in secondary containment liquid_container->secondary_containment secondary_containment->store_waste collect_rinsate Collect first rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface label collect_rinsate->deface_label dispose_container Dispose of container deface_label->dispose_container request_pickup Request EHS waste pickup store_waste->request_pickup

Caption: Logical flow for the proper disposal of this compound waste.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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